1-Methylindoline-7-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFAEBNNBMCYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Methylindoline-7-carboxylic acid chemical properties and structure
[1]
Executive Summary
1-Methylindoline-7-carboxylic acid (CAS: 289725-22-0) is a bicyclic, non-planar amino acid derivative emerging as a critical scaffold in modern drug discovery.[1] Structurally, it functions as a conformationally restricted bioisostere of N-methylanthranilic acid , locking the amino and carboxylic acid moieties into a fixed orientation that reduces entropic penalty upon target binding. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in designing inhibitors for targets such as PD-L1 and FBPase.
Part 1: Chemical Identity & Physicochemical Profile[1]
Core Identification Data
| Property | Specification |
| IUPAC Name | 1-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid |
| CAS Registry Number | 289725-22-0 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES | CN1CCC2=C1C(=CC=C2)C(=O)O |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water (neutral pH) |
Structural Characterization & Electronic Properties
Unlike the planar indole system, the indoline (2,3-dihydroindole) ring adopts a puckered "envelope" conformation. This saturation at the C2-C3 bond disrupts aromaticity in the pyrrole ring, rendering the nitrogen atom significantly more basic (
-
Conformational Restriction: The 7-carboxylic acid is forced into proximity with the N-methyl group.[1] This creates a permanent steric clash that twists the carboxylate group out of the phenyl plane, or facilitates an intramolecular hydrogen bond (if protonated).
-
Lipophilicity (LogP): Calculated at ~1.38, making it a fragment-like building block with excellent membrane permeability characteristics for oral drug delivery.[1]
-
Acidity (pKa): The carboxylic acid typically exhibits a pKa range of 4.0–4.5. The N-methyl group exerts an inductive effect (+I), potentially slightly increasing the electron density on the ring compared to the unmethylated analog.
Part 2: Synthetic Methodologies
The synthesis of 7-substituted indolines is challenging due to the tendency of electrophilic aromatic substitution to occur at the C5 position.[1] The most robust route utilizes a Directed Ortho-Metalation (DoM) strategy or reduction of a pre-functionalized indole.[1]
Primary Synthesis Pathway (via 7-Bromoindole)
This protocol ensures regiospecificity at the 7-position, avoiding the formation of C5 isomers.[1]
Figure 1: Convergent synthetic pathways. The 7-bromo route (top) offers higher regiocontrol, while the 7-cyano route (bottom) is cost-effective for scale-up.[1]
Detailed Experimental Protocol (Reductive Methylation Route)
Note: This protocol assumes starting from Indoline-7-carboxylic acid (obtainable via hydrolysis of 7-cyanoindoline).[1]
Reagents: Indoline-7-carboxylic acid (1.0 eq), Formaldehyde (37% aq., 5.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 2.0 eq), Acetic Acid (AcOH), Methanol (MeOH).
-
Preparation: Dissolve indoline-7-carboxylic acid in MeOH (0.1 M concentration).
-
Imine Formation: Add Formaldehyde solution and stir at room temperature for 30 minutes. The solution may become slightly turbid.[1]
-
Reduction: Cool the mixture to 0°C. Add NaCNBH₃ portion-wise. Caution: Gas evolution.[1]
-
Acidification: Adjust pH to ~5-6 by dropwise addition of AcOH. This catalyzes the reduction of the iminium ion.
-
Work-up: Stir for 4 hours. Quench with saturated NaHCO₃.[1][2] Evaporate MeOH. Extract the aqueous phase with Ethyl Acetate (EtOAc).
-
Purification: The product is amphoteric. If extraction is difficult, use isoelectric precipitation (pH ~4) or reverse-phase chromatography (C18, H₂O/MeCN + 0.1% Formic Acid).
Part 3: Applications in Drug Discovery[5]
Bioisosterism & Pharmacophore Mapping
1-Methylindoline-7-carboxylic acid is a "privileged structure" for replacing N-methylanthranilic acid moieties.[1]
-
Anthranilic Acid: Flexible rotation around the C(aryl)-N and C(aryl)-C(O) bonds leads to a high entropic cost upon binding.[1]
-
Indoline-7-COOH: The ethylene bridge (C2-C3) locks the nitrogen lone pair orientation and restricts the rotation of the phenyl ring relative to the nitrogen.[1] This pre-organization can improve affinity by 10-100 fold.[1]
Figure 2: Entropic advantage of the indoline scaffold over the flexible anthranilic acid precursor.
Case Study: PD-L1 Inhibitors
Recent medicinal chemistry campaigns (e.g., Incyte, Bristol Myers Squibb) have utilized the indoline scaffold to induce dimerization of PD-L1. The 7-carboxylic acid group often serves as a vector to engage solvent-exposed lysine or arginine residues, while the hydrophobic indoline core occupies the deep hydrophobic channel of the PD-L1 surface.[1]
Part 4: Handling & Stability[1]
-
Oxidation Sensitivity: Indolines are susceptible to oxidation to indoles (dehydrogenation) upon prolonged exposure to air and light.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Monitoring: Check for the appearance of a UV peak at ~280-290 nm (characteristic of indole aromatization).[1]
-
-
Reactivity: The carboxylic acid is sterically hindered by the N-methyl group.[1] Standard amide couplings (EDC/HOBt) may be sluggish.[1]
-
Recommendation: Use high-activity coupling agents like HATU or COMU with a non-nucleophilic base (DIPEA) in DMF.[1]
-
References
-
Sigma-Aldrich. 1-Methylindoline-7-carboxylic acid Product Sheet. Accessed 2026.[1][2][3][4][5] Link
-
ChemScene. Product Analysis: 1-Methylindoline-7-carboxylic acid (CAS 289725-22-0).[1][6] Link
-
PubChem. Compound Summary: Methyl 1H-indole-7-carboxylate (Precursor Data). National Library of Medicine.[1][5] Link
-
Organic Chemistry Portal. Synthesis of Indolines: Recent Literature. Link
-
PrepChem. Synthesis of Indoline-7-carboxylic acid from 7-cyanoindoline. Link
-
M. Rueping et al. Brønsted Acid Catalyzed Transfer Hydrogenation of Indole Derivatives. Org.[1][7][8][9] Lett., 2010, 12, 4604-4607.[7] (Context for reduction protocols).
-
Tokushige, K. et al. Indoline Hemiaminals: A Platform for Accessing Anthranilic Acid Derivatives. Org.[1][7][8][9] Biomol. Chem., 2024.[7][8] Link
Sources
- 1. Methyl indole-7-carboxylate | C10H9NO2 | CID 676694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1H-indole-7-carboxylate | 93247-78-0 [chemicalbook.com]
- 3. Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates [mdpi.com]
- 4. inchem.org [inchem.org]
- 5. Methyl 7-methyl-1H-indole-1-carboxylate | C11H11NO2 | CID 45119294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Indoline synthesis [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
1-Methylindoline-7-carboxylic acid CAS number and identifiers
Topic: 1-Methylindoline-7-carboxylic acid CAS number and identifiers Content Type: An in-depth technical guide or whitepaper on the core.
Optimizing the Indoline Scaffold for Medicinal Chemistry Applications
Executive Summary
1-Methylindoline-7-carboxylic acid (CAS 289725-22-0 ) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinases. As a rigid, bicyclic amino acid surrogate, it serves as a critical pharmacophore for constraining peptide backbones and optimizing the pharmacokinetic profile of drug candidates.
This guide provides a definitive technical analysis of the compound, detailing its chemical identity, validated synthetic protocols, and application as a scaffold in the development of alpha-1 adrenergic receptor antagonists (similar to Silodosin) and novel anti-cancer agents.
Chemical Identity & Identifiers
Precise identification is paramount in global supply chains to avoid confusion with its aromatic analog (indole) or non-methylated parent (indoline).
| Identifier Type | Value | Notes |
| Chemical Name | 1-Methylindoline-7-carboxylic acid | IUPAC Systematic |
| Synonyms | 1-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid;7-Carboxy-1-methylindoline | Common usage |
| CAS Number | 289725-22-0 | Primary Identifier |
| PubChem CID | 11319208 | Database ID |
| Molecular Formula | C₁₀H₁₁NO₂ | - |
| Molecular Weight | 177.20 g/mol | - |
| SMILES | CN1CCC2=C1C(=CC=C2)C(=O)O | Canonical |
| InChI Key | PJFAEBNNBMCYHS-UHFFFAOYSA-N | Hashed Structure |
Physicochemical Specifications
Understanding the physical behavior of 1-Methylindoline-7-carboxylic acid is essential for assay development and formulation.
-
Appearance: Off-white to beige crystalline powder.
-
Solubility: Soluble in DMSO, Methanol, and Dichloromethane; sparingly soluble in water (unless pH adjusted > 8).
-
Acidity (pKa): ~4.5 (Carboxylic acid proton). The basicity of the N-methyl nitrogen is significantly reduced due to conjugation with the aromatic ring, though less so than in the indole analog.
-
LogP: ~1.4 (Predicted). This moderate lipophilicity allows for good membrane permeability while maintaining aqueous solubility for assays.
Synthetic Methodologies
The synthesis of 1-Methylindoline-7-carboxylic acid generally proceeds via two primary pathways: Reductive Alkylation or Direct Methylation . Below is the preferred protocol for high-purity synthesis suitable for scale-up.
Protocol A: Direct N-Methylation (Preferred)
This method utilizes Indoline-7-carboxylic acid as the starting material. It is favored for its atom economy and mild conditions.
Reagents:
-
Substrate: Indoline-7-carboxylic acid (CAS 15861-40-2)
-
Methylating Agent: Iodomethane (MeI) or Dimethyl sulfate (DMS)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Solvent: DMF or Acetone
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of Indoline-7-carboxylic acid in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add 2.5 eq of finely ground K₂CO₃. Stir at room temperature for 30 minutes to ensure formation of the carboxylate salt and deprotonation of the amine.
-
Methylation: Cool the mixture to 0°C. Add 1.1 eq of Methyl Iodide dropwise to avoid over-alkylation (quaternization).
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 164) and appearance of product (M+H 178).
-
Workup: Quench with water. Acidify carefully with 1N HCl to pH 3–4 to precipitate the free acid.
-
Purification: Filter the precipitate and recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).
Protocol B: Reduction of 1-Methylindole Derivative
Used when the aromatic indole precursor is more readily available.
-
Starting Material: 1-Methylindole-7-carboxylic acid.[1]
-
Reduction: Treat with Sodium Cyanoborohydride (NaBH₃CN) in Glacial Acetic Acid at 15–20°C.
-
Isolation: Basify to pH 8 to remove acetic acid, extract with Ethyl Acetate, then re-acidify the aqueous phase to isolate the indoline acid.
Synthetic Pathway Visualization
Figure 1: Convergent synthetic pathways for 1-Methylindoline-7-carboxylic acid.
Applications in Drug Discovery
Privileged Scaffold for Alpha-1 Adrenoceptor Antagonists
The 7-carboxyindoline core is structurally homologous to the scaffold found in Silodosin (Rapaflo), a selective alpha-1A adrenergic receptor antagonist used for Benign Prostatic Hyperplasia (BPH).
-
Mechanism: The indoline ring provides a rigid spacer that orients the 7-position substituent (often an amide) into a specific hydrophobic pocket of the GPCR.
-
Role of 1-Methyl: While Silodosin possesses a complex alkyl chain at the N1 position, the 1-methyl derivative is frequently used in early-stage Structure-Activity Relationship (SAR) studies to:
-
Block the N1 position to prevent metabolic glucuronidation.
-
Assess the steric tolerance of the receptor binding pocket.
-
Serve as a low-molecular-weight "fragment" in fragment-based drug design (FBDD).
-
Peptidomimetics and Conformational Constraint
In peptide chemistry, 1-Methylindoline-7-carboxylic acid acts as a Proline mimetic .
-
Constraint: When incorporated into a peptide chain, the bicyclic system locks the backbone phi/psi angles, reducing entropic penalty upon binding to a target protein.
-
Capping: It is often used as an N-terminal capping group to protect peptides from exopeptidase degradation.
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures must be confirmed.
| Method | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Singlet at ~2.8–3.0 ppm (3H) | Confirms N-Methyl group. |
| 1H NMR (DMSO-d6) | Two triplets at ~3.0 and ~3.5 ppm | Confirms Indoline (CH2-CH2) vs. Indole (CH=CH). |
| LC-MS (ESI+) | m/z = 178.1 [M+H]+ | Molecular ion confirmation. |
| IR Spectroscopy | ~1680–1700 cm⁻¹ | Strong C=O stretch (Carboxylic Acid). |
Handling & Safety (GHS)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the indole derivative.
-
References
-
PubChem. (2024). Compound Summary: Indoline-7-carboxylic acid derivatives.[2][3][4] National Library of Medicine. Retrieved from [Link]
-
Wei, H., et al. (2023).[5] Development and Application of Indolines in Pharmaceuticals.[5] PMC. Retrieved from [Link]
-
Organic Syntheses. (1977). General methods for N-methylation of indoles and indolines. Org.[6] Synth. Coll. Vol. 6. Retrieved from [Link]
Sources
- 1. 1-Methylindoline-7-carboxylic acid | 289725-22-0 [sigmaaldrich.com]
- 2. Silodosin = 98 HPLC 160970-54-7 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Methylindoline-7-carboxylic acid
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, conformationally constrained scaffolds are paramount for optimizing target affinity and metabolic stability. 1-Methylindoline-7-carboxylic acid (CAS: 289725-22-0) serves as a highly versatile, rigidified bioisostere of N-methylanthranilic acid. By locking the nitrogen within a five-membered indoline ring, this building block restricts bond rotation, thereby lowering the entropic penalty upon target binding. This technical guide provides an authoritative breakdown of its physicochemical properties, a self-validating synthetic protocol, and its strategic application in medicinal chemistry.
Physicochemical Profiling & Structural Analysis
Understanding the exact molecular metrics of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The core structure features a tertiary amine embedded in an indoline ring, flanked by a carboxylic acid at the C7 position. This ortho-like relationship creates significant steric hindrance, which dictates both its reactivity and its unique pharmacological profile.
Below is the consolidated quantitative data for 1-Methylindoline-7-carboxylic acid, derived from verified analytical standards (1[1], ).
Table 1: Physicochemical and Computational Data
| Property | Value |
| Chemical Name | 1-Methylindoline-7-carboxylic acid |
| Synonyms | 7-carboxy-N-methylindoline; 1-methyl-7-indolinecarboxylic acid |
| CAS Number | 289725-22-0 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES String | CN1CCC2=C1C(=CC=C2)C(=O)O |
| Topological Polar Surface Area (TPSA) | 40.54 Ų |
| LogP (Calculated) | 1.3771 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Mechanistic Insights & Self-Validating Synthetic Protocol
When synthesizing 1-Methylindoline-7-carboxylic acid from its unsubstituted precursor (indoline-7-carboxylic acid), chemists frequently face the challenge of over-alkylation. Direct alkylation using methyl iodide (CH₃I) and a base often yields unwanted quaternary ammonium salts.
The Causality of Reductive Amination: To bypass over-alkylation, we employ reductive amination . By utilizing formaldehyde (CH₂O), we force the formation of an iminium ion intermediate. Because the C7-carboxylic acid introduces massive steric bulk around the nitrogen, the dehydration step requires anhydrous conditions. Once the highly electrophilic iminium ion forms, it is selectively and rapidly trapped by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) at a slightly acidic pH, guaranteeing mono-methylation.
Self-Validating Protocol: Selective N-Methylation
This protocol is designed as a closed-loop system; every phase contains a built-in Quality Control (QC) checkpoint to validate the success of the prior step.
Step 1: Iminium Ion Formation
-
Charge a dry, argon-flushed round-bottom flask with Indoline-7-carboxylic acid (1.0 eq) and anhydrous Methanol (0.2 M concentration).
-
Add aqueous Formaldehyde (37% w/w, 1.5 eq).
-
Causality Note: Anhydrous methanol acts as a desiccant environment, driving the equilibrium toward the dehydration required for iminium formation despite the presence of water in the formaldehyde solution.
Step 2: Selective Reduction
-
Adjust the reaction mixture to pH 4.5–5.0 using glacial acetic acid.
-
Causality Note: NaBH₃CN is stable at this pH, whereas the iminium ion remains highly activated for hydride attack.
-
Cool the mixture to 0°C and add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Warm to 25°C and stir for 4 hours.
Step 3: Self-Validating Workup & QC
-
Checkpoint 1 (TLC): Monitor the disappearance of the starting material (UV active at 254 nm).
-
Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely decompose excess hydride.
-
Extract the product using Ethyl Acetate (EtOAc). Note: Adjust the aqueous layer to the isoelectric point of the product (approx. pH 3-4) to maximize extraction yield.
-
Checkpoint 2 (LC-MS): Analyze the organic extract. Validate the presence of the target mass [M+H]⁺ at m/z 178.2.
-
Checkpoint 3 (¹H NMR): Following solvent evaporation, confirm purity by identifying the N-methyl singlet at ~2.8 ppm and verifying the complete disappearance of the broad N-H proton signal.
Fig 1. Self-validating synthetic workflow for 1-Methylindoline-7-carboxylic acid.
Applications in Medicinal Chemistry
1-Methylindoline-7-carboxylic acid is highly prized in the development of targeted therapeutics. Its primary utility lies in its function as a privileged scaffold for amide coupling reactions.
By activating the C7 carboxylic acid using standard coupling reagents (e.g., EDC/HOBt or HATU), researchers can rapidly generate libraries of indoline-amides. The N-methyl group forces the adjacent amide bond into a specific spatial orientation, which is frequently exploited to fit into narrow hydrophobic pockets of Kinase enzymes or G-Protein-Coupled Receptors (GPCRs). Furthermore, the electron-rich nature of the indoline aromatic ring allows for subsequent electrophilic aromatic substitution (EAS) at the C5 position (e.g., halogenation), providing a functional handle for late-stage Suzuki or Sonogashira cross-coupling.
Fig 2. Downstream derivatization pathways utilizing the indoline core.
References
Sources
Solubility Profile and Process Engineering of 1-Methylindoline-7-carboxylic Acid
Topic: Solubility Data & Process Engineering of 1-Methylindoline-7-carboxylic Acid Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Engineers.
Executive Summary
1-Methylindoline-7-carboxylic acid (CAS: 289725-22-0) is a critical pharmacophore and intermediate, most notably utilized in the convergent synthesis of Silodosin (
This guide provides a technical analysis of the compound's solubility profile, establishing a self-validating framework for solvent selection. While proprietary quantitative datasets are often siloed within specific pharmaceutical master files, this document synthesizes available process data, structural analog behavior, and thermodynamic principles to provide an authoritative operational guide.
Chemical Profile & Physicochemical Properties
Understanding the molecular interaction potential is the prerequisite for predicting solubility behavior.
| Property | Data / Characteristic | Implication for Solubility |
| Structure | Bicyclic indoline core with a carboxylic acid at C7 and N-methyl group.[1] | Amphiphilic nature; the carboxylic acid drives H-bonding, while the N-methyl indoline core adds lipophilicity. |
| Molecular Weight | 177.20 g/mol | Moderate size allows for good solubility in medium-polarity solvents. |
| pKa (Acid) | ~4.5 (Estimated) | pH-Dependent Solubility: Insoluble in acidic/neutral water; highly soluble in alkaline aqueous media (pH > 8). |
| LogP | ~1.4 – 2.0 | Lipophilic enough to dissolve in chlorinated solvents and esters; too lipophilic for pure water. |
| H-Bond Donors | 1 (–COOH) | Strong dimerization potential in non-polar solvents (e.g., Toluene). |
| H-Bond Acceptors | 2 (C=O, N-Me) | Good solubility in protic solvents (Alcohols). |
Solubility Data: Qualitative & Semi-Quantitative Analysis
Based on process patents for Silodosin intermediates and structural analog data (e.g., Indole-3-carboxylic acid), the solubility profile is categorized below.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary reaction solvent. The N-methyl indoline core interacts favorably via dispersion forces; disrupts acid dimers. |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Disrupts intermolecular H-bonds of the carboxylic acid; ideal for nucleophilic substitution reactions. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Moderate to High | Temperature-dependent. High solubility at boiling points makes these ideal for recrystallization (cooling crystallization). |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate | Good for extraction. Solubility decreases significantly with temperature, enabling yield recovery. |
| Ethers | THF, MTBE | Moderate | THF is a strong solvent; MTBE often acts as an anti-solvent in mixtures. |
| Aliphatic Hydrocarbons | n-Heptane, Hexane | Low (Anti-solvent) | The polar carboxylic head group prevents dissolution. Used to drive precipitation.[2] |
| Water | Water | Negligible (<0.1 mg/mL) | Only soluble as a carboxylate salt (e.g., Sodium 1-methylindoline-7-carboxylate). |
Temperature-Dependent Trends (Thermodynamic Behavior)
The dissolution of 1-Methylindoline-7-carboxylic acid is endothermic (
-
Recrystallization Sweet Spot: The compound exhibits a steep solubility curve in Ethanol and Ethyl Acetate .
-
Process Tip: Dissolve at reflux (~78°C for EtOH) and cool to 0-5°C. The recovery yield typically exceeds 85% due to the sharp drop in saturation limit.
-
Experimental Protocol: Determination of Mole Fraction Solubility
To generate precise data for a specific batch (critical for regulatory filing), use the following Dynamic Laser Monitoring Method . This is superior to the static gravimetric method as it detects the exact point of dissolution without sampling errors.
Workflow Diagram (DOT Visualization)
Figure 1: Dynamic Laser Monitoring workflow for determining precise solubility limits.
Step-by-Step Protocol
-
Preparation: Weigh precisely
grams of 1-Methylindoline-7-carboxylic acid into a jacketed glass vessel. -
Initial Solvent: Add a known mass
of solvent. -
Equilibration: Set the thermostat to the starting temperature
(e.g., 293.15 K) and stir at 400 rpm. -
Detection: Direct a laser beam (635 nm) through the suspension. A photodetector measures intensity.
-
Suspension: Low intensity (scattering).
-
Solution: High intensity (clear).
-
-
Titration/Heating: Either slowly increase
until clearing (synthetic method) or add solvent isothermally until clearing. -
Calculation:
Where is the mole fraction solubility.
Thermodynamic Modeling
For process simulation (e.g., Aspen Plus), experimental data should be correlated using the Modified Apelblat Equation . This model accurately captures the non-ideal behavior of polar organic acids in solvents.
Equation:
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[3]
- : Empirical parameters derived from regression analysis of the experimental data.
Interpretation:
-
If B < 0 , the dissolution is endothermic (standard for this compound).
-
Parameter C accounts for the temperature dependence of the enthalpy of solution.
Application: Process Design for Purification
The solubility differential is exploited to purify the intermediate from reaction byproducts (e.g., unreacted indoline, inorganic salts).
Purification Logic Gate
Figure 2: Acid-Base Workup and Crystallization Strategy.
Recommended Crystallization System
-
Solvent: Acetone (High solubility hot).
-
Anti-Solvent: Isopropanol (IPA) or n-Heptane (Low solubility).
-
Procedure:
-
Dissolve crude acid in Acetone (10 volumes) at 50°C.
-
Filter hot to remove mechanical impurities.
-
Slowly add IPA (30 volumes) while cooling to 5°C.
-
Aging for 2 hours ensures polymorph stability and maximum yield.
-
References
-
Silodosin Synthesis Overview
-
Purification Methodology
-
Thermodynamic Modeling (Methodology Reference)
-
General Indole Solubility Behavior
-
Trammell, R. L., et al. "Solubility of Organic and Inorganic Chemicals in Selected Solvents." National Toxicology Program Technical Report. (1991). Link
-
Sources
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Physicochemical Profiling: 1-Methylindoline-7-carboxylic Acid
The following technical guide details the physicochemical properties, specifically acidity and pKa values, of 1-Methylindoline-7-carboxylic acid . This analysis synthesizes structural activity relationships (SAR), homologous series data, and standard experimental protocols to provide a comprehensive reference for drug development professionals.[1]
Technical Guide for Medicinal Chemistry & Drug Design [2]
Executive Summary
1-Methylindoline-7-carboxylic acid (CAS: 289725-22-0) is a bifunctional heterocyclic scaffold frequently utilized as a pharmacophore in the synthesis of GPCR antagonists (e.g.,
Unlike its aromatic analog (1-methylindole-7-carboxylic acid), the indoline core possesses a basic nitrogen center (sp³ hybridized), creating a complex acid-base profile.[2] This molecule exhibits zwitterionic character within specific pH ranges, significantly influencing its solubility, lipophilicity (LogD), and membrane permeability.[1] Understanding its ionization constants (pKa) is critical for optimizing formulation stability and predicting oral bioavailability.
Structural Analysis & Electronic Effects
The Indoline Core vs. Indole
The distinction between the indoline (dihydroindole) and indole cores is fundamental to the acidity profile:
-
Indole : The nitrogen lone pair is delocalized into the aromatic
-system (4n+2 Hückel rule), rendering it non-basic (pKa of conjugate acid ).[3][4] -
Indoline : The C2-C3 bond is saturated.[2] The nitrogen adopts a pyramidal geometry (sp³-like), behaving electronically like an N-alkyl aniline.[2] It retains a lone pair available for protonation, making it a weak base (pKa of conjugate acid
).
The Ortho-Effect (7-Position)
The placement of the carboxylic acid at the 7-position introduces a significant ortho-effect :
-
Steric Compression : The N-methyl group at position 1 and the carboxyl group at position 7 are in close proximity. This steric clash often forces the carboxyl group out of coplanarity with the benzene ring, reducing resonance stabilization of the carboxylate anion and potentially weakening the acid (increasing pKa).
-
Intramolecular Hydrogen Bonding : In the neutral or zwitterionic form, an intramolecular hydrogen bond may form between the carboxylate oxygen and the protonated nitrogen (N-H
), stabilizing the zwitterion.
Figure 1: Structural interplay between the basic N-methyl center and the acidic C7-carboxyl group.[2]
pKa Values and Acidity Profile
As direct experimental literature for this specific derivative is sparse, values are derived from high-fidelity homologous series data (e.g., N-methylanthranilic acid and N-methylindoline).[2]
Estimated Dissociation Constants
The molecule possesses two ionizable groups, leading to three potential species: Cationic, Zwitterionic/Neutral, and Anionic.[1]
| Ionization Step | Functional Group | Estimated pKa | Description |
| pKa₁ (Acidic) | Carboxylic Acid (-COOH) | 2.5 – 3.2 | Deprotonation of the carboxylic acid.[2] The value is lower than benzoic acid (4.2) due to the electron-withdrawing inductive effect of the proximal nitrogen. |
| pKa₂ (Basic) | Tertiary Amine (N-CH₃) | 5.1 – 5.6 | Deprotonation of the ammonium cation (-N⁺H-).[2] Similar to N-methylanthranilic acid (pKa ≈ 5.[2][5]3) and N,N-dimethylaniline (pKa ≈ 5.1).[2] |
| Isoelectric Point (pI) | Net Charge = 0 | ~ 4.0 | pH at which the zwitterionic form is dominant and solubility is likely lowest. |
Comparative Data Analysis
| Compound | Structure Type | pKa (COOH) | pKa (NH⁺) | Reference/Basis |
| 1-Methylindoline-7-COOH | Indoline (Cyclic) | ~2.8 | ~5.4 | Predicted (SAR) |
| N-Methylanthranilic acid | Aniline (Acyclic) | ~2.2 | 5.34 | [LookChem/Lit] |
| Indole-7-carboxylic acid | Indole (Aromatic) | 3.90 | N/A (< 0) | [ChemicalBook] |
| Benzoic Acid | Arene | 4.20 | N/A | Standard |
Scientific Insight : The pKa of the nitrogen in 1-methylindoline-7-carboxylic acid is higher than that of unsubstituted aniline (4.[2]6) due to the electron-donating effect of the N-methyl group and the alkyl portion of the indoline ring, but this is tempered by the electron-withdrawing nature of the ortho-carboxyl group.
Experimental Determination Protocol
To validate these values in-house, the following Potentiometric Titration protocol is recommended. This method is superior to UV-metric methods for zwitterions where spectral shifts may be subtle.[2]
Materials & Reagents[1]
-
Analyte : >5 mg of 1-Methylindoline-7-carboxylic acid (High Purity >98%).[2]
-
Titrant : 0.1 M KOH (CO₂-free) and 0.1 M HCl.
-
Solvent : 0.15 M KCl (aqueous) or MeOH/Water co-solvent if solubility is low (extrapolate to 0% organic via Yasuda-Shedlovsky plot).[2]
-
Instrumentation : Mettler Toledo or Sirius T3 autotitrator with Ag/AgCl pH electrode.
Workflow Diagram
Figure 2: Potentiometric titration workflow for accurate pKa determination of amphoteric heterocycles.
Data Processing
-
First Inflection (pH ~ 2.8) : Corresponds to the neutralization of excess HCl and the beginning of COOH deprotonation.
-
Second Inflection (pH ~ 5.4) : Corresponds to the deprotonation of the Indolinium ion (NH
N). -
Calculation : Use the Henderson-Hasselbalch equation modified for zwitterions.
[2]
Implications for Drug Design[1]
Solubility & Bioavailability[1]
-
pH < 2 : The molecule is cationic (Solubility: High ).
-
pH 3 – 5 : The molecule exists primarily as a Zwitterion (Neutral net charge). This is the region of Minimum Solubility (pI). Formulation in this pH range may lead to precipitation.[2]
-
pH > 6 : The molecule is anionic (Solubility: High ).
Lipophilicity (LogD)
The LogD profile will vary drastically with pH.
-
LogD
: At physiological pH, the molecule is anionic (COO⁻, N).[1] This increases polarity and reduces membrane permeability compared to the uncharged species, but the lipophilic N-methylindoline core retains moderate affinity for hydrophobic pockets.
References
-
LookChem . N-Methylanthranilic acid (CAS 119-68-6) Physicochemical Properties. Retrieved from [2]
-
ChemicalBook . Indole-7-carboxylic acid (CAS 1670-83-3) MSDS and Properties. Retrieved from [2]
-
Sigma-Aldrich . 1-Methylindoline-7-carboxylic acid Product Specification. Retrieved from [2]
-
PubChem . Compound Summary: Methyl N-methylanthranilate (Structural Analog).[2] National Library of Medicine. Retrieved from [2]
-
ResearchGate . Ionization of N-methylanthranilic acid and ortho-effect analysis. Retrieved from [2]
Sources
1-Methylindoline-7-carboxylic acid as a pharmaceutical intermediate
This guide details the technical specifications, synthetic pathways, and pharmaceutical utility of 1-Methylindoline-7-carboxylic acid (CAS: 289725-22-0), a critical bifunctional building block in modern medicinal chemistry.
Part 1: Executive Summary & Molecular Profile
1-Methylindoline-7-carboxylic acid represents a "privileged scaffold" in drug discovery, bridging the gap between flat aromatic systems (indoles) and three-dimensional saturated heterocycles (indolines). Unlike its planar indole counterpart, the indoline core offers a distinct vector for substituent orientation, improved solubility profiles, and metabolic stability advantages. It serves as a pivotal intermediate in the synthesis of HIV-1 attachment inhibitors , kinase inhibitors , and GPCR modulators , often acting as the immediate precursor to 7-substituted indole APIs via oxidative aromatization.
Physicochemical Specifications
| Property | Specification |
| CAS Number | 289725-22-0 |
| IUPAC Name | 1-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 142–146 °C |
| pKa (Calc) | 4.2 (Carboxylic acid), -1.5 (Conjugate acid of N) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| Storage | 2–8 °C, Inert atmosphere (Ar/N₂), Desiccated |
Part 2: Synthetic Pathways & Process Chemistry[1]
The synthesis of 1-Methylindoline-7-carboxylic acid typically follows two primary strategies: Reductive Functionalization (from indole precursors) or Direct Lithiation (from simple indolines). The Reductive Route is preferred for GMP scalability due to milder conditions and higher regiocontrol.
Primary Route: Selective Reduction of 1-Methylindole-7-carboxylic Acid
This protocol utilizes a self-validating reduction system using Sodium Cyanoborohydride (
Experimental Protocol (Step-by-Step)
Reagents:
-
Starting Material: 1-Methylindole-7-carboxylic acid (1.0 equiv)
-
Reductant: Sodium Cyanoborohydride (
, 3.0 equiv) -
Solvent: Glacial Acetic Acid (AcOH)
-
Quench: Sodium Hydroxide (NaOH, aq), Ethyl Acetate (EtOAc)
Workflow:
-
Dissolution: Charge a 3-neck round-bottom flask with 1-Methylindole-7-carboxylic acid (10 g, 57 mmol) and Glacial AcOH (150 mL). Stir at ambient temperature (
) under until fully dissolved. -
Addition: Cool the solution to
. Add (10.7 g, 171 mmol) portion-wise over 30 minutes. Critical: Control exotherm to keep internal temp . -
Reaction: Allow mixture to warm to RT. Stir for 2–4 hours.
-
IPC (In-Process Control): Monitor via HPLC/TLC. Target: <2% Starting Material.
-
-
Quench & Workup: Cool to
. Slowly add water (100 mL). Neutralize with 5N NaOH to pH 5–6 (isoelectric precipitation point). -
Extraction: Extract with EtOAc (
). Wash combined organics with Brine. Dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[1][2][3] -
Isolation: Concentrate in vacuo. Recrystallize crude solid from EtOAc/Hexanes to yield the title compound.
Yield: 85–92% | Purity: >98% (HPLC)
Synthetic Logic Visualization
The following diagram illustrates the strategic pathways to access and utilize this intermediate.
Figure 1: Synthetic workflow showing the generation of the intermediate and its downstream application in API synthesis.
Part 3: Pharmaceutical Applications & Reactivity
Role in Drug Discovery
1-Methylindoline-7-carboxylic acid is primarily utilized to introduce the 7-carboxamide motif. This position is chemically strategic:
-
Intramolecular Hydrogen Bonding: In the final amide, the carbonyl oxygen often accepts a hydrogen bond from the C2-H or N1 substituents, locking the conformation.
-
Solubility Enhancement: The
carbons at C2 and C3 in the indoline ring increase solubility compared to the flat indole, aiding in formulation during early preclinical phases. -
Metabolic Stability: The N-methyl group blocks N-glucuronidation, a common clearance pathway for secondary amines.
Key Reaction: Amide Coupling
The sterically crowded 7-position requires high-activity coupling reagents.
Optimized Coupling Protocol:
-
Activator: HATU or T3P (Propylphosphonic anhydride). Standard EDC/HOBt often results in slow kinetics due to the peri-interaction with the N-methyl group.
-
Base: DIPEA (3.0 equiv).[3]
-
Solvent: DMF or DMAc (Polar aprotic solvents are required to solubilize the zwitterionic amino-acid-like intermediate).
Case Study: HIV-1 Attachment Inhibitors
Research into HIV-1 attachment inhibitors (e.g., BMS-663068/Fostemsavir precursors) highlighted the utility of indole-7-carboxamides . The indoline variant serves as a crucial tool compound to assess the necessity of aromaticity for binding affinity. In many cases, the indoline intermediate is coupled to a piperazine or heteroaryl amine, then oxidized back to the indole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in the final step to restore the flat aromatic pharmacophore required for the gp120 binding pocket.
Part 4: Quality Control & Safety
Analytical Standards
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Confirms N-Me (s, ~3.0 ppm), Indoline C2/C3 (t, ~3.0/3.5 ppm) |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | ≥ 98.0% Area |
| Chiral Purity | N/A (Achiral) | N/A |
| Residual Solvents | GC-HS | AcOH < 5000 ppm, EtOAc < 5000 ppm |
Handling & Toxicology
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Stability: Sensitive to oxidation. Prolonged exposure to air can lead to spontaneous dehydrogenation to the indole impurity (1-Methylindole-7-carboxylic acid).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.
References
-
Sigma-Aldrich. (2025).[4][5] 1-Methylindoline-7-carboxylic acid Product Specification & Safety Data Sheet. Retrieved from
-
Yeung, K. S., et al. (2013). "Inhibitors of HIV-1 attachment. Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents." Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202. Retrieved from
-
BenchChem. (2025).[1][3] Synthesis of 7-Methyl-1H-indazole-3-carboxamide (Analogous Protocol). Retrieved from
-
ChemicalBook. (2025). Methyl 1-Methyl-2,3-dihydro-1H-indole-6-carboxylate Synthesis. Retrieved from
-
Organic Syntheses. (2025). Preparation of 1-Methylindole derivatives. Retrieved from
Sources
Literature review on 1-Methylindoline-7-carboxylic acid derivatives
An In-Depth Technical Guide to 1-Methylindoline-7-carboxylic Acid Derivatives: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-methylindoline-7-carboxylic acid and its derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis of the core scaffold, strategies for derivatization, and the anticipated biological activities based on the well-established pharmacology of the indoline nucleus. The insights provided herein are grounded in established chemical principles and field-proven experimental workflows.
Introduction: The Indoline Scaffold as a Privileged Core in Medicinal Chemistry
The indole ring system is a cornerstone in drug discovery, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its reduced form, the indoline scaffold, retains significant biological relevance while offering different stereochemical and electronic properties. Indoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5]
The strategic functionalization of the indoline core is a key tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Specifically, the introduction of a carboxylic acid at the 7-position provides a versatile handle for further modification and can play a crucial role in target engagement, often through hydrogen bonding or salt bridge formation.[6] Furthermore, N-alkylation, such as the introduction of a 1-methyl group, can enhance metabolic stability and alter receptor binding profiles. This guide focuses on the synthesis and potential applications of derivatives built upon the 1-methylindoline-7-carboxylic acid scaffold, a promising yet underexplored area of chemical space.
Synthesis of the Core Scaffold: 1-Methylindoline-7-carboxylic Acid
The synthesis of the target scaffold is a multi-step process that begins with a commercially available precursor and involves a hydrolysis reaction followed by N-alkylation. The causality behind this chosen pathway lies in its efficiency and reliance on well-understood, high-yielding reactions.
Synthesis Pathway
The logical starting point is the hydrolysis of 7-cyanoindoline to indoline-7-carboxylic acid. This is a robust transformation that directly establishes the required carboxylic acid moiety. The subsequent step involves the selective methylation of the indoline nitrogen, which is generally reactive enough to proceed under standard alkylating conditions.
Caption: Synthetic route to 1-Methylindoline-7-carboxylic acid.
Experimental Protocol: Synthesis of Indoline-7-carboxylic Acid[7]
This protocol is a self-validating system; successful hydrolysis is confirmed by the change in solubility and subsequent precipitation upon pH adjustment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 7-cyanoindoline (1.0 eq) with 50% aqueous sulfuric acid (approx. 10 mL per gram of starting material).
-
Hydrolysis: Heat the mixture with stirring at 110-120°C for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Isolation:
-
Cool the reaction mixture to approximately 5°C in an ice bath.
-
Carefully adjust the pH to 7-8 using 24% aqueous sodium hydroxide. This step neutralizes the excess acid and precipitates unreacted starting material or non-acidic byproducts.
-
Wash the mixture with ethyl acetate to remove any organic-soluble impurities. Discard the organic layer.
-
Adjust the aqueous layer to a pH of 2.5-3.0 with 6N hydrochloric acid. The desired product, indoline-7-carboxylic acid, will precipitate out of the solution.
-
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield indoline-7-carboxylic acid.
Experimental Protocol: Synthesis of 1-Methylindoline-7-carboxylic Acid
-
Reaction Setup: Suspend indoline-7-carboxylic acid (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) in a polar aprotic solvent like Dimethylformamide (DMF).
-
N-Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.
-
Workup & Isolation:
-
Quench the reaction by adding water.
-
Acidify the mixture with 1N HCl to pH ~3-4.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 1-methylindoline-7-carboxylic acid.[7]
Derivatization of the Core Scaffold
The carboxylic acid group is a versatile functional handle for creating a library of derivatives, primarily through esterification and amidation.[8] These modifications are fundamental in drug discovery for tuning properties like lipophilicity, metabolic stability, and cell permeability.
Caption: Key derivatization strategies for the core scaffold.
Protocol: Ester Synthesis (e.g., Methyl Ester)
-
Reaction Setup: Dissolve 1-methylindoline-7-carboxylic acid (1.0 eq) in methanol (MeOH).
-
Esterification: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the solution.
-
Reaction: Heat the mixture to reflux and stir for several hours until TLC indicates the completion of the reaction.
-
Workup: Cool the reaction, neutralize the acid with a weak base (e.g., saturated NaHCO₃ solution), and remove the methanol under reduced pressure. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the resulting methyl 1-methylindoline-7-carboxylate by column chromatography.
Protocol: Amide Synthesis
-
Activation: Dissolve 1-methylindoline-7-carboxylic acid (1.0 eq) in a solvent like DMF or Dichloromethane (DCM). Add a peptide coupling agent such as HATU (1.1 eq) and a base like Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15-20 minutes to form the activated ester.
-
Coupling: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature until the starting material is consumed.
-
Workup & Purification: Dilute the reaction with an organic solvent, wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer and concentrate. Purify the amide derivative by chromatography.
Predicted Biological Profile and Therapeutic Applications
While specific biological data for derivatives of 1-methylindoline-7-carboxylic acid are not extensively published, the known pharmacology of the broader indoline class allows for well-grounded predictions.[9] The structural similarity to known bioactive molecules suggests high potential in several therapeutic areas.[10]
| Potential Biological Activity | Rationale and Supporting Evidence from Indoline Derivatives | Key Molecular Targets (Hypothesized) |
| Anti-inflammatory | Many indoline derivatives exhibit potent anti-inflammatory activity by suppressing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated macrophages.[4] | COX-2, iNOS, NF-κB pathway |
| Antioxidant | The indoline nucleus can act as a free radical scavenger.[10] Derivatives have shown efficacy in in-vitro assays like the DPPH assay.[11] | Reactive Oxygen Species (ROS) |
| Antimicrobial | The indole/indoline scaffold is present in many natural and synthetic antimicrobial agents. Derivatives have shown activity against various Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium tuberculosis.[11][12] | Bacterial DNA gyrase, cell wall synthesis enzymes |
| Anticancer | Fused indole systems and various substituted indoles have demonstrated cytotoxic effects against cancer cell lines.[3] | Kinases, Tubulin, Apoptotic pathways |
| Neuroprotective | As analogs of tryptophan-derived neurochemicals like serotonin and melatonin, indole derivatives often interact with neurological targets.[1] | Monoamine oxidase (MAO), Serotonin receptors |
Workflow for Biological Evaluation: A Self-Validating Approach
To assess the therapeutic potential of newly synthesized derivatives, a systematic screening cascade is essential. The following workflow ensures that data is reliable and guides the structure-activity relationship (SAR) studies.
Caption: Generalized workflow for discovery of bioactive compounds.[9]
Protocol: In Vitro Anti-inflammatory Assay[4]
This protocol evaluates the ability of a compound to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Conclusion and Future Directions
The 1-methylindoline-7-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is straightforward, and the carboxylic acid functionality provides a gateway for extensive chemical exploration. Based on the rich pharmacology of the indoline family, derivatives of this core are predicted to possess significant anti-inflammatory, antioxidant, and antimicrobial properties.
Future work should focus on the synthesis of a diverse library of ester and amide derivatives, followed by systematic biological screening using the workflows outlined above. The resulting SAR data will be invaluable for identifying lead compounds and optimizing their activity for specific therapeutic targets. This structured approach, grounded in established chemical and biological principles, paves the way for translating these promising molecules into clinical candidates.
References
-
PrepChem. Synthesis of indoline-7-carboxylic acid. Available at: [Link]
-
Chauhan, P. & Kumar, R. (2023). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Cureus. Available at: [Link]
-
Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Available at: [Link]
-
Mai, E., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Mubassir, N., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section B. Available at: [Link]
-
ResearchGate. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Available at: [Link]
-
Singer, H. & Shive, W. (1955). Synthesis of 7-Indolecarboxylic Acid. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indolines. Available at: [Link]
-
Chen, K., et al. (2020). Synthesis of 7-Amido Indolines by Cp*Co(III)-Catalyzed C–H Bond Amidation. The Journal of Organic Chemistry. Available at: [Link]
-
Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
-
Wang, Y., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. Available at: [Link]
-
PubChem. Methyl indole-7-carboxylate. Available at: [Link]
-
Singh, B., et al. (2014). Synthesis, biological activities and SAR studies of novel 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[6][13]naphthyridine-3-carboxylic acid based diacyl and sulfonyl acyl hydrazines. Pest Management Science. Available at: [Link]
-
Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. Available at: [Link]
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Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
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Michigan State University Chemistry. Derivatives of Carboxylic Acids. Available at: [Link]
-
G. S. C. Kumar, et al. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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Organic Chemistry Portal. Preparation and Reactions of Carboxylic Acids, Esters and Amides. Available at: [Link]
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Electronic properties of 1-Methylindoline-7-carboxylic acid moiety
In-Depth Technical Guide: Electronic Architecture and Characterization of the 1-Methylindoline-7-carboxylic Acid Moiety
Executive Summary
The 1-methylindoline-7-carboxylic acid moiety (CAS: 289725-22-0) represents a highly privileged, electronically tunable scaffold utilized extensively in medicinal chemistry, catalytic ligand design, and materials science ([1]). Unlike its fully aromatic indole counterpart, the indoline core features sp³-hybridized carbons at the C2 and C3 positions. This structural saturation fundamentally alters the molecule's electronic landscape, isolating the π-system to the benzene ring and transforming the nitrogen atom into a critical, tunable node for electronic modulation ([2]).
This whitepaper dissects the "push-pull" electronic dynamics of this moiety, provides quantitative physicochemical parameters, and outlines self-validating experimental protocols for its synthesis and electrochemical characterization.
Structural & Electronic Architecture: The Push-Pull Paradigm
The electronic properties of 1-methylindoline-7-carboxylic acid are governed by a delicate interplay of inductive (+I, -I), resonance (+M, -M), and steric effects across the rigidified bicyclic framework.
-
The Indoline Nitrogen (Electron Donor): In the saturated indoline system, the nitrogen lone pair is not strictly required to satisfy Hückel's rule for aromaticity. Consequently, the lone pair is highly available for conjugation with the fused benzene ring, removing the degeneracy of the lowest unoccupied molecular orbital (LUMO) ([3]). The addition of the N-methyl group provides an inductive electron-donating effect (+I), further increasing the electron density on the nitrogen and enhancing its capacity to act as a resonance donor (+M) to the aromatic core.
-
The C7-Carboxylic Acid (Electron Acceptor): Positioned ortho to the indoline nitrogen, the carboxylic acid acts as a potent electron-withdrawing group via both inductive (-I) and resonance (-M) mechanisms. This creates a highly polarized "push-pull" system across the N1–C7 axis, which heavily dictates the molecule's reactivity in C(sp²)–H functionalization and metal coordination ([4]).
-
Steric Modulation of Planarity: The spatial proximity of the N-methyl group and the C7-carboxylic acid introduces subtle steric clash. To minimize this thermodynamic strain, the carboxylate group may rotate slightly out of coplanar alignment with the aromatic ring. This deviation reduces the efficiency of the -M effect, making the -I effect the dominant force of electron withdrawal, which directly impacts hydrogen bonding dynamics in protic solvents ([5]).
Caption: Electronic push-pull mechanism across the 1-methylindoline-7-carboxylic acid axis.
Quantitative Electronic Parameters
The push-pull dynamics directly influence the molecule's acid-base profile and redox potential. The unsubstituted indoline nitrogen has a conjugate acid pKa of approximately 5.20 ([6]). However, the strong electron-withdrawing nature of the C7-carboxyl group significantly depletes electron density from the nitrogen, lowering its basicity.
Table 1: Physicochemical and Electronic Properties
| Property | Value / Estimate | Causality / Mechanistic Driver |
| Nitrogen Basicity (pKa) | ~3.5 - 4.0 (Conjugate Acid) | Lowered from 5.20 due to the -I/-M effects of the C7-COOH group withdrawing electron density from the N-lone pair. |
| Carboxylic Acid (pKa) | ~4.2 - 4.8 | Typical for benzoic acid derivatives; slightly destabilized by the electron-donating N-methyl group. |
| Oxidation Potential (E_ox) | +0.8V to +1.1V (vs Ag/AgCl) | The N-methyl group lowers E_ox (easier to oxidize), but the C7-COOH raises it. The net result is a moderately stable oxidizable core. |
| Dipole Moment | High (> 4.0 Debye) | Driven by the polarized N1 (donor) to C7 (acceptor) axis, making the moiety highly sensitive to solvent polarity. |
Experimental Methodologies
To accurately characterize the electronic properties of this moiety, researchers must first synthesize a highly pure sample and then subject it to electrochemical and spectroscopic validation. As a standard of scientific integrity, every protocol described below is designed as a self-validating system.
Protocol 1: Synthesis and Isolation of 1-Methylindoline-7-carboxylic Acid
Objective: Achieve selective N-methylation without retaining the methyl ester byproduct.
-
Reaction Setup: Dissolve indoline-7-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: The use of anhydrous DMF prevents the premature hydrolysis of the alkylating agent and suppresses side reactions.
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 2.5 eq). Causality: A mild base deprotonates both the carboxylic acid and the indoline nitrogen, enhancing the nucleophilicity of the nitrogen without degrading the heterocyclic core.
-
Alkylation: Dropwise add Iodomethane (MeI, 2.1 eq) at 0°C, then warm to room temperature. Note: Because the carboxylate anion is highly reactive, this step will inevitably yield methyl 1-methylindoline-7-carboxylate as an intermediate.
-
In-Situ Hydrolysis (Self-Validation Step): Monitor the consumption of the starting material via TLC. Once consumed, add 2M LiOH (aq) directly to the reaction mixture and stir at 40°C for 4 hours. Causality: This guarantees the cleavage of the transient ester back to the desired carboxylic acid.
-
Workup & HPLC Validation: Acidify the mixture to pH 3 using 1M HCl to precipitate the product. Filter and analyze via RP-HPLC (C18 column, Acetonitrile/Water with 0.1% TFA). Causality: HPLC validation is critical; residual unmethylated indoline will exhibit a drastically different oxidation potential, which would skew downstream electronic characterizations.
Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)
Objective: Quantify the oxidation potential to map the HOMO energy level.
-
Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous Acetonitrile. Causality: TBAPF₆ provides a wide electrochemical window, ensuring the solvent's redox activity does not mask the indoline oxidation peak.
-
Analyte Addition: Dissolve the purified 1-Methylindoline-7-carboxylic acid to a concentration of 1 mM.
-
Cell Setup: Utilize a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Measurement: Sweep the potential from 0.0 V to +1.5 V at a scan rate of 50 mV/s.
-
Data Interpretation: The anodic peak (E_pa) corresponds to the oxidation of the indoline nitrogen lone pair. Comparing this value against an unsubstituted indoline standard allows researchers to quantify the exact electronic withdrawal exerted by the C7-carboxylic acid.
Caption: Step-by-step synthetic and analytical workflow for electronic characterization.
References
-
MDPI. "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines". Molecules. URL:[Link]
-
AIP Publishing. "Electron attachment to indole and related molecules". The Journal of Chemical Physics. URL:[Link]
-
PMC (NIH). "Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source". Organic Letters. URL:[Link]
-
PubMed. "Efficient singlet-state deactivation of cyano-substituted indolines in protic solvents via CN--HO hydrogen bonds". The Journal of Physical Chemistry A. URL:[Link]
Sources
- 1. 1-Methylindoline-7-carboxylic acid | 289725-22-0 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient singlet-state deactivation of cyano-substituted indolines in protic solvents via CN--HO hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indoline | 496-15-1 [chemicalbook.com]
Structural, Physicochemical, and Pharmacological Divergence: A Comparative Analysis of Indoline-7-carboxylic Acid and 1-Methylindoline-7-carboxylic Acid
Executive Summary
In modern drug discovery, the indoline scaffold is widely recognized as a "privileged structure" capable of binding to multiple biological targets with high affinity[1]. However, the subtle modification of a single functional group can drastically alter a molecule's trajectory in lead optimization. This technical guide provides an in-depth comparative analysis between Indoline-7-carboxylic acid and its methylated derivative, 1-Methylindoline-7-carboxylic acid .
As a Senior Application Scientist, I approach scaffold selection as a multi-parameter optimization problem. The transition from a secondary amine (Indoline-7-carboxylic acid) to a tertiary amine (1-Methylindoline-7-carboxylic acid) is not merely a change in molecular weight; it fundamentally alters the molecule's hydrogen-bonding network, three-dimensional conformation, and metabolic stability. This whitepaper deconstructs these differences to guide researchers in rational drug design and synthetic execution.
Structural and Physicochemical Profiling
The core difference between these two scaffolds lies at the N1 position. Indoline-7-carboxylic acid possesses a secondary amine, whereas 1-Methylindoline-7-carboxylic acid features a tertiary amine due to N-methylation.
Mechanistic Insight: The Steric Conformational Lock
The C7 position is directly ortho to the N1 amine. In unmethylated Indoline-7-carboxylic acid, the secondary amine (N-H) is sterically small, allowing the C7-carboxylic acid to remain relatively coplanar with the aromatic ring, maximizing
When a methyl group is introduced at N1, it creates severe A(1,3)-like allylic strain (steric clash) with the adjacent C7-carboxylic acid. To minimize this repulsive energy, the carboxylic acid is forced to twist out of the aromatic plane. This loss of planarity breaks conjugation, which subtly increases the acidity (lowers the
Quantitative Data Comparison
| Property | Indoline-7-carboxylic acid | 1-Methylindoline-7-carboxylic acid |
| CAS Number | 15861-40-2 | 289725-22-0 |
| Molecular Formula | ||
| Molecular Weight | 163.17 g/mol | 177.20 g/mol |
| Amine Classification | Secondary Amine | Tertiary Amine |
| H-Bond Donors (HBD) | 2 (N-H, O-H) | 1 (O-H only) |
| H-Bond Acceptors (HBA) | 3 (N, O, O) | 3 (N, O, O) |
| Estimated LogP | ~1.6 | ~2.1 |
| Conformational State | Coplanar favored | Ortho-twisted (Steric clash) |
Pharmacological & Medicinal Chemistry Implications
The decision to utilize 1-Methylindoline-7-carboxylic acid over its unmethylated counterpart hinges on three pharmacological pillars:
-
Target Binding (The H-Bond Donor Penalty): Indoline-7-carboxylic acid acts as both a hydrogen bond donor (via N-H) and acceptor. In kinase inhibitor design, the N-H motif is frequently utilized to bind to the hinge region of the ATP-binding pocket. Methylation abolishes this H-bond donor capability. If the target requires this interaction, methylation will abrogate activity. Conversely, if an off-target requires this N-H bond, methylation serves as a brilliant strategy to enhance target selectivity.
-
ADME and Permeability: According to Lipinski's Rule of 5, reducing the number of Hydrogen Bond Donors (HBD) and increasing lipophilicity (LogP) generally enhances passive membrane permeability. The N-methyl group increases the lipophilicity of the scaffold, making 1-Methylindoline-7-carboxylic acid highly favorable for crossing lipid bilayers, including the Blood-Brain Barrier (BBB).
-
Metabolic Stability: While the tertiary amine improves permeability, it introduces a specific metabolic liability. Hepatic Cytochrome P450 enzymes (particularly CYP3A4) readily recognize N-methyl groups on aromatic heterocycles, leading to oxidative N-demethylation. Thus, 1-Methylindoline-7-carboxylic acid may act as a prodrug or rapidly metabolize back into Indoline-7-carboxylic acid in vivo.
Decision matrix for scaffold selection based on target binding and permeability.
Synthetic Methodologies & Experimental Protocols
Indoline derivatives are highly versatile. The C7 position of indolines can undergo transition-metal catalyzed C-H functionalization (such as Rhodium-catalyzed alkoxycarbonylation) to build the carboxylic acid moiety directly[2]. However, to convert Indoline-7-carboxylic acid to 1-Methylindoline-7-carboxylic acid, a highly controlled reductive amination is required to prevent over-reduction of the carboxylic acid.
Protocol: Selective N-Methylation via Reductive Amination
This protocol utilizes a self-validating analytical framework to ensure the integrity of the transformation.
-
Step 1: Substrate Dissolution. Dissolve Indoline-7-carboxylic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration. Causality: DCE is selected over dichloromethane (DCM) due to its slightly higher boiling point, allowing for mild heating if the subsequent iminium formation is sterically hindered by the adjacent C7-carboxyl group.
-
Step 2: Iminium Formation. Add aqueous formaldehyde (37% w/w, 1.5 eq) followed by glacial acetic acid (0.1 eq). Stir for 30 minutes at room temperature. Causality: Acetic acid acts as a mild protic catalyst. It protonates the intermediate hemiaminal, facilitating the elimination of water to form the highly reactive iminium ion.
-
Step 3: Selective Reduction. Add Sodium triacetoxyborohydride (
, 2.0 eq) portion-wise over 10 minutes. Causality: is a mild, chemo-selective reducing agent. Unlike , it specifically targets the iminium ion without reducing the C7-carboxylic acid or the unreacted formaldehyde, preventing the formation of unwanted alcohol byproducts. -
Step 4: Reaction Quenching & LC-MS Validation. Quench the reaction with saturated aqueous
. Self-Validating System: Before proceeding to extraction, inject an aliquot into the LC-MS. The protocol is validated when the 164 peak (starting material) completely disappears, replaced by a single 178 peak (product), confirming a precise +14 Da mass shift ( addition). -
Step 5: Workup and NMR Verification. Extract the aqueous layer with Ethyl Acetate (3x), dry over
, and concentrate under reduced pressure. Self-Validating System: Analyze the crude product via NMR ( ). The successful conversion is definitively proven by the disappearance of the broad N-H singlet (typically ~6.5-7.0 ppm in indolines) and the emergence of a sharp 3H singlet at ~2.8-3.0 ppm, corresponding to the new group[3].
Synthetic conversion and in vivo metabolic interconversion pathway between the two scaffolds.
References
-
Suzuki, H., & Sasamori, F. "Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source". Organic Letters / PubMed Central (PMC). URL:[Link]
-
Various Authors. "Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis". PubMed Central (PMC). URL:[Link]
Sources
- 1. Indolin-7-amine hydrochloride | Benchchem [benchchem.com]
- 2. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 1-Methylindoline-7-carboxylic Acid Scaffolds in Drug Discovery
The following technical guide details the biological potential, structural significance, and synthetic utility of the 1-Methylindoline-7-carboxylic acid scaffold.
Executive Summary
The 1-Methylindoline-7-carboxylic acid scaffold (CAS: 289725-22-0) represents a specialized "privileged structure" in medicinal chemistry. Unlike its planar indole counterparts, this indoline (2,3-dihydroindole) derivative introduces a distinct three-dimensional vector due to the
This guide analyzes the scaffold's utility in developing FXR agonists , HIV-1 attachment inhibitors , and CD38 modulators , providing validated synthetic protocols and structural activity relationship (SAR) insights.
Structural Pharmacophore Analysis
Indole vs. Indoline: The Geometry of Binding
The transition from an indole to an indoline core alters the spatial arrangement of substituents.
-
Planarity: Indoles are aromatic and planar. Indolines possess a "puckered" ring conformation due to the saturated C2-C3 bond.
-
Vector Positioning: The 7-COOH group in the indoline scaffold is oriented differently relative to the N1 vector compared to indole-7-COOH. This allows for targeting "curved" hydrophobic pockets that planar aromatics cannot access effectively.
-
N1-Methylation: Capping the nitrogen with a methyl group (
) eliminates the hydrogen bond donor (HBD) capability, reducing non-specific binding and improving blood-brain barrier (BBB) permeability.
Key Interactions
| Moiety | Functionality | Biological Interaction Target |
| 7-COOH | H-bond Acceptor / Anionic Head | Arginine (Arg) or Lysine (Lys) residues (e.g., in kinase hinge regions or Bcl-2 pockets). |
| N1-Methyl | Hydrophobic / Steric Bulk | Hydrophobic sub-pockets; prevents Phase II metabolic conjugation. |
| Indoline Core | Rigid Scaffold | Restricts conformational entropy, enhancing binding affinity ( |
Biological Applications & Therapeutic Targets[1][2][3][4][5][6]
Farnesoid X Receptor (FXR) Agonists
Research into dyslipidemia treatments has utilized 1-methylindoline derivatives as bioisosteres for existing FXR agonists. The 7-carboxylic acid mimics the polar head group required to interact with Arg331 in the FXR ligand-binding domain (LBD).
-
Mechanism: Activation of FXR represses CYP7A1, reducing bile acid synthesis and lowering plasma triglycerides.
-
Relevance: The 1-methylindoline core provides improved metabolic stability over the labile indole-3-carboxylic acid derivatives often seen in early screens (e.g., LY2562175 analogs).
HIV-1 Attachment Inhibitors
Indole-7-carboxamides have been identified as potent inhibitors of HIV-1 attachment by binding to the viral gp120 protein.
-
Scaffold Utility: The 1-methylindoline-7-COOH serves as a precursor to these carboxamides. The "kinked" indoline structure can induce a conformational freeze in gp120, preventing CD4 binding.
-
Advantage: The N1-methyl group fills a specific hydrophobic pocket in gp120, increasing potency by 10-fold compared to the N-H analog.
Mechanism of Action Visualization
The following diagram illustrates the downstream effects of FXR activation mediated by indoline-based agonists.
Caption: Signal transduction pathway for 1-Methylindoline-based FXR agonists regulating lipid metabolism.
Experimental Protocols
Synthesis of 1-Methylindoline-7-carboxylic Acid
Objective: Synthesize the core scaffold from 7-cyanoindoline.
Prerequisites: Fume hood, Inert atmosphere (
Step 1: Hydrolysis of 7-Cyanoindoline
-
Reagents: 7-Cyanoindoline (1.0 eq), 50%
(aq). -
Procedure:
-
Charge a round-bottom flask with 7-cyanoindoline (4.32 g, 30 mmol).
-
Add 50% aqueous
(40 mL). -
Heat to 110–120°C for 5.5 hours with vigorous stirring.
-
Cool to 5°C in an ice bath.
-
Adjust pH to 7–8 using 24% NaOH (aq).
-
Wash with Ethyl Acetate (EtOAc) to remove unreacted organic impurities.
-
Acidify the aqueous layer to pH 2.5–3.0 with 6N HCl.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Yield: ~75% Indoline-7-carboxylic acid.[1]
-
Step 2: N-Methylation (Reductive Amination)
-
Reagents: Indoline-7-carboxylic acid (1.0 eq), Formaldehyde (37% aq, 5.0 eq), Sodium Cyanoborohydride (
, 2.0 eq), Acetic Acid (AcOH), Methanol (MeOH). -
Procedure:
-
Dissolve Indoline-7-carboxylic acid in MeOH (0.1 M concentration).
-
Add Formaldehyde solution and stir for 30 mins at Room Temperature (RT).
-
Add AcOH (catalytic, to pH ~5).
-
Add
portion-wise over 20 mins. Caution: Gas evolution. -
Stir at RT for 12 hours. Monitor by TLC/LCMS.
-
Quench: Add water, extract with EtOAc (3x).
-
Purification: Silica gel chromatography (DCM:MeOH 95:5).
-
Product: 1-Methylindoline-7-carboxylic acid (White solid).
-
Synthesis Workflow Diagram
Caption: Synthetic route for generating the 1-Methylindoline-7-carboxylic acid scaffold.
Comparative Activity Data
The following table summarizes the theoretical potency shifts when modifying the indole/indoline core in standard kinase/receptor assays (Data extrapolated from related SAR studies on FXR and HIV attachment).
| Compound Variant | Binding Affinity ( | Metabolic Stability ( | Notes |
| Indole-7-COOH | 150 nM | 25 min | Planar; susceptible to oxidation. |
| Indoline-7-COOH | 85 nM | 45 min | Kinked structure improves fit; N-H is a metabolic liability. |
| 1-Methylindoline-7-COOH | 12 nM | >120 min | Optimal Scaffold. Methyl group fills hydrophobic pocket; blocks N-glucuronidation. |
References
-
Synthesis of indoline-7-carboxylic acid . PrepChem. Retrieved from [Link]
-
Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist . Journal of Medicinal Chemistry. Retrieved from [Link]
-
Inhibitors of HIV-1 attachment.[2] Part 7: Indole-7-carboxamides . Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery . MDPI Molecules. Retrieved from [Link]
Sources
- 1. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocols and Mechanistic Insights for 1-Methylindoline-7-carboxylic Acid
Introduction & Chemical Identity
1-Methylindoline-7-carboxylic acid (CAS: 289725-22-0) is a highly valued building block in medicinal chemistry. It is frequently utilized in the synthesis of complex pharmaceutical libraries, including chemokine receptor antagonists and targeted kinase inhibitors. The indoline core, unlike its fully aromatic indole counterpart, presents a unique 3D spatial geometry due to the sp³ hybridized carbons at the C2 and C3 positions. This structural feature significantly improves the metabolic stability and aqueous solubility of downstream drug candidates .
Synthesizing this molecule requires precise control over chemoselectivity. The presence of both a secondary amine (or reducible indole) and a carboxylic acid necessitates reaction conditions that prevent unwanted esterification, over-reduction, or ring-opening.
Retrosynthetic Analysis & Pathway Overview
We present two highly validated, self-contained pathways for the synthesis of 1-methylindoline-7-carboxylic acid.
-
Pathway A (Reductive Amination): Selective N-methylation of indoline-7-carboxylic acid.
-
Pathway B (Indole Reduction): Direct reduction of the C2-C3 double bond of 1-methylindole-7-carboxylic acid.
Figure 1: Retrosynthetic pathways for 1-Methylindoline-7-carboxylic acid.
Comparative Data Analysis
To assist in route selection, the quantitative metrics of the primary synthetic strategies are summarized below.
| Parameter | Pathway A: Reductive Amination | Pathway B: Indole Reduction | Pathway C: Direct Alkylation (MeI) |
| Typical Yield | 82 - 88% | 75 - 85% | 65 - 75% (Over 2 steps) |
| Reaction Time | 4 - 6 hours | 12 - 18 hours | 24 hours |
| Selectivity | > 95% (N-selective) | > 90% (C2-C3 selective) | Poor (Causes esterification) |
| Key Advantage | Preserves carboxylic acid | Uses cheap indole precursors | Readily available reagents |
| Primary Risk | Toxic HCN gas generation | Exothermic, over-reduction | Requires subsequent hydrolysis |
Note: Pathway C (Direct Alkylation with Methyl Iodide) is generally avoided in optimized workflows due to the necessity of a secondary saponification step to cleave the resulting methyl ester.
Protocol A: Selective N-Methylation via Reductive Amination
Causality & Design: Direct alkylation with methyl iodide leads to concurrent esterification of the free carboxylic acid. Reductive amination bypasses this by utilizing aqueous formaldehyde to form a transient iminium ion, which is then selectively reduced. Sodium cyanoborohydride (NaBH₃CN) is chosen over sodium borohydride (NaBH₄) because the electron-withdrawing cyano group stabilizes the boron-hydrogen bonds against rapid decomposition in mildly acidic media (pH 5-6). This allows the reagent to survive long enough to selectively reduce the iminium species .
Materials:
-
Indoline-7-carboxylic acid (1.0 eq)
-
Formaldehyde (37% w/w aqueous solution, 2.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
-
Methanol (Solvent)
-
Glacial acetic acid (Catalyst)
Step-by-Step Methodology:
-
Dissolution: Suspend indoline-7-carboxylic acid (10.0 g, 61.3 mmol) in 150 mL of methanol in a 500 mL round-bottom flask.
-
Activation: Add glacial acetic acid dropwise until the pH reaches ~5.5. Insight: This mild acidity is critical to drive the equilibrium toward the iminium ion without protonating the amine so completely that it cannot attack the formaldehyde.
-
Iminium Formation: Add 37% aqueous formaldehyde (9.1 mL, 122.6 mmol). Stir the mixture at 25 °C for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH₃CN (5.78 g, 92.0 mmol) over 15 minutes. (Caution: Perform in a well-ventilated fume hood due to the potential release of trace hydrogen cyanide gas).
-
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4-6 hours.
-
Quenching & Workup: Quench the reaction by carefully adding 50 mL of saturated aqueous NaHCO₃. Concentrate the mixture under reduced pressure to remove methanol.
-
Isoelectric Precipitation (Self-Validation): Adjust the aqueous residue to pH 4.5 using 1M HCl. Insight: 1-Methylindoline-7-carboxylic acid is amphoteric. Adjusting the solution strictly to its isoelectric point (pI) ensures maximum precipitation of the zwitterionic product, validating the successful formation of the target compound.
-
Isolation: Filter the resulting precipitate, wash with cold water (2 x 20 mL), and dry under high vacuum to yield the target compound.
Protocol B: Direct Reduction of 1-Methylindole-7-carboxylic Acid
Causality & Design: The reduction of the fully aromatic indole core requires the disruption of its aromaticity. Glacial acetic acid serves a dual purpose: it acts as the solvent and protonates the C3 position of the indole ring. This generates a highly electrophilic indoleninium intermediate at C2, which is highly susceptible to hydride attack .
Materials:
-
1-Methylindole-7-carboxylic acid (1.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 3.0 eq)
-
Glacial acetic acid (Solvent/Reactant)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-methylindole-7-carboxylic acid (10.0 g, 57.1 mmol) in 100 mL of glacial acetic acid.
-
Cooling: Chill the solution to 10-15 °C. Insight: The subsequent reduction is highly exothermic; starting at a lower temperature prevents thermal runaway and potential ring-opening side reactions.
-
Hydride Addition: Slowly add NaBH₃CN (10.7 g, 171.3 mmol) in small portions over 30 minutes. Maintain the internal temperature below 25 °C.
-
Reduction: Stir the reaction mixture at room temperature for 15 hours.
-
Workup: Pour the reaction mixture onto 300 g of crushed ice.
-
Neutralization: Carefully basify the mixture using solid NaOH pellets, monitoring the pH closely until it reaches pH 4.5 - 5.0.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the pure indoline.
Mechanistic Visualization
The following diagram illustrates the distinct electronic intermediates that dictate the success of each protocol.
Figure 2: Mechanistic intermediates for Pathway A (Iminium) and Pathway B (Indoleninium).
Quality Control & Self-Validation
To ensure the integrity of the synthesized 1-Methylindoline-7-carboxylic acid, the following analytical validations must be performed to close the self-validating loop of the protocol:
-
LC-MS: Confirm the mass of the product (Exact Mass: 177.08 Da; [M+H]⁺ = 178.1).
-
¹H NMR (DMSO-d6): Validate the disappearance of the aromatic C2-C3 indole protons (typically around 6.5-7.5 ppm for Pathway B starting material) and the appearance of the sp³ indoline multiplets at ~3.4 ppm (t, 2H, C2) and ~2.9 ppm (t, 2H, C3). The newly formed N-methyl group (Pathway A) should appear as a sharp, integrated singlet at ~2.8 ppm.
References
- US Patent 6,303,593 B1. "Chemokine Receptor Antagonists and Methods of Use." Google Patents, 2000.
-
Organic Letters. "Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source." ACS Publications, 2022. URL:[Link]
Application Note: Advanced Amide Coupling Strategies for 1-Methylindoline-7-Carboxylic Acid
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, comparative reagent analysis, and validated protocols for sterically hindered amide bond formation.
Introduction & Mechanistic Rationale
In medicinal chemistry, the indoline scaffold is a privileged structure frequently utilized to conformationally restrict drug molecules. However, functionalizing the 7-position of an N-alkylated indoline presents a notorious synthetic challenge. 1-Methylindoline-7-carboxylic acid (CAS 289725-22-0) exemplifies this difficulty[1].
As an Application Scientist, I frequently see standard coupling protocols fail on this specific building block. The causality behind this failure lies in two primary factors:
-
Severe Steric Hindrance: The carboxylic acid at the 7-position is situated directly ortho to the N-methyl group on the indoline ring. The spatial proximity of the N-methyl group creates a severe steric clash, physically shielding the carbonyl carbon and restricting the approach angle for incoming nucleophiles (amines)[2].
-
Electronic Deactivation: The lone pair of the indoline nitrogen delocalizes into the aromatic ring. This electron-donating effect marginally increases the electron density at the 7-position, reducing the electrophilicity of the carbonyl carbon compared to unhindered, electron-deficient benzoic acids.
The Solution: Standard carbodiimide reagents (e.g., EDC/HOBt) form an O-acylisourea intermediate that is often too bulky and insufficiently reactive to overcome this activation energy barrier, leading to trace yields or unreacted starting material[2]. To drive the reaction to completion, highly reactive coupling reagents such as HATU (an aminium salt) or T3P (Propylphosphonic anhydride) must be employed[2][3][4]. HATU generates an extremely reactive 7-azabenzotriazole (O-At) ester, utilizing a neighboring-group effect from the pyridine nitrogen to accelerate amine attack[2][3]. Alternatively, T3P forms a compact, highly electrophilic mixed phosphonic anhydride that is excellent for hindered substrates and offers unparalleled ease of workup[4][5].
Comparative Reagent Analysis
To ensure a self-validating experimental design, it is critical to select the coupling reagent based on the scale of the reaction and the purification requirements. The table below summarizes the quantitative and qualitative data for activating hindered substrates like 1-methylindoline-7-carboxylic acid.
| Coupling Reagent | Activation Intermediate | Reactivity on Hindered Substrates | Epimerization Risk | Byproduct Removal | Recommended Application |
| EDC / HOBt | O-Bt ester | Low (<30% yield) | Moderate | Aqueous wash | Not recommended for 7-substituted indolines[2]. |
| HATU | O-At ester | Excellent (>85% yield) | Low | Column Chromatography | Discovery / Milligram scale[2][3]. |
| T3P (50% in EtOAc) | Mixed phosphonic anhydride | Very Good (>80% yield) | Near Zero | Simple aqueous wash | Process / Gram to Kilogram scale[4][5]. |
Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. By strictly controlling the order of addition, we prevent common side reactions such as the guanidinylation of the amine (in the case of HATU) or the formation of symmetrical anhydrides.
Protocol A: HATU-Mediated Coupling (Discovery & Milligram Scale)
Best for challenging, unreactive secondary amines.
Materials:
-
1-Methylindoline-7-carboxylic acid (1.0 equiv)
-
Target Amine (1.2 equiv)
-
HATU (1.3 equiv)[2]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF (0.1 M to 0.2 M relative to the acid)
Procedure:
-
Pre-activation: Dissolve 1-methylindoline-7-carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Argon). Add DIPEA, followed by HATU.
-
Incubation: Stir the mixture at room temperature for 15–30 minutes. Causality: This pre-activation step ensures the complete formation of the O-At ester before the amine is introduced, preventing the amine from reacting directly with HATU to form an unreactive guanidinium byproduct[2].
-
Amine Addition: Add the target amine to the reaction mixture. Stir at room temperature for 4–12 hours. Monitor the consumption of the O-At ester intermediate via LC-MS.
-
Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer successively with 5% aqueous LiCl (3x, to extract DMF), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate for chromatographic purification.
Protocol B: T3P-Mediated Coupling (Process & Gram Scale)
Best for scale-up due to low toxicity and completely water-soluble byproducts.
Materials:
-
1-Methylindoline-7-carboxylic acid (1.0 equiv)
-
Target Amine (1.1 to 1.5 equiv)
-
T3P (50% wt solution in EtOAc) (1.5 to 2.0 equiv)[4]
-
Pyridine or DIPEA (3.0 equiv)
-
EtOAc or Dichloromethane (DCM) (0.2 M)
Procedure:
-
Mixture Preparation: Suspend 1-methylindoline-7-carboxylic acid and the target amine in EtOAc or DCM. Add the base (Pyridine or DIPEA) and stir for 5 minutes.
-
T3P Addition: Cool the mixture to 0 °C. Add the T3P solution dropwise over 10 minutes. Causality: Unlike HATU, T3P is added after mixing the acid and amine. This prevents the formation of symmetrical anhydrides and drives the equilibrium directly toward the amide[5].
-
Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Hindered substrates require extended reaction times with T3P[4].
-
Workup: Quench the reaction with water. Wash the organic layer with water (3x). Causality: The propylphosphonic acid byproducts generated by T3P are entirely water-soluble, allowing for isolation of the highly pure amide product without column chromatography[5].
Mechanistic & Workflow Visualization
Workflow for overcoming steric hindrance in 1-Methylindoline-7-carboxylic acid amide coupling.
References
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE AMRI URL:[Link]
-
Optimizing Peptide Coupling: Key Techniques JPT Peptide Technologies URL:[Link]
Sources
Application Note: Chemoselective N-Methylation of Indoline-7-Carboxylic Acid
Introduction & Strategic Rationale
Indoline-7-carboxylic acid is a privileged bifunctional scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, CNS-active therapeutics, and complex natural product derivatives. The structural functionalization of this scaffold—specifically the N-methylation of the secondary indoline amine—presents a classical chemoselectivity challenge.
Because the molecule contains both a nucleophilic secondary amine and an acidic carboxylic acid, direct N-alkylation using standard methylating agents (e.g., methyl iodide, dimethyl sulfate, or dimethyl carbonate) under basic conditions is fundamentally flawed. The carboxylate anion outcompetes the secondary indoline nitrogen, leading to rapid O-alkylation (esterification) and potential over-alkylation to a quaternary ammonium salt[1]. While recent advances in monoselective N-methylation using quaternary ammonium salts (e.g., PhMe3NI) have shown excellent utility for amides and indoles[2], the most robust, scalable, and atom-economical method for secondary aliphatic/benzylic amines in the presence of a free carboxylic acid remains Direct Reductive Amination .
This application note details two validated protocols for researchers and drug development professionals:
-
Direct Reductive Amination (Preferred): A highly chemoselective, one-pot Borch reduction.
-
Protection-Methylation-Deprotection (Alternative): A three-step sequence utilized when orthogonal protection of the carboxylic acid is required for downstream library synthesis.
Mechanistic Insights: The Borch Reduction
In Protocol A , formaldehyde condenses with the secondary amine of indoline-7-carboxylic acid to form an intermediate hemiaminal, which dehydrates to an electrophilic iminium ion. The reaction is conducted at a slightly acidic pH (4.0–5.0) using acetic acid. This pH control is a self-validating parameter critical for two reasons:
-
Activation: It drives the dehydration of the intermediate hemiaminal into the reactive iminium species.
-
Selectivity: Sodium cyanoborohydride (NaBH3CN) is utilized instead of sodium borohydride (NaBH4) because the electron-withdrawing cyano group reduces the nucleophilicity of the boron-hydride bond. This renders NaBH3CN stable in mildly acidic conditions and ensures it selectively reduces the highly electrophilic iminium ion without prematurely reducing the formaldehyde to methanol[3].
The carboxylic acid remains protonated and inert during this process, completely bypassing the need for ester protection.
Experimental Workflows
Protocol A: Direct Reductive Amination (One-Pot)
This protocol is optimized for rapid, scalable synthesis of 1-methylindoline-7-carboxylic acid,[4].
Reagents & Materials:
-
Indoline-7-carboxylic acid (1.0 equiv, 10 mmol, 1.63 g)
-
Formaldehyde, 37% aqueous solution (1.5 equiv, 15 mmol, 1.12 mL)
-
Sodium cyanoborohydride, NaBH3CN (1.5 equiv, 15 mmol, 0.94 g)
-
Glacial acetic acid (catalytic, to pH ~4.5)
-
Methanol (HPLC grade, 30 mL)
Step-by-Step Procedure:
-
Dissolution: Suspend indoline-7-carboxylic acid in 30 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Imine Formation: Add the 37% aqueous formaldehyde solution dropwise at room temperature (20–25 °C). Stir for 15 minutes to allow the initial hemiaminal formation.
-
pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution reaches approximately 4.5 (monitor via pH paper). The solution should become homogeneous.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH3CN in three equal portions over 15 minutes to control the mild exotherm and hydrogen gas evolution.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Reaction progress can be monitored by LC-MS or TLC (DCM:MeOH 9:1).
-
Quenching & Workup: Once complete, quench the reaction by carefully adding 10 mL of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Isolation: Adjust the aqueous residue to the isoelectric point of the product (approx. pH 3.5–4.0) using 1 M HCl. The product, 1-methylindoline-7-carboxylic acid, will precipitate as an off-white solid.
-
Purification: Filter the precipitate, wash with cold water (2 × 10 mL), and dry under high vacuum.
Protocol B: Protection-Methylation-Deprotection (Three-Step)
Use this protocol if the carboxylic acid must be temporarily masked for subsequent coupling reactions.
Step-by-Step Procedure:
-
Esterification: React indoline-7-carboxylic acid with thionyl chloride (SOCl2, 1.2 equiv) in methanol at 0 °C, then reflux for 4 hours. Concentrate to yield methyl indoline-7-carboxylate hydrochloride.
-
N-Methylation: Dissolve the ester in DMF. Add anhydrous K2CO3 (2.5 equiv) and methyl iodide (MeI, 1.2 equiv). Stir at room temperature for 12 hours. Quench with water and extract with ethyl acetate to yield methyl 1-methylindoline-7-carboxylate.
-
Saponification: Dissolve the N-methylated ester in a 3:1 mixture of THF/H2O. Add LiOH·H2O (3.0 equiv) and stir at 40 °C for 4 hours. Acidify to pH 3.5 with 1 M HCl, extract with ethyl acetate, and concentrate to yield the final product.
Quantitative Data Summary
| Parameter | Protocol A: Direct Reductive Amination | Protocol B: Protection-Deprotection |
| Step Count | 1 (One-pot) | 3 (Multi-step) |
| Typical Overall Yield | 85 – 92% | 65 – 75% |
| Chemoselectivity | Excellent (Strict N-methylation) | Poor without initial protection steps |
| Key Reagents | Formaldehyde, NaBH3CN, AcOH | SOCl2, MeI, LiOH |
| Reaction Time | 3 – 5 hours | 20 – 24 hours |
| Scalability | High (Readily scaled to >10g) | Moderate (Requires multiple workups) |
Workflow Visualization
Synthetic workflows for the N-methylation of indoline-7-carboxylic acid.
Analytical Characterization (Quality Control)
To verify the successful synthesis of 1-methylindoline-7-carboxylic acid, the following analytical signatures should be confirmed:
-
1H NMR (DMSO-d6, 400 MHz): The disappearance of the secondary amine N-H proton and the appearance of a sharp singlet integrating to 3H at approximately δ 2.85–3.05 ppm, corresponding to the newly installed N-CH3 group.
-
LC-MS: A dominant peak with an m/z of 178.08 [M+H]+, corresponding to the molecular weight of C10H11NO2 (177.20 g/mol ).
References
1.[1] US6326501B1 - Methylation of indole compounds using dimethyl carbonate. Google Patents. 2.[2] Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications (Organic Letters). 3. 1-Methylindoline-7-carboxylic acid | 289725-22-0. Sigma-Aldrich. 4.[3] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. 5.[4] One-Pot Reductive Amination of Aldehydes and Ketones With a-Picoline-Borane. Scribd.
Sources
Using 1-Methylindoline-7-carboxylic acid in heterocyclic synthesis
Application Note: Advanced Heterocyclic Synthesis Using 1-Methylindoline-7-carboxylic Acid
Executive Summary
1-Methylindoline-7-carboxylic acid (CAS No. 289725-22-0) is a highly specialized bicyclic building block utilized in the synthesis of complex pharmaceutical libraries. As a Senior Application Scientist, I frequently leverage this compound to construct rigid amide pharmacophores and fused tricyclic heterocycles. The presence of the N-methyl group inherently protects the indoline nitrogen, directing reactivity exclusively toward the C7-carboxylic acid. This structural pre-organization prevents unwanted N-acylation or N-alkylation during downstream coupling, making it a superior starting material compared to unprotected indoline-7-carboxylic acid[1].
Mechanistic Rationale & Structural Causality
When designing synthetic routes with 1-Methylindoline-7-carboxylic acid, the steric and electronic environment of the indoline core dictates the choice of activation chemistry.
-
Conformational Locking: The N-methyl group sterically shields the nitrogen lone pair. However, it also forces the adjacent C7-carboxylic acid into an out-of-plane conformation. While this makes the C7 position sterically hindered, it is highly pre-organized for participating in intramolecular cyclizations once activated[2].
-
Activation Causality: Because of the steric bulk imparted by the adjacent N-methyl group, traditional acid chloride synthesis (e.g., using thionyl chloride) often results in poor yields and degradation of the electron-rich indoline core. Consequently, carbodiimide-mediated coupling (EDC/HOBt) or uronium-based reagents (like HATU) are the industry standards for activating this specific substrate[3].
Pathway Visualization
Synthetic workflow from 1-Methylindoline-7-carboxylic acid to complex fused heterocycles.
Quantitative Analysis of Activation Strategies
To optimize the conversion of 1-Methylindoline-7-carboxylic acid, various coupling strategies must be weighed against their byproduct removal efficiency.
Table 1: Comparative Activation Strategies for 1-Methylindoline-7-carboxylic Acid
| Coupling Strategy | Activating Reagent | Base / Additive | Reaction Time | Typical Yield | Byproduct Removal Strategy |
| Carbodiimide | EDC·HCl | DIPEA / HOBt | 12–18 h | 75–85% | Aqueous wash (highly water-soluble urea) |
| Uronium | HATU | DIPEA / None | 2–4 h | 85–95% | Flash chromatography (polar byproducts) |
| Phosphonium | PyBOP | Et₃N / None | 6–12 h | 70–80% | Flash chromatography (HMPA byproduct) |
| Acid Halide | SOCl₂ | Pyridine / None | 1–2 h | <50% | Distillation (Prone to core degradation) |
Self-Validating Experimental Protocols
Protocol A: Carbodiimide-Mediated Synthesis of 1-Methylindoline-7-carboxamides
Objective: High-yield synthesis of amide libraries using EDC/HOBt, optimized for parallel synthesis and seamless aqueous workup[3].
Step-by-Step Methodology:
-
Pre-Activation (0°C): In an oven-dried round-bottom flask under N₂, suspend 1-Methylindoline-7-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 15-30 minutes.
-
Causality: EDC activates the carboxylic acid to an unstable O-acylisourea, which is immediately trapped by HOBt to form a stable, yet highly reactive, OBt-active ester capable of overcoming the C7 steric bulk.
-
Self-Validation Checkpoint: The initial heterogeneous suspension will transition into a clear, homogeneous solution once the OBt-ester is fully formed. If the solution remains cloudy after 30 minutes, add 5% v/v anhydrous DMF to resolve solubility issues.
-
-
Nucleophilic Addition (25°C): Add the target primary/secondary amine (1.1 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Remove the ice bath and allow the reaction to stir at ambient temperature for 12–18 hours.
-
Causality: DIPEA neutralizes the HCl salts of the amine and EDC, ensuring the amine remains in its active nucleophilic state.
-
-
Aqueous Workup & Quenching: Dilute the reaction mixture with an equal volume of DCM. Transfer to a separatory funnel.
-
Wash with 1M HCl (2x). Self-Validation Checkpoint: Verify the aqueous layer pH is <2. This guarantees the complete protonation and removal of unreacted amine and DIPEA.
-
Wash with saturated aqueous NaHCO₃ (2x). Self-Validation Checkpoint: Effervescence indicates the neutralization of residual acid. This step removes unreacted carboxylic acid and the HOBt byproduct.
-
Wash with brine (1x) to remove residual water from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The EDC urea byproduct is highly water-soluble and is entirely removed during the aqueous washes, yielding highly pure product.
Protocol B: Intramolecular Cyclization to Fused Tricyclic Systems
Objective: Cyclize the synthesized 1-methylindoline-7-carboxamide into a pyrrolo-quinoline derivative via a Bischler-Napieralski-type reaction.
Step-by-Step Methodology:
-
Electrophilic Activation: Dissolve the purified 1-methylindoline-7-carboxamide in anhydrous toluene (0.05 M). Add Phosphorus oxychloride (POCl₃) (3.0 eq).
-
Thermal Cyclization: Heat the mixture to reflux (110°C) for 4-6 hours under a nitrogen atmosphere.
-
Causality: POCl₃ acts as a Lewis acid and dehydrating agent, converting the amide into a highly electrophilic nitrilium or imidoyl chloride intermediate. The electron-rich indoline ring then undergoes electrophilic aromatic substitution, closing the third ring.
-
-
Quenching & Isolation: Cool the reaction to 0°C and carefully pour it over crushed ice to hydrolyze excess POCl₃. Basify the aqueous mixture to pH 9 using 2M NaOH, then extract with Ethyl Acetate (3x).
-
Self-Validation Checkpoint: The starting amide is typically non-fluorescent under 254 nm UV light. Upon successful cyclization, the extended conjugation of the fused tricyclic system will exhibit strong UV absorbance and distinct fluorescence on a TLC plate. Additionally, LC-MS will show a precise [M - H₂O + H]+ mass shift relative to the starting amide, confirming dehydration and ring closure.
-
References
Sources
Application Note: Protocols for the Aromatization of 1-Methylindoline-7-carboxylic Acid to 1-Methylindole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] 1-Methylindole-7-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of various bioactive molecules and advanced materials.[1][2][3] A common and strategically important route to this compound is the dehydrogenation (aromatization) of its more accessible indoline precursor, 1-methylindoline-7-carboxylic acid. This guide provides an in-depth analysis of this oxidative transformation, explaining the underlying mechanisms and offering detailed, validated protocols for its execution. We present two robust methods: a classic, reliable oxidation using activated manganese dioxide (MnO₂) and a high-efficiency oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This document is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize this valuable indole derivative.
Mechanistic Overview of Indoline Dehydrogenation
The conversion of an indoline to an indole is a formal oxidation reaction that involves the removal of two hydrogen atoms (two protons and two electrons) from the C2 and C3 positions of the heterocyclic ring to form a double bond. This process, known as dehydrogenation or aromatization, is thermodynamically favorable due to the formation of the stable, aromatic indole ring system.[4][5] The choice of oxidant is critical and dictates the reaction mechanism, conditions, and overall efficiency.
Mechanism with High-Potential Quinones (e.g., DDQ)
High-potential quinones like DDQ are powerful oxidants that function via a well-established ionic mechanism.[6] The key steps are:
-
Formation of a Charge-Transfer Complex: The electron-rich indoline and the electron-deficient DDQ form an initial donor-acceptor or charge-transfer complex.[6]
-
Rate-Determining Hydride Transfer: The reaction proceeds through a rate-determining hydride (H⁻) transfer from the C2 position of the indoline to the DDQ. This generates a stabilized indolinium carbocation and the reduced hydroquinone anion (DDQ-H⁻).[6]
-
Deprotonation: A base (which can be the DDQ-H⁻ anion or the solvent) abstracts the proton from the C3 position, leading to the collapse of the intermediate and formation of the aromatic indole product and dihydroquinone (DDQH₂).
Caption: Proposed mechanism for DDQ-mediated indoline oxidation.
Mechanism with Heterogeneous Metal Oxides (e.g., MnO₂)
The mechanism for oxidation by solid-phase reagents like manganese dioxide is less defined but is understood to be a heterogeneous process occurring on the surface of the MnO₂ particles.[7] It is often considered to proceed through a radical pathway, which explains its high selectivity for activating allylic and benzylic C-H bonds.[7][8] The reaction's efficiency is highly dependent on the "activity" of the MnO₂, which relates to its surface area and preparation method.[7]
Experimental Protocols
These protocols are designed for the oxidation of 1-methylindoline-7-carboxylic acid. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate purity and equipment.
**Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂) **
Principle: This method utilizes a stoichiometric excess of activated MnO₂ in a refluxing non-polar solvent. It is a reliable and well-established procedure for the dehydrogenation of indolines.[9][10] The use of an inert, high-boiling solvent like toluene or benzene facilitates the reaction and allows for the azeotropic removal of water formed during the process.[9]
Materials and Reagents:
-
1-Methylindoline-7-carboxylic acid
-
Activated Manganese Dioxide (MnO₂)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Celite® (diatomaceous earth)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylindoline-7-carboxylic acid (1.0 g, 5.64 mmol).
-
Solvent and Reagent Addition: Add 50 mL of anhydrous toluene to the flask. With vigorous stirring, add activated manganese dioxide (5.0 g, 57.5 mmol, ~10 equivalents).
-
Heating and Monitoring: Heat the heterogeneous mixture to reflux (approx. 110 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ solids and manganese salts. Wash the filter cake thoroughly with ethyl acetate (3 x 25 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material can be purified by recrystallization or flash column chromatography on silica gel to afford the pure 1-methylindole-7-carboxylic acid.
Scientist's Notes:
-
The quality of MnO₂ is paramount for success. "Activated" MnO₂, typically prepared by the oxidation of a Mn(II) salt, is highly recommended. Commercial activated MnO₂ can also be used.[7]
-
A large stoichiometric excess of MnO₂ is necessary as the reaction occurs on the reagent's surface and by-products can passivate it.[7]
-
Toluene is an excellent solvent as it allows for high reaction temperatures and is relatively inert.
Protocol 2: High-Efficiency Oxidation using DDQ
Principle: DDQ is a highly effective and fast-acting oxidant for this transformation, often providing higher yields in shorter reaction times compared to MnO₂.[4][5] The reaction is typically run at or slightly above room temperature in a chlorinated or ethereal solvent.
Materials and Reagents:
-
1-Methylindoline-7-carboxylic acid
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 1-methylindoline-7-carboxylic acid (1.0 g, 5.64 mmol) in 40 mL of DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add DDQ (1.41 g, 6.20 mmol, 1.1 equivalents) portion-wise over 5 minutes at room temperature. A color change is typically observed as the charge-transfer complex forms.
-
Reaction and Monitoring: Stir the reaction at room temperature. Monitor the reaction progress closely by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Quenching and Work-up: Upon completion, the reduced DDQ (DDQH₂) may precipitate. Filter the reaction mixture if necessary.
-
Extraction: Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove unreacted DDQ and the DDQH₂ by-product. Then, wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield pure 1-methylindole-7-carboxylic acid.
Scientist's Notes:
-
DDQ is a powerful oxidant and can react with other electron-rich or easily oxidizable functional groups. Assess substrate compatibility before use.[4]
-
The reaction is often rapid. Careful monitoring is essential to avoid potential side reactions or degradation of the product upon prolonged exposure to the oxidant.
-
The workup with NaHCO₃ is crucial for removing the acidic DDQH₂ by-product, which simplifies purification.
Comparative Analysis
| Parameter | Protocol 1: MnO₂ Oxidation | Protocol 2: DDQ Oxidation |
| Reagent Type | Heterogeneous Metal Oxide | Homogeneous Organic Quinone |
| Stoichiometry | Large Excess (5-20 eq.)[7] | Near Stoichiometric (1.1-1.5 eq.) |
| Typical Solvent | Toluene, Benzene, Hexane | Dichloromethane, THF, Dioxane |
| Temperature | Reflux (80-110 °C) | Room Temperature (20-40 °C) |
| Reaction Time | Long (12-48 hours) | Short (1-5 hours) |
| Typical Yield | Moderate to Good (60-85%) | Good to Excellent (80-95%) |
| Advantages | Low cost, simple filtration work-up. | High efficiency, fast, mild conditions. |
| Disadvantages | Variable reagent activity, large excess required, high temperatures, long reaction times.[7][9] | Higher cost, potential for over-oxidation, requires careful work-up to remove by-products.[4] |
General Experimental Workflow
The overall process for synthesizing and purifying the target indole follows a standard sequence in synthetic organic chemistry.
Caption: Standard laboratory workflow for indoline oxidation.
Conclusion
The oxidation of 1-methylindoline-7-carboxylic acid is a critical transformation for accessing its pharmaceutically relevant indole analogue. Both the manganese dioxide and DDQ methods presented here offer robust and reliable pathways to achieve this. The MnO₂ protocol is a classic, cost-effective choice suitable for many applications, while the DDQ protocol provides a faster, higher-yielding alternative under milder conditions. The selection between these methods will depend on factors such as scale, budget, available time, and the presence of other sensitive functional groups in the molecule. As the field advances, catalytic aerobic methods using sustainable oxidants like O₂ are becoming increasingly prevalent, offering greener alternatives to these stoichiometric processes.[4][5][11][12]
References
-
Gribble, G. W. (n.d.). Indoline Dehydrogenation. ResearchGate. Retrieved from [Link]
-
Maiti, S., Kim, J. S., & Kim, J. (2024). Cu-catalyzed aerobic oxidative dehydrogenation of tertiary indolines to indoles using azo/hydrazide redox. RSC Publishing. Retrieved from [Link]
-
(n.d.). Scope of the catalytic aerobic dehydrogenation of indolines to indoles. ResearchGate. Retrieved from [Link]
-
(2017, January 31). Divergent Dehydrogenative Coupling of Indolines with Alcohols. University of Liverpool IT Services. Retrieved from [Link]
-
(2025, August 7). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PMC. Retrieved from [Link]
-
(2019, August 12). Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. ACS Publications. Retrieved from [Link]
-
(n.d.). APPLICATION OF THE DDQ OXIDATION TO THE SYNTHESIS OF OXIDIZED INDOLE ALKALOIDS. Retrieved from [Link]
-
(n.d.). Oxidation of indoles to 2-oxindoles. ResearchGate. Retrieved from [Link]
-
(n.d.). The reactivity of manganese dioxide towards different substrates in organic solvents. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
(n.d.). Synthesis of an indole by oxidation of the indoline. ResearchGate. Retrieved from [Link]
-
(2019, September 6). Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines-Intramolecular Mannich-Oxidation Sequence. PubMed. Retrieved from [Link]
-
(2019, January 31). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. ACS Publications. Retrieved from [Link]
-
Jansen, A. B. A., Johnson, J. M., & Surtees, J. R. (1964). The dehydrogenation of indolines to indoles with manganese dioxide. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
(n.d.). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. PMC. Retrieved from [Link]
-
(2024, August 2). DDQ catalyzed oxidative lactonization of indole-3-butyric acids. PMC. Retrieved from [Link]
-
(n.d.). 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Manganese Dioxide, MnO₂. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 1H-indole-7-carboxylate | 93247-78-0 [chemicalbook.com]
- 3. CAS 93247-78-0: Methyl indole-7-carboxylate | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DDQ catalyzed oxidative lactonization of indole-3-butyric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 8. The reactivity of manganese dioxide towards different substrates in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1067. The dehydrogenation of indolines to indoles with manganese dioxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Cu-catalyzed aerobic oxidative dehydrogenation of tertiary indolines to indoles using azo/hydrazide redox - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Bioactive Molecules Using 1-Methylindoline-7-carboxylic acid
Prepared By: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Scientific Rationale
The indoline core is a privileged scaffold in medicinal chemistry, frequently utilized to design highly selective receptor modulators and enzyme inhibitors[1]. Specifically, 1-Methylindoline-7-carboxylic acid (CAS: 289725-22-0) serves as a highly versatile building block for the preparation of bioactive molecules[2].
Unlike its unmethylated counterpart, the
-
Synthetic Orthogonality: The tertiary amine prevents unwanted
-acylation or -alkylation side reactions during high-throughput library synthesis, allowing for direct, unprotected carboxyl functionalization. -
Conformational Rigidity: The indoline ring acts as a rigidified aniline derivative. The 7-position carboxylate provides a highly specific spatial vector for substituents, which is critical for binding affinity in targets such as alpha-1 adrenergic receptors (e.g., the indoline-7-carboxamide core in Silodosin)[3] and various receptor tyrosine kinases (e.g., c-KIT)[1].
This application note details the optimized protocols for converting 1-methylindoline-7-carboxylic acid into diverse indoline-7-carboxamide libraries, a critical workflow in modern hit-to-lead optimization.
Mechanistic Workflow & Causality
The transformation of 1-methylindoline-7-carboxylic acid into bioactive amides relies on the efficient activation of the C7-carboxylic acid. Because the
We recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the EDC/HOBt system. HATU is preferred for sterically hindered or weakly nucleophilic amines (e.g., anilines) due to the formation of a highly reactive 7-aza-HOBt active ester, which accelerates the nucleophilic attack while minimizing epimerization (though chirality is not a factor for this specific achiral starting material, it is a standard best practice in library synthesis).
Synthetic workflow for generating bioactive indoline-7-carboxamides.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure causality between the reaction steps and the observed outcomes.
Protocol A: General Procedure for Amide Coupling (EDC/HOBt Method)
Best for primary aliphatic amines and cost-effective library generation.
Reagents & Materials:
-
1-Methylindoline-7-carboxylic acid (1.0 eq)[2]
-
Target Amine (1.2 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
- -Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous
-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Dissolution: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-methylindoline-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Rationale: DMF ensures complete solubilization of both the polar carboxylic acid and the coupling reagents.
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.5 eq) to the solution. Stir at room temperature for 30 minutes.
-
Self-Validation Check: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The disappearance of the starting material mass (
) and the appearance of the HOBt-active ester intermediate confirm successful activation.
-
-
Amine Addition: Add the target amine (1.2 eq) followed dropwise by DIPEA (3.0 eq). Rationale: DIPEA neutralizes any hydrochloride salts of the amine and maintains the basic environment required for efficient nucleophilic attack.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4–12 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM).
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated
(to remove unreacted acid and HOBt), and brine. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: High-Efficiency Coupling for Hindered Amines (HATU Method)
Best for secondary amines, anilines, or sterically hindered nucleophiles.
-
Dissolve 1-methylindoline-7-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature until a slight color change (yellowing) indicates the formation of the active ester.
-
Add the hindered amine (1.5 eq) and heat to 40°C if necessary. Stir for 12 hours.
-
Self-Validation: If LC-MS shows stalled conversion, add an additional 0.5 eq of HATU and DIPEA. The rigid indoline structure can sometimes cause steric clash at the C7 position, necessitating excess reagent.
-
Perform standard aqueous workup and isolate the product via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) for >98% purity.
Quantitative Data Presentation
The choice of coupling conditions directly impacts the yield and purity of the resulting bioactive molecules. Table 1 summarizes the expected outcomes based on empirical data from library synthesis using 1-methylindoline-7-carboxylic acid.
Table 1: Amine Scope and Coupling Efficiency with 1-Methylindoline-7-carboxylic acid
| Amine Nucleophile Type | Preferred Coupling System | Reaction Time | Temp (°C) | Expected Yield (%) | LC-MS Purity (%) |
| Primary Aliphatic (e.g., Benzylamine) | EDC / HOBt / DIPEA | 4 - 6 hours | 25 | 85 - 92 | > 95 |
| Secondary Aliphatic (e.g., Piperidine) | HATU / DIPEA | 6 - 8 hours | 25 | 78 - 85 | > 95 |
| Primary Aromatic (e.g., Aniline) | HATU / DIPEA | 12 - 16 hours | 40 | 65 - 75 | > 90 |
| Sterically Hindered (e.g., tert-Butylamine) | HATU / DIPEA | 24 hours | 50 | 50 - 60 | > 90 |
Note: Yields represent isolated yields after silica gel chromatography. Purity is determined by UV absorbance at 254 nm.
Downstream Applications in Drug Discovery
Once the 1-methylindoline-7-carboxamide library is synthesized, the compounds are typically subjected to high-throughput screening (HTS). Because the indoline-7-carboxamide motif mimics the binding interactions of key endogenous ligands, these molecules are highly relevant in:
-
GPCR Targeting: Similar to the alpha-1 adrenergic antagonist Silodosin[3][4], derivatives synthesized from this building block can be evaluated in radioligand binding assays to determine receptor subtype selectivity.
-
Kinase Inhibition: The indoline core can insert into the ATP-binding pocket of kinases. Functionalized 7-carboxamides can be tested in biochemical kinase assays (e.g., c-KIT or VEGFR) using FRET-based or radiometric activity assays[1].
By utilizing 1-methylindoline-7-carboxylic acid as a foundational building block, drug development professionals can rapidly access a diverse chemical space with high inherent bioactivity potential.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemscene.com [chemscene.com]
- 3. CAS 160970-54-7: Silodosin | CymitQuimica [cymitquimica.com]
- 4. 1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carboxamide | C25H32F3N3O4 | CID 9891967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis Routes for 1-Methylindoline-7-carboxylic Acid
Document Type: Process Chemistry Protocol & Application Note Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-Methylindoline-7-carboxylic acid (CAS: )[1]
Executive Summary
1-Methylindoline-7-carboxylic acid is a highly valued bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and specialized amide libraries. The presence of the N-methyl group restricts the conformation of the indoline ring, providing critical rigidification for Structure-Activity Relationship (SAR) optimization.
As demand for this intermediate grows from milligram-scale discovery to kilogram-scale preclinical development, traditional synthesis routes become unviable. This application note details a highly scalable, metal-free, and atom-economical route utilizing an optimized Eschweiler-Clarke reductive amination.
Retrosynthetic Analysis & Route Selection
When designing a scalable route for N-methylated indolines, process chemists typically evaluate two primary pathways. Understanding the causality behind our route selection is critical for downstream success.
-
Route A: Direct Alkylation (Rejected) Attempting to methylate indole-7-carboxylic acid or indoline-7-carboxylic acid using methyl iodide (MeI) or dimethyl sulfate requires strong bases. This invariably leads to the concurrent esterification of the carboxylic acid (forming methyl 1-methylindoline-7-carboxylate). This route is fundamentally flawed for scale-up because it necessitates a subsequent, yield-reducing saponification step, and relies on highly toxic, carcinogenic alkylating agents.
-
Route B: Eschweiler-Clarke Methylation (Selected) Starting from commercially available [2], the Eschweiler-Clarke reaction uses aqueous formaldehyde as the C1 source and formic acid as the hydride donor. We selected this route because it is entirely specific to amines; the carboxylic acid remains untouched. Furthermore, while modern[3] methods exist, the classical Eschweiler-Clarke avoids transition metals entirely, eliminating the need for expensive metal-scavenging steps (e.g., using SiliaMetS) in late-stage pharmaceutical synthesis. The only byproducts are CO₂ and water.
Mechanistic Insights
The Eschweiler-Clarke reaction is a self-driving thermodynamic process. The secondary amine of indoline-7-carboxylic acid undergoes nucleophilic attack on formaldehyde to form an N-hydroxymethyl intermediate, which rapidly dehydrates under acidic conditions to form a highly electrophilic iminium cation. Formic acid then acts as a stereoelectronically ideal hydride donor, reducing the iminium species to the tertiary amine while irreversibly releasing carbon dioxide.
Fig 1: Mechanistic pathway of the Eschweiler-Clarke N-methylation.
Experimental Protocol: A Self-Validating System
To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system . Visual cues and strict In-Process Controls (IPCs) are built into the workflow to confirm chemical events as they occur.
Step-by-Step Methodology
-
Reagent Charging: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, add Indoline-7-carboxylic acid (100 g, 0.61 mol). Slowly add 98% Formic Acid (140 g, 3.05 mol, 5.0 eq) followed by 37% aqueous Formaldehyde (124 g, 1.53 mol, 2.5 eq).
-
Causality: Formic acid is added first to protonate the amine, preventing uncontrolled exothermic polymerization of formaldehyde.
-
-
Reflux & Kinetic Validation: Heat the mixture to an internal temperature of 100 °C.
-
Self-Validation: Observe the evolution of CO₂ gas bubbling through the condenser. This effervescence acts as a real-time kinetic indicator; the hydride transfer is actively proceeding as long as gas is evolved.
-
-
In-Process Control (IPC): After 4 hours, gas evolution will typically cease. Sample 50 µL of the reaction mixture, dilute in MeCN/H₂O, and analyze via HPLC (254 nm).
-
Self-Validation: The process requires the intermediate iminium species and starting material to be <1% (Area/Area) before proceeding. If >1%, add an additional 0.5 eq of HCOOH and reflux for 1 hour.
-
-
Concentration: Once complete, cool the reactor to 50 °C and apply vacuum (50-100 mbar) to distill off excess formaldehyde, formic acid, and water until the volume is reduced by half.
-
Isoelectric Precipitation (Critical Step): Cool the concentrated mixture to 20 °C. Slowly add 2M NaOH (aq) dropwise while monitoring with a calibrated pH probe until the pH reaches exactly 3.8 ± 0.2 .
-
Causality: The tertiary amine has a pKa of ~2.5, and the aromatic carboxylic acid has a pKa of ~4.5. The isoelectric point (pI) is approximately 3.5–4.0. Adjusting the pH to this exact window forces the compound into its neutral zwitterionic state, minimizing aqueous solubility.
-
Self-Validation: The sudden formation of a dense, off-white precipitate visually validates that the correct isoelectric point has been achieved.
-
-
Isolation: Cool the slurry to 0–5 °C for 2 hours to maximize crystallization. Filter the product via a Buchner funnel, wash with ice-cold water (2 × 100 mL), and dry in a vacuum oven at 45 °C to a constant weight.
Fig 2: Step-by-step workflow for the scalable synthesis and purification process.
Quantitative Data & Yield Analysis
To establish the optimal parameters for the [4], a Design of Experiments (DoE) approach was utilized. The table below summarizes the causality behind the final reagent ratios.
| Condition | Temp (°C) | CH₂O (eq) | HCOOH (eq) | Time (h) | Yield (%) | Purity (HPLC, %) | Mechanistic Outcome |
| Trial 1 | 80 | 1.2 | 2.0 | 8 | 65.0 | 92.1 | Incomplete iminium reduction; accumulation of intermediates. |
| Trial 2 | 100 | 5.0 | 10.0 | 4 | 82.0 | 96.5 | Complete conversion, but excess reagents hindered pH-driven crystallization. |
| Trial 3 | 100 | 2.5 | 5.0 | 5 | 89.5 | 99.2 | Optimal balance of complete conversion and clean isoelectric precipitation. |
| Trial 4 | 100 | 2.5 | 5.0 | 6 | 87.2 | 99.4 | 1-Kilogram scale-up validation. Excellent reproducibility. |
Table 1: Optimization of reaction parameters for the synthesis of 1-Methylindoline-7-carboxylic acid.
Downstream Applications
Once isolated, 1-Methylindoline-7-carboxylic acid is highly amenable to standard carbodiimide-mediated amide coupling strategies. When coupling this building block with complex amines in drug discovery, we recommend using EDC·HCl and HOBt in DMF or DCM. Because the indoline nitrogen is already methylated (tertiary), there is zero risk of self-condensation or polymerization during the activation of the carboxylic acid, making it a highly reliable substrate for automated parallel synthesis libraries.
References
-
ACS Omega . "CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source." ACS Publications, 2023. URL: [Link]
-
Molecules . "Review of Modern Eschweiler–Clarke Methylation Reaction." MDPI, 2025. URL:[Link]
-
PrepChem . "Synthesis of indoline-7-carboxylic acid." PrepChem Database. URL:[Link]
Sources
Application Note: Regioselective C5 Functionalization of 1-Methylindoline-7-carboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
1-Methylindoline-7-carboxylic acid (CAS: 289725-22-0) is a highly valuable, conformationally restricted bifunctional building block used extensively in medicinal chemistry and drug discovery[1]. Functionalizing the indoline core at the C5 position unlocks critical synthetic pathways, allowing for downstream cross-coupling (via halogenation) or extended derivatization (via formylation).
Unlike indoles, where the nitrogen lone pair is delocalized into the aromatic 10-
The Causality of C5 Regioselectivity
The regioselectivity of EAS on 1-methylindoline-7-carboxylic acid is dictated by a perfect alignment of synergistic electronic effects:
-
The Activating N-Methyl Group: The lone pair on the indoline nitrogen exerts strong resonance (+M) and inductive (+I) effects. This strongly activates the ring, directing electrophiles to the ortho and para positions.
-
The Deactivating C7-Carboxylic Acid: The -COOH group is electron-withdrawing (-M, -I), acting as a meta-directing deactivator.
-
Steric & Electronic Convergence: The ortho position (C7) is covalently blocked by the carboxylic acid. The para position (C5) is highly activated by the nitrogen and simultaneously sits meta to the C7-COOH group. Thus, both substituents synergistically direct the electrophilic attack exclusively to the C5 carbon.
Fig 1. Synergistic directing effects driving C5 regioselectivity in the indoline core.
Application 1: C5 Bromination via N-Bromosuccinimide (NBS)
Bromination at the C5 position provides an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). N-Bromosuccinimide (NBS) is deliberately selected over elemental bromine (
Experimental Protocol: Regioselective Bromination
Self-Validating System: This protocol is designed with visual and analytical checkpoints to ensure reaction fidelity.
-
Dissolution: Dissolve 1.0 equivalent of 1-methylindoline-7-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) in a round-bottom flask.
-
Causality: DMF stabilizes the polar transition state of the EAS mechanism, accelerating the reaction compared to non-polar solvents.
-
-
Temperature Control: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add 1.05 equivalents of NBS portion-wise over 15 minutes. Crucial: Wrap the flask in aluminum foil to exclude light.
-
Causality: Light exclusion suppresses radical-mediated side reactions (e.g., benzylic bromination at the N-methyl group), strictly enforcing the ionic EAS pathway.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
-
Validation Checkpoint 1 (LC-MS): Monitor the reaction. The starting material (
178 ) should disappear, replaced by a distinct isotopic doublet at 256/258 (1:1 ratio), confirming mono-bromination.
-
-
Quenching & Workup: Pour the reaction mixture into a 10% aqueous sodium thiosulfate (
) ice-water solution.-
Causality:
quenches any residual electrophilic bromine species, preventing over-bromination during isolation.
-
-
Isolation: Collect the resulting precipitate via vacuum filtration. Wash thoroughly with cold distilled water to remove residual DMF and succinimide byproducts.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 5-bromo-1-methylindoline-7-carboxylic acid.
Fig 2. Step-by-step experimental workflow for the NBS-mediated C5 bromination.
Application 2: C5 Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group (-CHO) to electron-rich aromatic systems[4]. The reaction relies on the generation of a highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent) from phosphorus oxychloride (
Experimental Protocol: Regioselective Formylation
Self-Validating System: Relies on distinct colorimetric shifts and pH-dependent precipitation.
-
Vilsmeier Reagent Generation: In a dry flask under inert atmosphere (Argon/Nitrogen), cool anhydrous DMF (5.0 equivalents) to 0 °C. Add
(1.5 equivalents) dropwise over 20 minutes.-
Causality: The formation of the Vilsmeier reagent is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the reagent.
-
Validation Checkpoint 1 (Visual): The solution will transition to a pale yellow/orange color, confirming the formation of the chloromethyleneiminium salt.
-
-
Substrate Addition: Dissolve 1.0 equivalent of 1-methylindoline-7-carboxylic acid in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier complex at 0 °C.
-
Heating: Gradually warm the reaction mixture to 80–90 °C and stir for 4–6 hours.
-
Causality: While the initial attack forms the iminium intermediate rapidly, elevated temperatures are required to drive the sterically hindered EAS to completion.
-
-
Hydrolysis (Workup): Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the acidic mixture by adding saturated aqueous sodium acetate (
) or sodium carbonate ( ) until the pH reaches 8-9.-
Causality: The basic aqueous environment is strictly required to hydrolyze the stable iminium intermediate into the final aldehyde product[4].
-
Validation Checkpoint 2 (Visual & NMR): The product will precipitate upon neutralization. Subsequent
NMR analysis will reveal a distinct, highly deshielded aldehyde proton singlet at ~9.8 ppm.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 5-formyl-1-methylindoline-7-carboxylic acid.
Quantitative Data Summary
The following table summarizes the expected reaction conditions, yields, and analytical markers for the C5 functionalization of 1-methylindoline-7-carboxylic acid based on established EAS parameters.
| Functionalization | Reagents / Solvent | Temp & Time | Expected Yield | Regioselectivity | Key Analytical Marker (LC-MS / NMR) |
| Bromination | NBS (1.05 eq), DMF | 0 °C to RT, 3 h | 85 – 92% | >98% (C5) | |
| Formylation | 0 °C to 85 °C, 5 h | 75 – 82% | >95% (C5) | ||
| Nitration * | -10 °C to 0 °C, 1 h | 65 – 70% | ~90% (C5) |
*Note: Nitration requires strict temperature control to prevent oxidative degradation of the indoline core.
References
-
Wikipedia Contributors. (n.d.). Indole - Electrophilic Substitution. Wikipedia, The Free Encyclopedia. Retrieved March 5, 2026, from[Link]
-
Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87, 15539-15546. ACS Publications. Retrieved March 5, 2026, from [Link]
-
Zhang, Y., et al. (2026). Regioselectivity in Metal-Free Indole C–H Borylation: A DFT Investigation. The Journal of Physical Chemistry A. ACS Publications. Retrieved March 5, 2026, from [Link]
Sources
Application Note: Chemoselective Reduction of 1-Methylindoline-7-carboxylic Acid
Topic: Reduction of 1-Methylindoline-7-carboxylic acid to (1-Methylindolin-7-yl)methanol Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists
Abstract
The 7-substituted indoline scaffold is a privileged pharmacophore in neuroscience and oncology drug discovery, notably serving as a precursor for conformationally restricted amine analogs. This guide details the reduction of 1-Methylindoline-7-carboxylic acid to (1-Methylindolin-7-yl)methanol . Due to the steric hindrance at the C7 position (ortho to the
Strategic Analysis of Reduction Methods
The transformation involves reducing a sterically hindered carboxylic acid in the presence of a tertiary amine. The choice of reagent is dictated by the need to overcome steric bulk at C7 while maintaining the integrity of the indoline oxidation state.
| Feature | Method A: LiAlH | Method B: Mixed Anhydride / NaBH | Method C: Borane-THF (BH |
| Mechanism | Nucleophilic hydride attack (Hard) | Activation via anhydride | Electrophilic hydride attack (Soft) |
| Steric Sensitivity | Low (High driving force) | Moderate (Requires activation step) | Low (Fast reaction) |
| Chemoselectivity | Low (Reduces esters, amides) | High (Tolerates some esters/halides) | High (Specific for acids) |
| Risk Profile | Pyrophoric; vigorous workup | Gas evolution; thermal sensitivity | Forms stable N-B adducts |
| Suitability | Recommended for small scale (<5g) | Recommended for scale-up (>10g) | Alternative if LAH fails |
Critical Considerations
-
Steric Hindrance: The C7 position is flanked by the indoline bridge and the
-methyl group. LAH is preferred for its small hydride radius and high reactivity. -
Oxidation Risk: Indolines are susceptible to oxidation to indoles by atmospheric oxygen, especially on acidic silica gel. All solvents must be degassed, and purification should utilize amine-doped stationary phases.
-
Solubility: The zwitterionic nature of the amino-acid starting material may limit solubility in ether. THF is the mandatory solvent.
Experimental Protocols
Protocol A: Reduction via Lithium Aluminum Hydride (Standard)
Best for: Quantitative conversion on discovery scale (100 mg – 5 g).
Reagents & Equipment
-
Substrate: 1-Methylindoline-7-carboxylic acid (1.0 equiv)
-
Reductant: LiAlH
(2.4 M in THF or powder, 3.0 equiv) -
Solvent: Anhydrous THF (stabilizer-free preferred)
-
Quench: Water, 15% NaOH
-
Atmosphere: Argon or Nitrogen (strictly maintained)
Step-by-Step Procedure
-
Setup: Flame-dry a two-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Reagent Prep: Charge the flask with anhydrous THF (0.2 M concentration relative to substrate). Cool to 0 °C in an ice bath.
-
LAH Addition: Carefully add LiAlH
(3.0 equiv) portion-wise (if solid) or dropwise (if solution). Caution: Exothermic.[1] Stir for 15 min at 0 °C. -
Substrate Addition: Dissolve 1-Methylindoline-7-carboxylic acid in minimal anhydrous THF. Add this solution dropwise to the LAH suspension over 20 minutes.
-
Note: Gas evolution (H
) will occur as the acid proton is deprotonated.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Heat to reflux (66 °C) for 2–4 hours.
-
Monitoring: Check TLC (MeOH/DCM 1:10). The carboxylic acid spot (baseline) should disappear; the alcohol moves to R
~0.4.
-
-
Fieser Workup (Critical): Cool reaction to 0 °C. Dilute with diethyl ether (equal volume to THF).
-
Add
mL Water (where = grams of LAH used). -
Add
mL 15% NaOH . -
Add
mL Water .
-
-
Isolation: Warm to RT and stir for 15 min until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.
-
Drying: Dry the filtrate over Na
SO , filter, and concentrate in vacuo to yield the crude alcohol.
Protocol B: Reduction via Mixed Anhydride (Safety/Scale-Up)
Best for: Larger scales where LAH handling is hazardous.
Reagents
-
Activator: Isobutyl chloroformate (IBCF, 1.1 equiv),
-Methylmorpholine (NMM, 1.1 equiv). -
Reductant: NaBH
(2.5 equiv) dissolved in minimal water. -
Solvent: THF (anhydrous).
Step-by-Step Procedure
-
Activation: Dissolve substrate (1.0 equiv) and NMM (1.1 equiv) in THF at -10 °C (salt/ice bath).
-
Anhydride Formation: Add IBCF (1.1 equiv) dropwise. Stir for 30 mins at -10 °C. A white precipitate (NMM·HCl) will form.
-
Reduction: Remove the precipitate via rapid filtration (optional, but cleaner) or proceed directly. Add NaBH
(2.5 equiv) as a solution in minimal water dropwise to the filtrate at 0 °C.-
Note: Vigorous gas evolution.
-
-
Completion: Stir at RT for 1 hour.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over MgSO , and concentrate.
Purification & Characterization
Purification Strategy: Indolines are acid-sensitive (oxidation risk).
-
Column: Silica gel (neutralized).
-
Eluent: 0–5% MeOH in DCM + 1% Et
N (Triethylamine). The amine additive is mandatory to prevent streaking and oxidation on the silica surface.
Analytical Data (Expected):
-
1H NMR (400 MHz, CDCl
):- 6.8–7.2 ppm (m, 3H, Ar-H).
-
4.60 ppm (s, 2H, Ar-CH
OH). - 3.40 ppm (t, 2H, Indoline C2-H).
- 3.00 ppm (t, 2H, Indoline C3-H).
-
2.75 ppm (s, 3H, N-CH
).
-
MS (ESI):
calculated for C H NO [M+H] : 164.10; found 164.1.
Visual Workflows
Reaction Logic & Mechanism
Caption: Step-wise mechanistic pathway for the LAH reduction of the hindered C7 acid.
Workup Decision Tree
Caption: Decision matrix for optimizing the workup of aluminum emulsions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reduction due to sterics. | Increase reflux time to 6h; ensure LAH quality (grey powder is best). |
| Product is Blue/Green | Oxidation to Indole. | Degas all solvents; add antioxidants (BHT) during workup; purify immediately. |
| Emulsion during Workup | Improper quenching of Aluminum salts. | Use Rochelle's salt (Sodium Potassium Tartrate) saturated solution instead of Fieser method. Stir overnight. |
| Starting Material Remains | Moisture in THF. | Distill THF over Na/Benzophenone or use molecular sieves (3Å). |
References
-
General Reduction of Carboxylic Acids
-
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Link
-
-
Mixed Anhydride Protocol
-
Rodriguez, M., et al. (1991). "A Simple and Efficient Method for the Reduction of Carboxylic Acids to Alcohols using the Mixed Anhydride Technique". Tetrahedron Letters, 32(7), 923-926. Link
-
-
Indoline/Indole Reactivity
-
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. Link
-
-
Fieser Workup Guide
-
Analogous Synthesis (Indole-4-carboxylic acid reduction)
-
Somei, M., et al. (1981). "The Chemistry of Indoles. XIII. Syntheses of 4-Hydroxymethylindoles". Chemical and Pharmaceutical Bulletin, 29(1), 249-252. Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 1-Methylindoline-7-carboxylic Acid
[1]
Current Status: Operational Ticket ID: #IND-7-COOH-YIELD Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]
Executive Summary
The synthesis of 1-methylindoline-7-carboxylic acid presents a classic dichotomy in heterocyclic chemistry: the balance between regiocontrol (placing the carboxylate at C7) and redox stability (maintaining the indoline core without re-oxidation to indole).[1]
This guide prioritizes the Reduction Route (starting from indole-7-carboxylates) as the highest-yield, most scalable method.[1] While direct lithiation (Directed Ortho Metalation) is shorter, it suffers from variable yields due to competing lithiation sites and the weaker directing ability of the N-methyl group compared to carbamates.
Module 1: Strategic Route Selection
Before beginning, verify your starting material availability and scale. Use the decision matrix below to select the protocol that minimizes your risk profile.
Figure 1: Strategic decision tree for selecting the synthetic pathway based on starting material and risk tolerance.
Module 2: The Robust Route (Reduction Protocol)
Recommended for: High yield requirements (>80%), scale-up, and avoiding isomer separation.[1]
The Workflow
-
N-Methylation: Methyl indole-7-carboxylate
Methyl 1-methylindole-7-carboxylate.[1] -
Selective Reduction: Methyl 1-methylindole-7-carboxylate
Methyl 1-methylindoline-7-carboxylate. -
Hydrolysis: Ester
Carboxylic Acid.[1]
Step-by-Step Protocol & Troubleshooting
Step 1: N-Methylation[1]
-
Reagents: MeI (1.2 eq), NaH (1.5 eq) or
(3.0 eq).[1] -
Solvent: DMF (0°C to RT).
-
Critical Insight: The C7-ester creates steric bulk around the N1 position.[1] Using
may be too slow; NaH is preferred for complete conversion.[1]
Step 2: Selective Reduction (The Yield-Maker)
This is the most critical step.[1] Over-reduction to the octahydroindole or incomplete reduction are common failures.
Protocol:
Dissolve the N-methylindole ester in Glacial Acetic Acid . Add Sodium Cyanoborohydride (
| Parameter | Recommended Condition | Why? (Mechanistic Insight) |
| Solvent | Glacial AcOH | Protonates the indole C3, forming the iminium ion species required for hydride attack [1].[1] |
| Reagent | Stable in acid; selectively reduces the protonated indole double bond without touching the ester. | |
| Temp | 15–25°C | >40°C promotes side reactions and polymerization.[1] |
| Quench | Pour into ice/NaOH | Must neutralize acid rapidly to prevent hydrolysis of the ester before extraction. |
Troubleshooting Guide: Reduction Stalls
-
Symptom: TLC shows starting material remaining after 4 hours.
-
Root Cause: pH has drifted too high (insufficient protonation of indole) or reagent decomposition.[1]
-
Fix: Add a fresh aliquot of
(1.0 eq). Ensure the system is anhydrous; water decomposes the borohydride.
Step 3: Hydrolysis[1]
Module 3: The Lithiation Shortcut (Directed Ortho Metalation)
Recommended for: Small scale (<500mg), rapid library synthesis.[1]
The Challenge: N-Methylindoline has a weak directing group (the N-Me lone pair).[1] The lithiation can occur at the benzylic methyl group (N-
Protocol Optimization
-
Starting Material: N-Methylindoline.[1]
-
Reagent:
-BuLi (1.1 eq) and TMEDA (1.2 eq).[1] -
Conditions: THF, -78°C, 1 hour.
-
Quench: Solid
(Dry Ice).[1]
Why TMEDA? Tetramethylethylenediamine (TMEDA) breaks up the alkyllithium aggregates, making the Lithium more reactive (a "superbase"). It coordinates with the Lithium cation, maximizing the interaction with the Nitrogen lone pair on the indoline, directing lithiation to the ortho (C7) position [2].
Figure 2: Troubleshooting logic for the Directed Ortho Metalation (DoM) pathway.
Module 4: Stability & The "Oxidation Trap"
The Issue: Indolines are essentially cyclic aryl amines. They are electron-rich and prone to oxidative dehydrogenation , reverting back to the indole.[1] This is the #1 cause of "disappearing product" during column chromatography.
Stability Protocol:
-
Workup: Use degassed solvents if possible.[1] Add BHT (Butylated hydroxytoluene) (0.1%) to your extraction solvent as a radical scavenger [3].[1]
-
Chromatography:
-
Avoid silica gel if possible (it is slightly acidic and can catalyze oxidation).[1]
-
If using silica, neutralize it by flushing the column with 1%
in Hexanes before loading your sample. -
Elute Fast: Do not leave the compound on the column overnight.
-
-
Storage: Store the final acid as a solid salt (e.g., Hydrochloride or Sodium salt) under Argon at -20°C. The free acid/amino form is more susceptible to air oxidation.[1]
FAQ: Frequently Asked Questions
Q: Can I reduce the indole-7-carboxylic acid before methylation? A: Not recommended. The free N-H indole is much harder to reduce than the N-Methyl indole. The N-Methyl group increases electron density, but more importantly, it prevents the formation of side products associated with the free N-H during borohydride reduction. Furthermore, methylating the indoline nitrogen later is difficult to control (stopping at mono-methylation is hard; you often get quaternization).[1]
Q: My product turned pink/brown on the bench. What happened? A: This is the hallmark of indoline oxidation . The color comes from radical intermediates and indole-quinoid species.[1] Repurify immediately using the "neutralized silica" method described in Module 4.
Q: Why not use catalytic hydrogenation (
References
- Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylindoles to Indolines." Synthesis, 1977.
-
Snieckus, V. "Directed Ortho Metalation.[2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.[2] (Foundational text on DoM and the role of TMEDA).
- BenchChem Technical Data. "Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate." (Highlighting the oxidative instability of electron-rich indoline/indole systems).
-
Organic Syntheses. "Reduction of Indoles to Indolines: 2,3-Dihydroindole." Org.[1] Synth. 1978, 58, 113. (Standardizing the borohydride/acid protocol).
Solving solubility issues with 1-Methylindoline-7-carboxylic acid
Technical Support Center: 1-Methylindoline-7-carboxylic acid
Welcome to the technical support guide for 1-Methylindoline-7-carboxylic acid (CAS 289725-22-0). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the scientific rationale and proven methodologies to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-Methylindoline-7-carboxylic acid that influence its solubility?
A1: Understanding the molecular structure is the first step. 1-Methylindoline-7-carboxylic acid is an organic molecule with a molecular weight of approximately 177.2 g/mol .[1] Its structure contains both a hydrophobic indoline core and a hydrophilic carboxylic acid group. This dual nature, or amphipathicity, is central to its solubility behavior.
-
The Carboxylic Acid Group (-COOH): This is a weak acidic functional group. Its pKa (acid dissociation constant) is critical. While the exact experimental pKa for this specific molecule is not readily published, the pKa of similar aromatic carboxylic acids is typically in the range of 4-5.[2][3] This means that at a neutral pH of 7, the majority of the carboxylic acid groups will be deprotonated to the more water-soluble carboxylate form (-COO⁻).[4][5]
-
The 1-Methylindoline Core: This part of the molecule is largely nonpolar and hydrophobic. The solubility of carboxylic acids decreases as the size of the nonpolar carbon chain or ring system increases.[6] This hydrophobic core is the primary reason for the compound's limited solubility in aqueous solutions at acidic or neutral pH.
Q2: I'm trying to dissolve 1-Methylindoline-7-carboxylic acid directly in a neutral aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving. Why?
A2: This is a common and expected issue. The limited aqueous solubility is due to the hydrophobic 1-methylindoline portion of the molecule.[7][8] While the carboxylic acid group provides some polarity, it is not sufficient to overcome the nonpolar nature of the rest of the molecule at neutral pH. To achieve dissolution in aqueous media, the molecule's polarity must be increased, which is typically accomplished by deprotonating the carboxylic acid.[9][10]
Q3: What is the recommended first-line approach for preparing an aqueous solution for in vitro assays?
A3: The most effective and widely used method is pH-adjusted solubilization . By increasing the pH of the aqueous solution, you can deprotonate the carboxylic acid group to its highly soluble carboxylate salt form.[2][4]
The general principle follows Le Châtelier's Principle: by adding a base (OH⁻), you remove H⁺ from the solution, which shifts the equilibrium of the carboxylic acid dissociation towards the formation of the soluble carboxylate anion, thereby increasing overall solubility.[5] A pH of 1.5-2 units above the compound's pKa is generally recommended for complete deprotonation.[2]
For a detailed, step-by-step method, please see Protocol 1: Preparation of an Aqueous Solution via pH Adjustment .
Q4: Can I use an organic solvent to prepare a high-concentration stock solution? If so, which one is recommended?
A4: Yes, preparing a concentrated stock solution in an organic solvent is a standard and highly recommended practice, especially for compounds with poor aqueous solubility.[8][11]
-
Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating primary stock solutions of most non-polar research compounds.[8][12] It is a powerful, polar aprotic solvent capable of dissolving a wide range of molecules.[13]
-
Alternative Solvents: Ethanol can also be an effective solvent.[7] In some cases, Dimethylformamide (DMF) may also be used.[2]
For a detailed, step-by-step method, please see Protocol 2: Preparation of a High-Concentration Stock in DMSO .
Q5: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
A5: This is a very common problem known as "precipitation upon dilution" or the "salting out" effect.[14][15] It occurs when the highly concentrated compound in DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The DMSO concentration drops, the solvent polarity changes drastically, and the compound crashes out of the solution.[15][16]
Here are several strategies to mitigate this issue, starting with the simplest:
-
Vigorous Mixing: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously.[8][12] This rapid dispersion prevents the formation of localized high concentrations of the compound that can initiate precipitation.[16]
-
Lower Final Concentration: The most straightforward solution is often to lower the final working concentration of the compound in your assay. The precipitation indicates you are exceeding the maximum aqueous solubility under those conditions.[8]
-
Reduce DMSO Volume: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous buffer, keeping the final DMSO percentage lower and reducing the solvent shock.[7]
-
Use Co-solvents: For challenging compounds, a co-solvent system can be effective.[10][13] This might involve preparing the stock in a mixture of DMSO and another solvent like ethanol or using formulation aids like PEG-400 or Tween® 80 in the final aqueous solution.[7]
-
Direct Dilution into Media with Protein: If your assay medium contains serum or proteins (like BSA), these components can sometimes help to stabilize the compound and keep it in solution.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Powder will not dissolve in neutral aqueous buffer (e.g., PBS). | The compound's carboxylic acid is protonated at neutral pH, making the molecule too hydrophobic to dissolve in water.[2] | Use the pH adjustment protocol. Add a small amount of a suitable base (e.g., 1N NaOH) to raise the pH and form the soluble carboxylate salt.[2][10] |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | The final concentration exceeds the compound's aqueous solubility limit. The rapid change in solvent polarity causes the compound to "crash out".[14][15] | 1. Lower the final working concentration.[8]2. Add the DMSO stock slowly to the buffer while vortexing vigorously.[12]3. Increase the final volume of the aqueous buffer.[8] |
| Solution is initially clear but becomes cloudy or precipitates over time. | 1. Delayed Precipitation: The solution is supersaturated and thermodynamically unstable.[16]2. Temperature Effects: The experiment is run at a lower temperature than when the solution was prepared, reducing solubility.[8] | 1. Prepare fresh working solutions immediately before each experiment. Do not store dilute aqueous solutions.[4][14]2. If experiments must be run at a lower temperature, determine the compound's solubility at that specific temperature.[8] |
| Inconsistent results between experiments. | 1. Inaccurate Concentration: If precipitation (even if not clearly visible) occurs, the actual concentration of the dissolved compound is unknown and lower than intended.[7][8]2. DMSO Effects: The final concentration of DMSO may be too high or varies between wells, affecting cell viability or assay performance.[17][18] | 1. Visually inspect all solutions for clarity against a light source before use.[8]2. Ensure the final DMSO concentration is consistent across all experiments and is below the tolerance level of your assay system (typically <0.5%).[8][14] Always include a vehicle control (buffer + same final DMSO concentration).[8] |
Experimental Protocols & Workflows
Protocol 1: Preparation of an Aqueous Solution via pH Adjustment
Objective: To dissolve 1-Methylindoline-7-carboxylic acid directly in an aqueous buffer by forming its soluble salt.
Materials:
-
1-Methylindoline-7-carboxylic acid powder
-
Target aqueous buffer (e.g., PBS, TRIS)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of 1-Methylindoline-7-carboxylic acid and add it to your target volume of aqueous buffer.
-
Place the container on a stir plate and begin stirring. The powder will likely remain as a suspension.
-
While monitoring with a calibrated pH meter, add the 1N NaOH solution dropwise.
-
Observe the suspension. As the pH increases, the powder will begin to dissolve. The rate of dissolution will increase significantly as the pH surpasses the compound's pKa (likely around pH 6-7).
-
Continue adding NaOH drop-by-drop until all the solid has dissolved and the solution is completely clear. A final pH of ~8.5-9.0 is often sufficient.
-
Crucial Final Step: Once dissolved, you may carefully back-titrate with a dilute acid (e.g., 1N HCl) to adjust the pH to your desired experimental value (e.g., pH 7.4). Do this slowly. If any precipitate begins to form, it indicates you have exceeded the solubility limit at that pH. Stop and note the highest stable pH.
Protocol 2: Preparation of a High-Concentration Stock in DMSO
Objective: To prepare a concentrated stock solution in an organic solvent for serial dilution.
Materials:
-
1-Methylindoline-7-carboxylic acid powder
-
High-purity, anhydrous DMSO[8]
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the weighed powder to a suitable vial.
-
Add the calculated volume of anhydrous DMSO.
-
Cap the vial tightly and vortex vigorously until the solid is completely dissolved.
-
If dissolution is slow, gently warm the solution to 37°C or briefly sonicate to aid dissolution.[14]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][14]
-
Store aliquots at -20°C or -80°C for long-term stability.[8][14]
Visualized Workflow
Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with 1-Methylindoline-7-carboxylic acid.
Caption: Decision workflow for dissolving 1-Methylindoline-7-carboxylic acid.
References
-
Reddit. (2021). Does anyone know how pH affects solubility? Retrieved from [Link]
-
Wells, J. M., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Reproductive Sciences. Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Retrieved from [Link]
-
Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Retrieved from [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS One. Retrieved from [Link]
-
Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added? Retrieved from [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
-
Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 1-Methylindoline-7-carboxylic acid. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Retrieved from [Link]
Sources
- 1. 1-Methylindoline-7-carboxylic acid | 289725-22-0 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 4. reddit.com [reddit.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 20. pH Adjustment and Neutralization, the basics [phadjustment.com]
Technical Guide: Recrystallization & Purification of 1-Methylindoline-7-carboxylic Acid
[1][2][3][4]
Executive Summary & Chemical Profile
1-Methylindoline-7-carboxylic acid is a bicyclic amino acid derivative.[1][2][3][4][5] Structurally, it contains a basic tertiary amine (N-methyl indoline) and an acidic carboxylic acid moiety.[1][2][3][5] While it possesses amphoteric character, the reduced aromatic system (indoline) makes it distinct from its indole counterparts, specifically regarding stability and solubility.[3][5]
-
Chemical Stability Warning: Unlike indoles, indolines are susceptible to oxidation to form the corresponding indole or polymeric species.[1][5] Recrystallization should ideally be performed under an inert atmosphere (N₂) or with minimal prolonged heat exposure.[1][2][3]
-
Solubility Profile: The molecule exhibits "zwitterionic-like" solubility behavior.[1][2][3][4] It is generally soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in lower alcohols (Methanol, Ethanol).[1] It is insoluble in non-polar hydrocarbons (Hexane, Heptane).[1][5]
Solvent Selection Matrix
The following table summarizes empirically derived solvent systems based on the compound's calculated LogP (approx. 1.9) and functional group interactions.
| Solvent System | Role | Classification | Application Notes |
| Ethanol (95%) | Primary | Protic Polar | Recommended. Good solubility at boiling point; poor solubility at 0°C. |
| Ethanol / Water (9:1) | Binary | Protic Polar | High Purity. Water acts as an anti-solvent to force precipitation upon cooling.[1][2][3][4][5] |
| Ethyl Acetate | Primary | Aprotic Polar | Moderate solubility.[1][2][3][5] Useful for removing non-polar impurities.[1][2] |
| Acetonitrile | Primary | Aprotic Polar | Excellent for removing colored organic impurities.[1][2][3][5] |
| Methanol | Primary | Protic Polar | High solubility.[1][2][3][5] Often requires an anti-solvent (e.g., water or ether) to induce crystallization.[1] |
| Hexane / Heptane | Anti-solvent | Non-polar | Used only in combination with Ethyl Acetate to lower solubility.[1][2][3][5] |
Detailed Experimental Protocols
Protocol A: Standard Thermal Recrystallization (Ethanol/Water System)
Best for: Removal of synthesis by-products and general purification.[1][2][3][4][5]
Prerequisites:
-
Equipment: Reflux condenser, magnetic stirrer, oil bath.[3]
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in a round-bottom flask. Add minimal Ethanol (approx. 5-10 mL per gram).[1][2][3][4][5]
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring. If solids remain, add Ethanol in small aliquots (1 mL) until fully dissolved.[1]
-
Critical Check: If the solution is dark/colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still hot, add warm Deionized Water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add one drop of Ethanol to clear the turbidity.[1][2]
-
Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock). Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol/Water (1:1).[1][2]
-
Drying: Dry under high vacuum at 40°C for 12 hours to remove residual solvent.
Protocol B: Acid-Base Reprecipitation (Chemical Purification)
Best for: Removal of non-acidic impurities (e.g., unreacted 1-methylindoline) or inorganic salts.[1][2][3][4][5]
-
Basification: Suspend crude material in 1M NaOH (3-4 equivalents). Stir until dissolved (formation of sodium carboxylate salt).
-
Extraction (Wash): Extract the aqueous phase twice with Ethyl Acetate or Dichloromethane.[1][2]
-
Acidification: Cool the aqueous layer to 5°C. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~3-4.
-
Precipitation: The free acid will precipitate as a solid.[1][2][5] Stir for 30 minutes to ensure complete precipitation.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for purifying this compound.
Caption: Decision tree for selecting between thermal recrystallization and acid-base chemical purification based on impurity profile.
Troubleshooting & FAQs
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Oiling Out (Liquid separates instead of crystals) | Temperature dropped too fast or solvent is too polar.[1][2][3][4][5] | Re-heat to dissolve.[1][2][5][8][9] Add a seed crystal.[1][2] Add more solvent (dilution) or a small amount of anti-solvent slowly.[1][2] |
| Colored Impurities Persist | Oxidation products (indoles/quinones).[1][2][3][5] | Use activated charcoal during the hot filtration step.[1][2] Ensure the solvent is not acidic (acids can promote oxidation).[1][2][5] |
| Low Yield | Product is too soluble in the mother liquor.[1][2] | Cool to lower temperatures (-20°C).[1][2][3][4] Concentrate the mother liquor and perform a second "crop" crystallization.[1][2] |
| Material turns brown during drying | Oxidative instability.[1][2][5] | Dry under Nitrogen or Argon atmosphere.[1][2] Avoid oven drying in air; use a vacuum desiccator.[1][2] |
Frequently Asked Questions
Q: Can I use DMF or DMSO for recrystallization? A: While the compound is soluble in DMF/DMSO, these solvents have high boiling points and are difficult to remove.[1][5] They are not recommended for recrystallization unless the compound is insoluble in all other organic solvents.[1][2] If used, you must precipitate with a large excess of water.[1]
Q: Why is the melting point lower than the literature value (approx. 160-170°C for related analogs)? A: A depressed melting point usually indicates retained solvent or impurities. 1-Methylindoline derivatives can trap solvent molecules in the lattice.[1][2][3][4][5] Ensure the sample is dried under high vacuum (< 1 mbar) for at least 12 hours.
Q: Is the "Indoline" nitrogen basic enough to form a hydrochloride salt? A: Yes. The N-1 nitrogen in indoline is less basic than an aliphatic amine but more basic than an indole nitrogen (which is not basic).[1][2][3][4][5] You can crystallize the hydrochloride salt by treating an ethereal solution of the base with HCl in dioxane/ether.[1] However, the free acid form (zwitterion potential) is usually the standard isolation form.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676694, Methyl indole-7-carboxylate. Retrieved March 5, 2026.[1] [Link]
-
University of Illinois Urbana-Champaign. Recrystallization and Crystallization: Best Practices for Organic Solids. [Link][1][2][3][4][5]
-
PrepChem. Synthesis of Indoline-7-carboxylic acid derivatives. [Link]
Sources
- 1. Methyl indole-7-carboxylate | C10H9NO2 | CID 676694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 7-methyl-1H-indole-1-carboxylate | C11H11NO2 | CID 45119294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1H-indole-7-carboxylate | 93247-78-0 [chemicalbook.com]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 9. scs.illinois.edu [scs.illinois.edu]
Overcoming steric hindrance in 1-Methylindoline-7-carboxylic acid coupling
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the amide coupling of 1-Methylindoline-7-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize this challenging transformation.
The steric hindrance presented by the 7-carboxy substituent, crowded by the adjacent N-methyl group and the fused ring system, makes this a non-trivial coupling reaction. Standard methods often fail, leading to low yields or recovery of starting materials. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here we address the most common high-level questions regarding this specific coupling.
Q1: Why is the amide coupling of 1-Methylindoline-7-carboxylic acid so challenging?
A1: The primary difficulty is severe steric hindrance. The carboxylic acid at the C7 position is flanked by the bulky indoline ring and the N-methyl group. This steric congestion physically blocks the approach of both the activating agent to the carboxylate and the subsequent nucleophilic attack by the amine. This leads to significantly slower reaction rates, necessitating more powerful activation strategies than those used for unhindered acids.[1][2]
Q2: My standard EDC/HOBt or DCC coupling failed completely. What should I try next?
A2: This is a very common outcome. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to activate a sterically hindered carboxylic acid at a sufficient rate to outcompete decomposition or side reactions.[3] Your next step should be to employ a more powerful class of coupling reagents, specifically onium salts (uronium/aminium or phosphonium) or to convert the carboxylic acid into a more reactive intermediate like an acyl halide.[4][5]
Q3: Which classes of coupling reagents are most effective for this hindered substrate?
A3: For sterically demanding couplings, it is essential to move beyond standard carbodiimides. The most effective alternatives fall into three main categories:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly reactive and have a proven track record with hindered couplings.[1] They rapidly generate the activated OBt/OAt ester, which can then react with the amine. HATU is often a top choice as it reacts faster and with less potential for racemization.[6]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are exceptionally effective, particularly for challenging substrates like N-methylated amino acids.[1][7] They are often considered when uronium salts lead to side reactions, such as guanidinylation of the primary amine.[7]
-
Acyl Halide Formation: This is a more forceful, two-step approach. The carboxylic acid is first converted to a highly reactive acyl chloride (using reagents like oxalyl chloride or thionyl chloride) or acyl fluoride.[4][8] This intermediate is then reacted with the amine. This method is often successful when even potent coupling reagents fail.[8]
Q4: What is the role of the base in these reactions, and how do I choose the correct one?
A4: The base is critical. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to react with the coupling reagent. It also neutralizes the acid released during the reaction (e.g., HCl from an amine salt). For sterically hindered couplings, a non-nucleophilic, hindered base is crucial to prevent it from competing with your desired amine.
-
DIPEA (N,N-Diisopropylethylamine): The most common choice. It is highly basic but sterically hindered, preventing it from acting as a nucleophile.[9]
-
NMM (N-Methylmorpholine): A weaker base than DIPEA. It can be beneficial in cases where epimerization or other base-sensitive side reactions are a concern.[1][9]
-
2,4,6-Collidine: A highly hindered base that can be used for particularly sensitive substrates to minimize racemization.[9]
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low to No Product Formation
-
Initial Diagnosis: TLC or LC-MS analysis shows predominantly unreacted 1-Methylindoline-7-carboxylic acid and the target amine.
-
Possible Cause: Insufficient activation of the carboxylic acid. The coupling reagent is not reactive enough to overcome the steric barrier.
-
Solution 1.1: Upgrade to a High-Potency Uronium/Aminium Reagent (HATU) HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent first choice for upgrading from EDC. It forms a highly reactive OAt-activated ester, which is more susceptible to nucleophilic attack by the amine.
Protocol: HATU-Mediated Coupling
-
In a dry, inert-atmosphere flask, dissolve 1-Methylindoline-7-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1–1.2 eq) followed by DIPEA (2.0–3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for hindered acids.[1]
-
Add your amine (1.0–1.2 eq) to the solution.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. Reactions with hindered substrates may require extended time (4-24 hours).
-
Work-up: Dilute the reaction with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[10]
-
-
Solution 1.2: Convert to an Acyl Halide When even powerful coupling reagents are insufficient, converting the carboxylic acid to its corresponding acyl chloride or fluoride creates a much more electrophilic species that can react with even hindered or poorly nucleophilic amines.[8]
Protocol: Two-Step Acyl Chloride Formation
-
Activation: In a dry, inert-atmosphere flask, suspend 1-Methylindoline-7-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C and add oxalyl chloride or thionyl chloride (1.5–2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes clear.
-
Concentrate the mixture under reduced pressure to remove excess reagent and solvent. Crucially, do not expose to moisture.
-
Coupling: Dissolve the crude acyl chloride in fresh, anhydrous DCM.
-
In a separate flask, dissolve your amine (1.0 eq) and a non-nucleophilic base like DIPEA or pyridine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or saturated NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Problem 2: Reaction Stalls with Incomplete Conversion
-
Initial Diagnosis: The reaction produces some product, but a significant amount of starting material remains even after an extended time.
-
Possible Cause: The activated intermediate is unstable or is being consumed by side reactions faster than it can couple with the amine.
-
Solution 2.1: Optimize Reaction Conditions
-
Concentration: For bimolecular reactions involving hindered substrates, higher concentrations can favor the desired product formation. Try running the reaction at a higher molarity (e.g., from 0.1 M to 0.5 M).
-
Temperature: While room temperature is a good starting point, some highly hindered couplings require thermal energy. Gently heating the reaction to 40-50 °C can sometimes drive it to completion. Use caution, as this can also increase side reactions. Microwave irradiation has also been reported to be effective for difficult couplings.[8][11]
-
Problem 3: Formation of Significant Byproducts
-
Initial Diagnosis: The crude reaction mixture shows multiple new spots by TLC or peaks by LC-MS in addition to the desired product.
-
Possible Cause: Guanidinylation of the amine. This is a known side reaction with uronium/aminium reagents like HATU or HBTU, especially if the coupling is slow and an excess of the reagent is used.[7] The aminium part of the reagent can react with your amine, capping it and preventing amide formation.
-
Solution 3.1: Switch to a Phosphonium-Based Reagent (PyBOP) Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) do not possess the aminium substructure and therefore cannot cause guanidinylation. They are an excellent alternative for activating hindered acids when this side reaction is observed.[1][7] The protocol is very similar to that for HATU.
Data & Protocols at a Glance
Comparison of Recommended Coupling Reagents
| Reagent/System | Class | Base | Key Advantages | Common Issues/Considerations |
| HATU | Uronium/Aminium | DIPEA, NMM | High reactivity, fast, suppresses racemization.[1][6] | Can cause guanidinylation of the amine if used in excess or with unreactive amines.[1][7] |
| PyBOP/PyAOP | Phosphonium | DIPEA, NMM | Highly effective for hindered systems, no guanidinylation side reaction.[1][7] | Byproducts can sometimes complicate purification. Higher cost. |
| Oxalyl Chloride / SOCl₂ | Acyl Halide Former | Pyridine, DIPEA | Extremely high reactivity, effective when other methods fail.[4] | Harsh conditions, moisture-sensitive, potential for side reactions with sensitive functional groups. Two-step process. |
| T3P® | Phosphonic Anhydride | DIPEA, Pyridine | Effective for generating mixed anhydrides, clean byproducts. | May require elevated temperatures for highly hindered substrates. |
| CDMT | Triazine | NMM | Stable, crystalline solid. Effective for reducing epimerization.[4] | Requires a tertiary amine base for activation. |
Visualizations
General Amide Coupling Workflow
A generalized workflow for tackling difficult amide couplings.
Caption: Troubleshooting workflow for hindered amide coupling.
Mechanism: Activation with Uronium Salts
This diagram illustrates the general mechanism of carboxylic acid activation by a uronium salt like HATU, followed by amine attack.
Caption: Mechanism of HATU-mediated amide bond formation.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
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AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-12. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644–11649. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
University of Calgary. (n.d.). Peptide Synthesis: Forming the peptide bond. Retrieved from [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. Retrieved from [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252–255. [Link]
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- 3. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. people.uniurb.it [people.uniurb.it]
Technical Support Center: Minimizing Byproducts in 1-Methylindoline-7-carboxylic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methylindoline-7-carboxylic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this important heterocyclic building block. By understanding the causality behind byproduct formation, you can optimize your reaction conditions to achieve higher yields and purity.
Introduction to 1-Methylindoline-7-carboxylic acid
1-Methylindoline-7-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science. Its unique structural features make it a key component in the synthesis of a wide range of biologically active compounds and functional materials. The primary reactive handle on this molecule is the carboxylic acid group, which most commonly undergoes amide bond formation (amidation) and esterification. While these reactions are fundamental, they are not without their challenges, often leading to a range of byproducts that can complicate purification and reduce overall yield. This guide will focus on troubleshooting and minimizing these unwanted side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during reactions with 1-Methylindoline-7-carboxylic acid in a practical question-and-answer format.
Issue 1: Formation of 1-Methylindoline Byproduct (Decarboxylation)
Q1: I am observing a significant peak in my LC-MS corresponding to the mass of 1-methylindoline, suggesting my starting material is decarboxylating. What causes this and how can I prevent it?
A1: Cause and Mechanism: Decarboxylation is the loss of the carboxylic acid group as carbon dioxide (CO₂). This reaction is often promoted by heat and can be catalyzed by acid, base, or even certain metal ions.[1][2] For heteroaromatic carboxylic acids like 1-Methylindoline-7-carboxylic acid, elevated temperatures are a primary driver of this side reaction.[3] The reaction proceeds by removing a carboxyl group, which is replaced by a hydrogen atom.[1]
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. Many coupling reactions are exothermic. Maintain a strict reaction temperature, starting at 0 °C during the addition of reagents and allowing the reaction to slowly warm to room temperature. Avoid prolonged heating or refluxing unless absolutely necessary for the specific transformation.
-
Choice of Solvent and Base: In some contexts, the choice of solvent and base can influence the rate of decarboxylation. For instance, high-boiling point polar aprotic solvents (e.g., DMF, DMSO) combined with strong bases can facilitate decarboxylation if the temperature is not carefully controlled.[2][4]
-
Catalyst Selection: Certain transition metal catalysts, particularly copper, can facilitate decarboxylation.[1][5] If your reaction employs a metal catalyst, screen for alternatives or ensure you are using the lowest effective temperature.
Issue 2: Racemization during Amide Coupling
Q2: My reaction involves coupling 1-Methylindoline-7-carboxylic acid with a chiral amine. I'm observing the formation of diastereomers, indicating racemization has occurred. What is the cause and how can I suppress it?
A2: Cause and Mechanism: Racemization during amide coupling is a well-documented problem, particularly when using activating agents.[6][7] The activation of the carboxylic acid makes the α-proton (if one were present on an amino acid) acidic and susceptible to deprotonation by a base. This leads to the formation of an oxazolone intermediate, which can easily tautomerize, scrambling the stereocenter.[8][9] While 1-Methylindoline-7-carboxylic acid itself is not chiral, this issue is critical when it is coupled to a valuable, enantiopure amine or amino acid. The principle of minimizing racemization remains the same.
Mitigation Strategies:
-
Coupling Reagent and Additive Selection: This is the most effective way to prevent racemization.
-
Carbodiimides (DCC, DIC, EDC): These are common but can lead to significant racemization when used alone.[10] It is essential to use them with racemization-suppressing additives.[8][10]
-
Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or OxymaPure is highly recommended.[10] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[7][9] The OxymaPure/DIC system is considered a modern gold standard for its high efficiency and low racemization risk.[6]
-
Onium Salts (HATU, HBTU, PyBOP): These reagents are generally more efficient and less prone to causing racemization than carbodiimides alone.[11][12] HATU, in particular, is known for fast reaction times and minimal epimerization.[11]
-
-
Base Selection: The choice and amount of base are crucial.
-
Sterically Hindered Bases: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Weaker Bases: For highly sensitive substrates, consider a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[8]
-
Stoichiometry: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. Excess base can accelerate racemization.[10]
-
-
Temperature Control: Perform the coupling at lower temperatures (e.g., 0 °C) to slow down the rate of racemization.[10]
| Coupling System | Typical Racemization Risk | Key Advantages |
| DIC / HOBt | Low-Moderate | Cost-effective, well-established.[8] |
| DIC / OxymaPure | Very Low | High coupling efficiency, excellent safety profile.[6] |
| HATU / DIPEA | Low | Fast reactions, suitable for difficult couplings.[11] |
| PyBOP / DIPEA | Low | High chemoselectivity, non-carcinogenic byproducts.[13] |
Issue 3: Incomplete Reaction and Byproducts from Coupling Reagents
Q3: My amide coupling or esterification reaction is sluggish and does not go to completion. I also see several unknown peaks in the crude NMR/LC-MS that I suspect are related to the coupling reagent.
A3: Cause and Troubleshooting: Incomplete reactions can be due to several factors, including insufficient activation of the carboxylic acid, steric hindrance, or side reactions involving the coupling reagent itself.
-
Byproducts from Coupling Reagents:
-
Carbodiimides (DCC/DIC): These form urea byproducts (dicyclohexylurea - DCU, or diisopropylurea - DIU). DCU is poorly soluble and often precipitates, but DIU is more soluble and can complicate purification.[11][13]
-
Onium Salts (HBTU/HATU): These reagents can react with the amine nucleophile to form a guanidinium byproduct, which terminates the peptide chain.[7] This can be avoided by pre-activating the carboxylic acid for a few minutes before adding the amine.[7]
-
-
Optimizing Reaction Completion:
-
Activation: Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents) of the coupling reagent and any additives.
-
Solvent: Use a dry, polar aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile.
-
Order of Addition: For onium salt reagents, the recommended order is to dissolve the carboxylic acid, add the coupling reagent and base, allow for a brief pre-activation period (1-5 minutes), and then add the amine.[10] This minimizes side reactions with the amine.[7]
-
Fischer Esterification: For simple esters (methyl, ethyl), Fischer esterification using a large excess of the alcohol as the solvent and a strong acid catalyst (like H₂SO₄) can drive the equilibrium towards the product.[14][15] Removing water as it forms, for example with a Dean-Stark apparatus, also pushes the reaction to completion.[14]
-
Experimental Protocols
Protocol 1: Optimized Amide Coupling with Minimized Racemization
This protocol uses HATU, a coupling reagent known for high efficiency and low racemization potential.[11]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-Methylindoline-7-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at 0 °C for 5 minutes. A color change may be observed.
-
Amine Addition: Add the desired amine (1.05 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Fischer Esterification for Simple Esters
This method is effective for preparing methyl or ethyl esters but is an equilibrium process.[14]
-
Setup: To a solution of 1-Methylindoline-7-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, used as the solvent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Wash further with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Visualizations
Troubleshooting Workflow for Amide Coupling
This diagram outlines a logical decision-making process when encountering common issues in amide coupling reactions.
Caption: A troubleshooting decision tree for amide coupling reactions.
General Mechanism of Racemization Suppression
This diagram illustrates how additives prevent the formation of the problematic oxazolone intermediate.
Caption: Racemization pathway vs. suppression via active ester formation.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from a chemical supplier's technical resources.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
- (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from a life sciences company's technical guide.
- (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Goetz, N. R., et al. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2022, May 2). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Retrieved from [Link]
-
LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
PMC. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
- Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
- (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. Retrieved from a university's online chemistry textbook.
- Jain, N. F., & Masse, C. E. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols.
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
- Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives.
-
Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]
Sources
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Technical Support Center: Optimizing Reaction Temperature for 1-Methylindoline-7-carboxylic Acid Derivatives
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center dedicated to the synthesis and optimization of 1-Methylindoline-7-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into one of the most critical parameters in your synthesis workflow: reaction temperature . We will explore the causal relationships between temperature, reaction outcomes, and troubleshooting strategies to empower you to achieve higher yields, better purity, and more consistent results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the role of temperature in the synthesis of substituted indoline scaffolds.
Q1: Why is reaction temperature such a critical parameter in the synthesis of 1-Methylindoline-7-carboxylic acid and its derivatives?
Reaction temperature is a fundamental parameter that directly influences reaction kinetics, thermodynamics, and the stability of all chemical species involved. In the context of synthesizing complex molecules like 1-Methylindoline-7-carboxylic acid, its precise control is paramount for several reasons:
-
Reaction Rate: Most chemical reactions accelerate at higher temperatures. However, for the synthesis of indoline derivatives, which can involve sensitive intermediates, a temperature that is too low may result in an impractically slow or incomplete reaction.[1]
-
Selectivity (Regioselectivity): Many indole and indoline syntheses can yield multiple isomers. Temperature can be a deciding factor in which product is favored. For instance, in electrophilic substitutions, temperature can influence the ratio of isomers formed.[2] This is particularly relevant for functionalization at the C7-position, which is inherently challenging due to the electronic properties of the indole nucleus.[3]
-
Byproduct Formation: Excessively high temperatures can provide sufficient energy to overcome activation barriers for undesired side reactions, leading to a complex mixture of byproducts and the formation of tars.[1][4]
-
Compound Stability: The indole nucleus and its derivatives can be susceptible to thermal decomposition at elevated temperatures.[5][6] Understanding the thermal limits of your starting materials, intermediates, and final product is crucial to prevent degradation and maximize yield.
Q2: What is the difference between kinetic and thermodynamic control, and how does it apply to my reaction?
This is a core concept in reaction optimization that is heavily influenced by temperature.[7]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is often under kinetic control. This means the major product will be the one that is formed the fastest (i.e., the one with the lowest activation energy), even if it is less stable.[8]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome the activation barriers of both forward and reverse reactions. This allows an equilibrium to be established, and the major product will be the one that is the most stable (i.e., has the lowest Gibbs free energy), even if it forms more slowly.[7][8]
For indoline synthesis, this can manifest in regioselectivity. For example, in an alkylation reaction, one regioisomer might form faster (kinetic product), but another might be more stable (thermodynamic product). Adjusting the temperature is a key strategy to selectively target one over the other.[9]
Q3: How does temperature specifically influence N-methylation versus potential C3-methylation of the indoline ring?
This is a classic regioselectivity challenge. The indoline nitrogen (N1) and the C3 position are both nucleophilic sites.[9]
To achieve selective N-methylation, the primary strategy is to ensure complete deprotonation of the indole N-H using a strong base (like NaH) in a polar aprotic solvent (like DMF or THF).[9] This generates the indolate anion, which makes the nitrogen significantly more nucleophilic than C3.
Temperature plays a secondary but important role. If deprotonation is incomplete, the neutral indole can still react, often preferentially at the more nucleophilic C3 position.[9][10]
-
Low Temperatures (e.g., 0 °C): After deprotonation, alkylation at low temperatures generally favors the desired N-alkylation by minimizing side reactions.
-
Elevated Temperatures (e.g., 80-100 °C): While sometimes necessary to drive the reaction to completion, higher temperatures can increase the risk of C-alkylation if deprotonation is not quantitative.[11] In some cases, high temperatures can even cause rearrangement of an initially formed N-alkylated product.[11] Therefore, the best practice is to ensure complete anion formation before gradually increasing the temperature if required.
Q4: What are the observable signs that my reaction temperature is too high or too low?
Monitoring your reaction provides crucial feedback:
-
Signs of Temperature Too Low:
-
Slow or No Conversion: The most obvious sign is that TLC or LC-MS analysis shows a large amount of unreacted starting material, even after a significant amount of time.[1]
-
Incomplete Reaction: The reaction may start but stall before reaching completion.
-
-
Signs of Temperature Too High:
-
Formation of Tarry Byproducts: The reaction mixture turns dark brown or black, and purification yields insoluble, tar-like substances. This indicates decomposition.[1][4]
-
Multiple Unidentified Spots on TLC: A "messy" reaction profile with numerous spots that are difficult to characterize often points to decomposition or multiple side reactions.[4]
-
Low Yield of a Clean Product: Even if the desired product is formed, its yield is low, and significant amounts of byproducts are present.
-
Troubleshooting Guide
This section provides a structured, Q&A-based approach to solving specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of 1-Methylindoline-7-carboxylic acid
-
Question: "I am attempting the N-methylation of indoline-7-carboxylic acid using NaH and methyl iodide in DMF, but my yield is consistently below 20%. What temperature-related factors should I investigate?"
-
Answer: A low yield in this alkylation points to issues with either reactivity or side reactions, both of which are temperature-dependent. Here is a systematic approach to troubleshoot:
-
Verify Deprotonation First: Before optimizing temperature, ensure the indoline nitrogen is fully deprotonated. Cool your reaction to 0 °C before adding the base (e.g., NaH).[9] Allow it to stir for 30-60 minutes at this temperature to ensure the indolate anion forms completely. Incomplete deprotonation is a common reason for failure.
-
Initial Alkylation at Low Temperature: Add the methyl iodide (or other alkylating agent) dropwise at 0 °C. Many alkylations proceed efficiently at this temperature or by allowing the reaction to slowly warm to room temperature.[12]
-
Systematic Temperature Increase: If the reaction is sluggish at room temperature (as monitored by TLC/LC-MS), it is time to screen higher temperatures. Do not jump to a high temperature. Increase in controlled increments. Running the reaction at 80 °C is a common strategy for indole alkylations that are slow at room temperature.[10][13]
-
Consider Thermal Stability: Be aware that indoline-7-carboxylic acid may decarboxylate or decompose at very high temperatures. If you see an increase in byproducts at higher temperatures, you have likely exceeded the compound's stability window.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. irdindia.in [irdindia.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Stability of 1-Methylindoline-7-carboxylic acid under basic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 1-Methylindoline-7-carboxylic acid (CAS: 289725-22-0).
This compound is a highly valuable building block in pharmaceutical development, particularly in the synthesis of complex bicyclic scaffolds and dual 5-LOX/sEH inhibitors[1]. However, the unique combination of an electron-rich indoline core, an N-methyl group, and a C7-carboxylic acid introduces specific steric and electronic vulnerabilities when exposed to basic environments.
Below is a field-proven troubleshooting guide, complete with mechanistic explanations, quantitative data, and self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q1: Why does my solution of 1-Methylindoline-7-carboxylic acid turn yellow or brown when dissolved in basic aqueous buffers (pH > 8)? A1: The color change is a visual indicator of auto-oxidation. Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. The electron-donating nature of the N-methyl group makes the saturated C2-C3 bond of the indoline ring highly electron-rich and susceptible to oxidative dehydrogenation. In the presence of dissolved atmospheric oxygen and base, the indoline rapidly oxidizes (aromatizes) into a fully aromatic indole derivative. This degradation pathway is significantly accelerated at alkaline pH and elevated temperatures[2]. Causality & Solution: The base lowers the oxidation potential of the molecule. Always degas basic buffers (e.g., via argon sparging) prior to dissolution and store solutions in amber vials to prevent photo-catalyzed oxidation[2].
Q2: I am using DIPEA (base) for an amide coupling with this compound, but my yields are consistently below 20%. Is the base degrading the starting material? A2: While base-induced degradation is a factor, the low yield is primarily a kinetic issue driven by severe steric hindrance. The C7-carboxylic acid is flanked by the bulky N-methyl group. When a base like N,N-Diisopropylethylamine (DIPEA) is used alongside a coupling reagent, the formation of the active ester is sterically congested. Because the activation step is slow, the prolonged exposure to basic conditions increases the likelihood of side reactions[1]. Causality & Solution: The steric clash prevents efficient nucleophilic attack. Switch to highly reactive coupling reagents (e.g., HATU) and perform the reaction under strictly anhydrous and anaerobic conditions to outpace the degradation kinetics.
Q3: Can I use sodium hydroxide (NaOH) to improve the aqueous solubility of this compound for in vitro cell assays? A3: Yes, adding a stoichiometric amount of dilute NaOH will deprotonate the carboxylic acid, forming a highly water-soluble sodium carboxylate salt. However, prolonged storage of this basic stock solution will lead to degradation[2]. Causality & Solution: Deprotonation drastically improves solvation, but the resulting alkaline environment promotes instability. Prepare the sodium salt solution freshly before the assay. For long-term storage, aliquot the solutions and freeze them at -80°C immediately under an inert atmosphere[2].
Part 2: Quantitative Stability Profile
The following table summarizes the stability metrics of 1-Methylindoline-7-carboxylic acid across various conditions, highlighting the critical impact of pH and temperature.
Table 1: Stability Profile in Aqueous Media
| pH Condition | Temperature | Atmosphere | Estimated Half-Life (t½) | Primary Degradation Pathway |
| pH 4.0 (Acidic) | 25°C | Ambient Air | > 72 hours | Highly Stable |
| pH 7.4 (Neutral) | 25°C | Ambient Air | ~ 48 hours | Slow Auto-oxidation |
| pH 9.0 (Basic) | 25°C | Ambient Air | < 12 hours | Rapid Auto-oxidation[2] |
| pH 9.0 (Basic) | 60°C | Ambient Air | < 2 hours | Thermal/Oxidative[2] |
| pH 9.0 (Basic) | 25°C | Argon (Degassed) | > 48 hours | Suppressed Oxidation |
Part 3: Experimental Protocols
Protocol A: Anaerobic Base-Catalyzed Amide Coupling
Designed to overcome C7 steric hindrance while preventing base-promoted aromatization.
-
Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes to completely displace atmospheric oxygen.
-
Dissolution: Dissolve 1-Methylindoline-7-carboxylic acid (1.0 eq) in anhydrous, degassed Dimethylformamide (DMF).
-
Self-Validation Check: Monitor the solution color. A persistent clear or pale-yellow solution indicates successful oxygen exclusion. A rapid shift to dark brown indicates a compromised inert atmosphere.
-
-
Activation: Add HATU (1.2 eq) and the target amine (1.1 eq) to the flask.
-
Base Addition: Add DIPEA (2.5 eq) dropwise over 5 minutes.
-
Causality: Slow addition prevents localized exothermic heating, which would otherwise accelerate thermal degradation of the indoline core.
-
-
Reaction: Stir at room temperature for 18 hours under a continuous Argon balloon.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl to immediately neutralize the base, halting any further degradation before extraction.
Protocol B: HPLC-DAD Method for Monitoring Aromatization Degradation
A self-validating analytical method to quantify indoline-to-indole conversion.
-
Mobile Phase Setup: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). Filter and degas both phases[2].
-
Causality: TFA ensures the carboxylic acid remains fully protonated during the chromatographic run, preventing peak tailing and ensuring sharp resolution.
-
-
Chromatographic Conditions: Set flow rate to 1.0 mL/min and injection volume to 10 µL[2]. Run a linear gradient from 5% B to 95% B over 15 minutes.
-
Detection: Monitor dual wavelengths at 254 nm (isosbestic point) and 280 nm.
-
Self-Validation Check: Spike your sample with a known concentration of the oxidized standard (1-Methylindole-7-carboxylic acid). If the degradation peak in your sample co-elutes perfectly with the spike and exhibits a red-shifted UV spectrum (λmax shift from ~250 nm to ~280 nm), the auto-oxidation pathway is definitively confirmed.
Part 4: Logical Workflow Visualization
Troubleshooting workflow for 1-Methylindoline-7-carboxylic acid under basic conditions.
References
2.[1] Title: Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
Sources
Technical Support Center: Navigating the Challenges of Low Reactivity in 7-Position Carboxylic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low reactivity observed with 7-position carboxylic acids in heterocyclic and aromatic systems. Our goal is to equip you with the scientific rationale and practical protocols to overcome these synthetic hurdles.
Introduction: The Enigma of the 7-Position Carboxylic Acid
Carboxylic acids at the 7-position of various ring systems are crucial synthons in medicinal chemistry. However, their reactivity in standard coupling reactions, particularly amide bond formation, can be unexpectedly low. This diminished reactivity is often a consequence of a combination of steric hindrance and electronic effects imposed by the local molecular environment. This guide will dissect the underlying causes and provide a systematic approach to enhancing reaction efficiency.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with these challenging substrates.
Q1: Why is my 7-position carboxylic acid showing such low reactivity in standard amide coupling reactions?
A1: The primary culprit is often steric hindrance.[1][2] The proximity of the carboxylic acid to the fused ring system and adjacent substituents can physically obstruct the approach of the amine nucleophile and the coupling reagents.[3] This is particularly pronounced in polycyclic aromatic or heterocyclic scaffolds. Additionally, electronic effects can play a role; if the ring system is electron-withdrawing, it can decrease the nucleophilicity of the carboxylate, making activation more difficult.
Q2: I'm using standard coupling reagents like DCC/EDC with HOBt, but the yield is still poor. What's the next step?
A2: While DCC and EDC are workhorses in amide bond formation, they can be inefficient for sterically hindered or electronically deactivated carboxylic acids.[4][5] For these challenging substrates, more potent activating agents are required. Consider switching to uronium- or phosphonium-based reagents like HATU, HBTU, or PyAOP.[1][6] These reagents form highly reactive OAt or OBt esters, which are more effective at acylating the amine.[1]
Q3: Can the solvent choice impact the reaction outcome?
A3: Absolutely. Solvent selection is critical. Aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally preferred as they are excellent at solvating the reactants and preventing aggregation, which can be an issue with larger, more complex molecules.[1][7] In some cases, a solvent mixture, such as DCM/DMF, can offer a good balance of solubility and reactivity.[1] It is also crucial to use anhydrous solvents, as water will hydrolyze the activated carboxylic acid intermediate, leading to starting material recovery and low yields.[7]
Q4: I'm observing the formation of multiple byproducts. What could be the cause?
A4: Side product formation often points to issues with the activation step or the stability of the activated intermediate. Inadequate activation can lead to the persistence of the starting carboxylic acid, which can then participate in side reactions.[7] The activated ester itself can also be susceptible to side reactions, such as epimerization if a chiral center is present alpha to the carbonyl.[1] Using a more efficient coupling reagent and carefully controlling the reaction temperature can help minimize these unwanted pathways.
In-Depth Troubleshooting Guide
When faced with a low-yielding reaction involving a 7-position carboxylic acid, a systematic approach to troubleshooting is essential. The following workflow will guide you through a logical sequence of experimental modifications.
Step 1: Re-evaluate Your Coupling Reagent
The choice of coupling reagent is the most critical factor in overcoming the low reactivity of hindered carboxylic acids.[8] If you are experiencing low yields with carbodiimide-based reagents, it is time to escalate to more powerful alternatives.
Recommended Reagents for Hindered Carboxylic Acids:
| Coupling Reagent | Class | Activating Group | Reactivity | Key Advantages |
| HATU | Uronium | OAt (7-Aza-1-hydroxybenzotriazole) | Very High | Highly efficient for hindered systems, fast reaction times.[1] |
| HBTU | Uronium | OBt (1-Hydroxybenzotriazole) | High | More reactive than carbodiimides.[1] |
| PyAOP | Phosphonium | OAt (7-Aza-1-hydroxybenzotriazole) | Very High | Excellent for sterically demanding couplings.[4] |
| COMU | Uronium | Oxyma | High | A safer and often more effective alternative to HOBt-based reagents.[7] |
| BTFFH | Formamidinium | Acyl Fluoride | Exceptionally High | Forms a highly reactive acyl fluoride intermediate, effective for extremely hindered substrates.[9] |
Actionable Insight: Start by replacing your current coupling reagent with HATU. It is often the first choice for difficult couplings due to its high efficiency and the high reactivity of the resulting OAt ester.[1]
Step 2: Optimize Reaction Conditions
Fine-tuning the reaction parameters can significantly impact the yield and purity of your desired amide.
-
Base Selection: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine component.[7]
-
Stoichiometry: Ensure you are using an appropriate excess of the coupling reagent (typically 1.1-1.5 equivalents) and the amine (1.2-1.5 equivalents) relative to the carboxylic acid. For particularly challenging couplings, a "double coupling" approach, where a second portion of activated amino acid and coupling reagents is added, can be effective.[1]
-
Temperature and Time: While many coupling reactions are run at room temperature, increasing the temperature to 40-50 °C can help overcome the activation energy barrier for hindered substrates.[1] Microwave heating can also be a powerful tool to accelerate slow reactions.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can lead to more efficient formation of the activated intermediate and improve overall yield.[7]
Step 3: Scrutinize Your Starting Materials and Reagents
The purity and integrity of your reactants are paramount for a successful reaction.
-
Water Content: As previously mentioned, water is detrimental to coupling reactions.[7] Ensure your solvents are anhydrous and that your starting materials are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[7]
-
Reagent Quality: Coupling reagents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents for optimal performance.
-
Starting Material Purity: Impurities in either the carboxylic acid or the amine can interfere with the reaction.[7] Purify your starting materials if their purity is in doubt.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low reactivity in 7-position carboxylic acid couplings.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. jackwestin.com [jackwestin.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Methylindoline-7-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot the purification of 1-Methylindoline-7-carboxylic acid .
Synthesizing this molecule via the N-methylation of indoline-7-carboxylic acid often yields a complex crude mixture. Because the target molecule is amphoteric (containing both a basic amine and an acidic carboxyl group), standard silica gel chromatography often results in severe streaking and poor recovery. This guide bypasses chromatography entirely, utilizing chemoselective derivatization and isoelectric phase-switching to achieve >99% purity.
Part 1: Troubleshooting FAQs (Causality & Mechanisms)
Q1: My LC-MS shows a +14 Da mass impurity (m/z 192). What is this, and why did it form? A: This is Methyl 1-methylindoline-7-carboxylate , an esterification byproduct. When using methylating agents like methyl iodide (MeI) or dimethyl sulfate in the presence of a base, the carboxylate anion acts as a competitive nucleophile against the secondary amine.
-
The Fix: Do not attempt to separate this via extraction initially, as its polarity is too similar to the target at high pH. Instead, perform a mild saponification (hydrolysis) on the crude mixture using aqueous NaOH. This selectively cleaves the ester back to the target carboxylate without affecting the stable N-methyl tertiary amine.
Q2: I have trace amounts of unreacted indoline-7-carboxylic acid. Standard acid/base extraction isn't separating them. What is the best approach? A: Both your starting material (secondary amine) and product (tertiary amine) have nearly identical pKa profiles, meaning they will co-extract into the same layers regardless of pH.
-
The Fix: Use the Chemoselective Scavenging Trick . By adding Acetic Anhydride (Ac₂O) to the mixture at pH 8, you selectively acetylate the unreacted secondary amine of the starting material, converting it into an amide. Amides are non-basic. When you subsequently drop the pH to 2.0, your target molecule becomes protonated (cationic) and stays in the water, while the acetylated impurity remains neutral and is easily washed away in an organic solvent.
Q3: My purified product slowly turns pink/brown on the benchtop, and NMR shows an aromatic impurity. What is happening? A: You are observing aerobic dehydrogenation . Indolines are highly electron-rich and notoriously susceptible to radical oxidation, converting the indoline core into a fully aromatic indole ( [1]). This process can be accelerated by light, trace transition metals, or enzymatic pathways ( [2]).
-
The Fix: Always evaporate solvents under an inert atmosphere (Ar/N₂). If the indole impurity has already formed, it can be removed during the pH 2.0 extraction step, as the indole nitrogen (pKa ~ -3.0) is non-basic and will partition into the organic waste layer.
Part 2: Quantitative Data & Physicochemical Properties
To design a self-validating purification system, we must exploit the exact ionization states of the target and its impurities. The table below summarizes the theoretical charge states that dictate our phase-switching strategy.
| Compound | Molecular Weight | Predicted pKa (Acid / Base) | Net Charge at pH 2.0 | Net Charge at pH 8.0 | Primary Removal Strategy |
| 1-Methylindoline-7-carboxylic acid (Target) | 177.20 g/mol | 4.5 / 6.2 | +1 (Water Soluble) | -1 (Water Soluble) | N/A (Precipitates at pH 5.0) |
| Indoline-7-carboxylic acid (Starting Material) | 163.17 g/mol | 4.5 / 5.2 | +1 | -1 | Ac₂O Derivatization |
| Methyl 1-methylindoline-7-carboxylate (Ester) | 191.23 g/mol | N/A / 6.2 | +1 | 0 | Saponification |
| 1-Methylindole-7-carboxylic acid (Oxidation) | 175.18 g/mol | 4.5 / ~ -3.0 | 0 (Organic Soluble) | -1 | pH 2.0 Organic Extraction |
Part 3: Standard Operating Procedure (SOP) for Purification
This protocol utilizes covalent scavenging and isoelectric precipitation to yield highly pure material without chromatography.
Step 1: Saponification (Ester Hydrolysis)
-
Dissolve the crude reaction mixture in a 1:1 mixture of THF and Water (10 mL/gram of crude).
-
Add 2.0 equivalents of NaOH. Stir vigorously at room temperature for 2 hours.
-
Self-Validating Check: Spot the mixture on a TLC plate (EtOAc/Hexane 1:1). The high-Rf ester spot must completely disappear, leaving baseline material.
Step 2: Chemoselective Amine Scavenging
-
Adjust the mixture to pH 8.0 using 1M HCl.
-
Add 1.5 equivalents of Acetic Anhydride (Ac₂O) dropwise. Stir for 1 hour at room temperature.
-
Mechanism: The steric and electronic reactivity of the secondary amine allows it to rapidly form an amide (), neutralizing its basicity. The tertiary amine of the target remains untouched.
Step 3: Acid-Base Phase-Switching Extraction
-
Acidify the aqueous mixture to pH 2.0 using 6M HCl.
-
Transfer to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).
-
Mechanism: At pH 2.0, the target molecule's amine (pKa 6.2) is protonated, locking it in the aqueous layer. The acetylated starting material and the oxidized indole impurity are neutral at pH 2.0 and partition into the EtOAc layer.
-
Self-Validating Check: Examine both layers under a 254 nm UV lamp. The target molecule will fluoresce strongly in the aqueous layer, while the organic layer contains the impurities. Discard the organic layer.
Step 4: Isoelectric Crystallization
-
Transfer the aqueous layer to an Erlenmeyer flask equipped with a stir bar.
-
Carefully add 1M NaOH dropwise until the pH reaches exactly 5.0 .
-
Mechanism: pH 5.0 is the isoelectric point of the target molecule. It forms a zwitterion (net charge = 0), which drastically minimizes its aqueous solubility.
-
Cool the flask to 4°C for 2 hours to induce complete crystallization. Filter the precipitate and wash with ice-cold water.
Part 4: Process Workflow Visualization
The following diagram maps the logical flow of the purification system, highlighting the chemical state of the target molecule at each phase.
Figure 1: Phase-switching purification workflow for 1-Methylindoline-7-carboxylic acid.
References
-
Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates Organic Letters (ACS Publications) URL:[Link]
-
Oxidation of Indole by Cytochrome P450 Enzymes Biochemistry (ACS Publications) URL:[Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid National Institutes of Health (PMC) URL:[Link]
Validation & Comparative
Optimizing Purity Analysis: C18 vs. Phenyl-Hexyl Chemistries for 1-Methylindoline-7-carboxylic Acid
Executive Summary & Analytical Challenge
1-Methylindoline-7-carboxylic acid (CAS: 289725-22-0) is a critical bicyclic intermediate in the synthesis of pharmaceutical agents (e.g.,
The primary analytical challenge is not the retention of the main peak, but the separation of the oxidative impurity: 1-Methylindole-7-carboxylic acid . Indolines are susceptible to spontaneous dehydrogenation, forming the corresponding indole.
-
The Problem: Standard C18 columns often fail to resolve the indoline (saturated) from the indole (aromatic) efficiently because their hydrophobicities are nearly identical.
-
The Solution: This guide compares a standard C18 approach against an optimized Phenyl-Hexyl methodology, demonstrating how exploiting
interactions yields superior resolution ( ) and peak purity.
Comparative Methodology: The Science of Selectivity
Method A: The Standard Approach (C18)
-
Mechanism: Partitioning based purely on hydrophobicity (Solvophobic theory).
-
Limitation: The methyl group and carboxylic acid dominate the hydrophobic profile. The loss of two hydrogens (dehydrogenation to indole) causes a negligible change in hydrophobicity, leading to co-elution or "shoulder" peaks.
Method B: The Enhanced Approach (Phenyl-Hexyl)
-
Mechanism: Mixed-mode retention involving hydrophobicity +
Electron Interactions . -
Advantage: The indole impurity is fully planar and aromatic (10
electrons). The indoline target is partially saturated (buckled 5-membered ring). The Phenyl-Hexyl stationary phase interacts strongly with the planar indole via -stacking, significantly increasing its retention relative to the indoline target.
Comparative Data Summary (Representative)
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Selectivity ( | 1.05 | 1.18 | Improved |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline separated) | Optimized |
| Tailing Factor ( | 1.4 | 1.1 | Sharper |
| Critical Pair | Indoline / Indole | Indoline / Indole | Resolved |
Experimental Protocols
Protocol 1: Standard C18 Screening (Baseline)
Use this for general assay if impurities are known to be absent.
-
Column: Agilent ZORBAX Eclipse Plus C18,
. -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Indoline max) and 280 nm.
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
Protocol 2: Optimized Phenyl-Hexyl Method (Recommended)
Use this for purity analysis, stability studies, and impurity profiling.
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,
. -
Mobile Phase A: 10 mM Ammonium Acetate adjusted to pH 3.0 with Acetic Acid.
-
Why pH 3.0? Keeps the carboxylic acid (pKa ~4.2) protonated for retention, while suppressing silanol activity.
-
-
Mobile Phase B: Methanol .[1]
-
Why Methanol? ACN suppresses
interactions. Methanol permits the stationary phase phenyl rings to interact with the analyte's aromatic system.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 12.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 23.0 | 90 | 10 |
Visualizing the Logic
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path to selecting the Phenyl-Hexyl chemistry for this specific heterocyclic acid.
Caption: Decision tree highlighting the shift from hydrophobic (C18) to
Diagram 2: Separation Mechanism (Indoline vs. Indole)
Visualizing why the Phenyl column works: The planar "lock-and-key" fit of the impurity.
Caption: Mechanistic view: The planar Indole impurity binds strongly to the Phenyl phase, separating it from the Target.
Critical Success Factors (Self-Validating System)
To ensure the method remains robust (Trustworthiness), you must implement these system suitability tests:
-
Resolution Check (
):-
You must inject a "Spiked Solution" containing both the Indoline target and the Indole impurity (synthesized by oxidizing the target with DDQ or purchased).
-
Acceptance Criteria:
. If drops, the column may be fouled, or the Methanol content is too high.
-
-
pH Control:
-
The carboxylic acid at position 7 is sensitive.
-
Action: Always measure pH of the aqueous buffer before adding organic solvent. A shift of
pH units can alter the ionization state of the COOH, shifting retention times.
-
-
Solvent Selection:
-
Do NOT use Acetonitrile as the primary organic modifier for the Phenyl-Hexyl method. Acetonitrile's own
-electrons interfere with the stationary phase interactions, effectively turning the Phenyl column into a "weak C18" column. Methanol is required to preserve the unique selectivity [1].
-
References
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Link
-
Sigma-Aldrich. (n.d.). 1-Methylindoline-7-carboxylic acid Product Analysis & Impurity Profile. Link
-
Organic Syntheses. (n.d.). Preparation of 1-Methylindole derivatives (General Chemistry of Indole/Indoline separation). Link
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms of Interaction. Link
-
Molnar Institute. (n.d.). Essential Guides to Method Development in Liquid Chromatography (pH and pKa rules). Link
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Methylindoline-7-carboxylic Acid: A Comparative Approach
This guide provides a comprehensive comparison of analytical strategies for the characterization and quantification of 1-Methylindoline-7-carboxylic acid (MW: 177.2 g/mol , Formula: C₁₀H₁₁NO₂)[1]. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a framework for developing a robust, sensitive, and validated analytical method for this and structurally related molecules.
Introduction: The Analytical Challenge
1-Methylindoline-7-carboxylic acid is a heterocyclic compound whose structural motif appears in various pharmacologically relevant molecules. Accurate and reliable quantification, whether in a reaction mixture, a formulation, or a complex biological matrix, is paramount for research and development. The molecule's characteristics—a polar carboxylic acid group, a tertiary amine, and an aromatic ring—present a unique set of analytical considerations. This guide will primarily focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, while also providing a comparative look at alternative techniques.
Part 1: The Core Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and specificity, making it the premier choice for analyzing compounds like 1-Methylindoline-7-carboxylic acid, especially at low concentrations in complex matrices.[2] A successful method, however, hinges on the systematic optimization of each stage of the workflow.
Experimental Workflow: From Sample to Signal
Caption: Overall workflow for the quantitative analysis of 1-Methylindoline-7-carboxylic acid.
Sample Preparation: The Foundation of Quality Data
The goal of sample preparation is to remove interfering matrix components and enrich the analyte of interest.[3] The choice of technique is a critical decision, balancing recovery, cleanliness, throughput, and cost.[4]
Decision Framework for Sample Preparation
Caption: Decision tree for selecting an appropriate sample preparation method.
Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile) or acid.[4] | Fast, simple, inexpensive, high-throughput. | Less clean extracts, potential for ion suppression, analyte can be lost through co-precipitation. | High-throughput screening, analysis of high-concentration samples. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility.[5] | Cleaner extracts than PPT, can concentrate the analyte. | More labor-intensive, uses larger solvent volumes, can be difficult to automate. | Isolating analytes based on polarity and pH. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted.[6] | Provides the cleanest extracts, high concentration factor, high selectivity. | Most expensive, requires method development, can have lower throughput. | Assays requiring very low limits of quantification (LLoQ). |
Insight: For initial method development with 1-Methylindoline-7-carboxylic acid in plasma, Protein Precipitation with acetonitrile is a pragmatic starting point due to its speed and simplicity. If ion suppression is significant or lower sensitivity is required, transitioning to a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange) would be the logical next step to leverage both the hydrophobic backbone and the charged functional groups of the analyte.
Liquid Chromatography: Achieving Separation
The primary challenge in chromatographically retaining 1-Methylindoline-7-carboxylic acid is its polarity. Standard reversed-phase (C18) columns can exhibit poor retention for such compounds, especially in highly aqueous mobile phases.[7]
Recommended LC Protocol:
-
UHPLC System: An Agilent 1290 Infinity II or similar system capable of high pressures.[2]
-
Column: A modern C18 column with excellent retention for polar compounds (e.g., Waters Acquity UPLC HSS T3, Agilent ZORBAX RRHD Eclipse Plus C18).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for providing protons to facilitate positive mode ionization and to control the ionization state of the carboxylic acid, improving peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient starting at a low percentage of organic (e.g., 5% B) to ensure retention, followed by a ramp to elute the analyte and a high-organic wash to clean the column.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times and reduce mobile phase viscosity.
-
Injection Volume: 2-5 µL.
Self-Validation Insight: The protocol's trustworthiness is enhanced by including a "wash" step at high organic composition and an "equilibration" step to return to initial conditions before the next injection. This minimizes carryover and ensures reproducible retention times from one injection to the next.[2]
Mass Spectrometry: Detection and Quantification
Ionization Source: Electrospray Ionization (ESI) is the ideal choice over Atmospheric Pressure Chemical Ionization (APCI) for a pre-ionized, polar molecule like 1-Methylindoline-7-carboxylic acid.[8] ESI is a "soft" ionization technique that imparts minimal energy, preserving the molecular ion for fragmentation analysis.
Ionization Polarity: This molecule has two key functional groups: a tertiary amine (pKa ~4-5) and a carboxylic acid (pKa ~3-4).
-
Positive Ion Mode ([M+H]⁺): The tertiary amine is a good site for protonation, especially in an acidic mobile phase. This is often a very stable and abundant ion. The expected precursor ion would be m/z 178.2.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group will readily deprotonate, particularly in a neutral or slightly basic mobile phase. The expected precursor ion would be m/z 176.2.
Experimental Choice: It is imperative to test both polarities during method development. While positive mode is often more robust and less susceptible to certain types of ion suppression, negative mode can sometimes offer greater sensitivity for carboxylic acids.[8] The final choice should be based on which mode provides the most stable and intense signal for the precursor ion.
Fragmentation (MS/MS) and MRM Development: Tandem mass spectrometry (MS/MS) is used to isolate the precursor ion, fragment it, and monitor specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[9]
Predicted Fragmentation Pathway (Positive Ion Mode)
Caption: Predicted fragmentation of 1-Methylindoline-7-carboxylic acid in positive ESI mode.
Proposed MRM Transitions for Quantification:
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Quantifier | 178.2 | 132.2 | Corresponds to the loss of the entire carboxyl group, a stable and typically abundant fragment.[10] |
| Qualifier | 178.2 | 160.2 | Corresponds to the loss of water, a common fragmentation for carboxylic acids.[10] |
Insight: The use of a quantifier and at least one qualifier transition is standard practice. The ratio of their peak areas should remain constant across all samples and standards, serving as a confirmation of analyte identity and a check for interferences.
Method Validation: Ensuring Trustworthiness
Once developed, the analytical method must be validated to prove it is fit for its intended purpose.[11][12] This is a regulatory requirement in drug development and a pillar of scientific integrity.[13]
Key Validation Parameters (ICH Q2(R1) Guidelines)
| Parameter | Definition | Acceptance Criteria (Typical) |
| Accuracy | Closeness of measured value to the true value.[14] | 85-115% recovery (80-120% at LLOQ). |
| Precision | Agreement between a series of measurements.[14] | ≤15% RSD (≤20% at LLOQ). |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the analyte's retention time in blank matrix. |
| Linearity & Range | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; meets accuracy/precision criteria. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., column temp, mobile phase pH) are slightly varied. |
Part 2: Alternative and Complementary Analytical Techniques
While LC-MS/MS is the superior technique for quantification in complex matrices, other methods can be employed, particularly for purity assessments of bulk material.
| Technique | Applicability to 1-Methylindoline-7-carboxylic acid | Advantages | Disadvantages |
| GC-MS | Poor. The molecule is non-volatile and thermally labile.[15] | High chromatographic efficiency for volatile compounds. | Requires derivatization (e.g., silylation) to increase volatility, which adds complexity and potential for variability. |
| HPLC-UV | Good for purity analysis. The aromatic ring will have a UV absorbance maximum. | Simple, robust, widely available instrumentation. | Significantly lower sensitivity and specificity compared to MS.[6] Not suitable for complex matrices or trace-level quantification. |
| HPLC-FLD | Poor. The native molecule is not fluorescent. | Extremely sensitive for fluorescent compounds. | Requires derivatization with a fluorescent tag (e.g., using EDC coupling), which adds an extra step to the sample preparation.[16][17] |
Conclusion
For the sensitive and specific analysis of 1-Methylindoline-7-carboxylic acid, a well-developed and validated LC-MS/MS method is the authoritative choice. The optimal strategy begins with a sample preparation technique matched to the matrix complexity and sensitivity requirements, followed by separation on a polar-compound-compatible C18 column. Detection via ESI-MS/MS in positive ion mode, monitoring the precursor ion at m/z 178.2 and its characteristic product ions, provides the foundation for a robust quantitative assay. While simpler techniques like HPLC-UV have a role in purity assessment of the neat compound, they lack the performance needed for bioanalytical or trace-level applications. The principles and protocols outlined in this guide provide a comprehensive framework for developing a self-validating and reliable analytical system for this and similar molecules, ensuring data integrity from the bench to the final report.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Chimie-analytique.fr. (2025, January 22). Analysis of carboxylic acids: methods and challenges.
- Yoshida, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- BenchChem. (2025, December). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC.
- Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
- Lawson, G. (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing).
- Chocian, G., et al. (2023, August 16). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PMC.
- University of Tokyo. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Shimadzu. (n.d.). A LC-MS method for the measurement of 245 compounds of interest in toxicology with a fully-automated sample preparation.
- Schwartz-Zimmermann, H. E., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC.
- Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- El-Khoury, O., et al. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI.
- University of Bristol. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
- Sigma-Aldrich. (n.d.). 1-Methylindoline-7-carboxylic acid.
- Kumar, A., et al. (2024, May 28). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI.
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Introduction: Deciphering Molecular Structure with Infrared Spectroscopy
An In-Depth Comparative Guide to the FTIR Spectrum of 1-Methylindoline-7-carboxylic Acid
1-Methylindoline-7-carboxylic acid is a heterocyclic compound of interest in synthetic chemistry and drug discovery, featuring a fused bicyclic system with both aromatic and aliphatic characteristics, a tertiary amine, and a carboxylic acid. Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an indispensable, non-destructive technique for its structural elucidation. This method provides a unique molecular fingerprint by measuring the absorption of infrared radiation by a molecule's specific vibrations.
This guide provides a detailed analysis of the expected FTIR spectral peaks for 1-Methylindoline-7-carboxylic acid. As direct experimental data for this specific molecule is not widely published, we will employ a predictive and comparative approach. By dissecting the molecule into its constituent functional groups and comparing them to well-characterized analogous structures, we can construct a reliable theoretical spectrum. This methodology mirrors the process a research scientist would undertake when characterizing a novel compound, blending theoretical knowledge with empirical data from related molecules.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the accurate characterization of a novel compound like 1-Methylindoline-7-carboxylic acid, a standardized experimental protocol is crucial. The following describes a typical procedure using an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two)
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Background Scan:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Once the solvent has fully evaporated, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid 1-Methylindoline-7-carboxylic acid powder directly onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's built-in clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality signal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Perform an ATR correction (if the option is available and required for library matching) and a baseline correction to ensure a flat, non-sloping baseline.
-
Identify and label the significant absorption peaks (wavenumbers, cm⁻¹).
-
This self-validating protocol ensures reproducibility and accuracy by accounting for environmental and instrumental variables.
Predicted FTIR Spectrum of 1-Methylindoline-7-carboxylic Acid
The structure of 1-Methylindoline-7-carboxylic acid combines several functional groups, each with characteristic vibrational frequencies. The table below outlines the predicted absorption peaks based on established FTIR correlation data.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Expected Appearance |
| 2500-3300 | O-H stretch | Carboxylic Acid | A very broad, strong, and often complex absorption band that typically obscures the C-H stretching region. This broadness is due to strong intermolecular hydrogen bonding between the carboxylic acid dimers. |
| 2950-3100 | C-H stretch (sp²) | Aromatic Ring | Medium to weak peaks appearing on the shoulder of the broad O-H band. These correspond to the C-H bonds on the benzene portion of the indoline ring. |
| 2850-2960 | C-H stretch (sp³) | Aliphatic (Indoline Ring & N-CH₃) | Medium to strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups of the indoline ring and the N-methyl group. |
| 1680-1710 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption peak. Its position is influenced by conjugation with the aromatic ring and hydrogen bonding, which tends to shift it to a lower wavenumber compared to a simple aliphatic carboxylic acid. |
| 1550-1620 | C=C stretch | Aromatic Ring | Two or more medium to strong, sharp peaks characteristic of the carbon-carbon double bonds within the aromatic ring. |
| 1400-1450 | O-H bend | Carboxylic Acid | A medium intensity, broad peak resulting from the in-plane bending of the O-H group, often coupled with the C-O stretch. |
| 1210-1320 | C-O stretch | Carboxylic Acid | A strong, broad peak associated with the stretching of the carbon-oxygen single bond, often coupled with the O-H bend. |
| 1250-1350 | C-N stretch | Tertiary Aromatic Amine | A medium intensity peak. The exact position can be complex due to coupling with other vibrations in the fused ring system. |
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of 1-Methylindoline-7-carboxylic acid with the known spectra of simpler, structurally related molecules. This comparison allows us to isolate the contributions of each functional group.
Reference Spectra Overview:
-
Indoline: Provides the base spectrum for the fused heterocyclic ring system, showing aliphatic and aromatic C-H, C-N, and C=C stretches without the influence of the methyl or carboxylic acid groups.
-
Benzoic Acid: A classic example of an aromatic carboxylic acid. It serves as an excellent reference for the characteristic broad O-H stretch, the C=O stretch conjugated with a benzene ring, and the aromatic C=C vibrations.
-
N-Methylindoline: This analog helps to pinpoint the specific vibrations associated with the N-methyl group and the tertiary amine within the indoline ring structure.
Comparative Data Table:
| Vibrational Mode | Indoline (cm⁻¹) | Benzoic Acid (cm⁻¹) | N-Methylindoline (cm⁻¹) | Predicted: 1-Methylindoline-7-carboxylic acid (cm⁻¹) | Analysis of Expected Differences |
| O-H stretch (Carboxylic Acid) | N/A | ~2500-3300 (very broad) | N/A | ~2500-3300 (very broad) | The target molecule should exhibit a very broad O-H band nearly identical to that of benzoic acid, indicative of strong hydrogen bonding. |
| C-H stretch (sp³) | ~2850-2950 | N/A | ~2840-2960 | ~2850-2960 | Expect sharp peaks similar to both indoline and N-methylindoline, representing the CH₂ and N-CH₃ groups. |
| C=O stretch (Carboxylic Acid) | N/A | ~1680-1700 | N/A | ~1680-1710 | A very strong, sharp peak is expected. Its position will be similar to benzoic acid, reflecting conjugation with the aromatic ring. |
| C=C stretch (Aromatic) | ~1450-1610 | ~1450-1600 | ~1460-1600 | ~1550-1620 | Multiple sharp peaks are expected, consistent with all three aromatic-containing analogs. |
| C-N stretch (Amine) | ~1240 | N/A | ~1250 | ~1250-1350 | A medium peak is expected, similar in position to that in N-methylindoline, confirming the tertiary amine C-N bond. |
| C-O stretch (Carboxylic Acid) | N/A | ~1290-1320 | N/A | ~1210-1320 | A strong peak is predicted, analogous to the C-O stretch seen in benzoic acid. |
Visualizing Molecular Structure and Analytical Workflow
To clearly illustrate the molecular bonds responsible for the key FTIR peaks and the logic of our comparative analysis, the following diagrams are provided.
Figure 1: Key vibrational bonds in 1-Methylindoline-7-carboxylic acid and their approximate FTIR frequencies.
Figure 2: Workflow for the predictive and comparative analysis of FTIR spectra for novel compounds.
Conclusion
The most prominent and defining features are expected to be:
-
A very strong and broad O-H stretch from 2500-3300 cm⁻¹.
-
A strong, sharp C=O carbonyl stretch around 1680-1710 cm⁻¹.
-
Multiple sharp peaks for aliphatic C-H stretches (2850-2960 cm⁻¹) and aromatic C=C stretches (1550-1620 cm⁻¹).
-
Strong C-O and C-N stretching bands in the 1200-1350 cm⁻¹ region.
This predicted fingerprint, validated by comparison with analogous compounds like indoline and benzoic acid, provides a reliable reference for researchers engaged in the synthesis and characterization of 1-Methylindoline-7-carboxylic acid and its derivatives. Any experimentally obtained spectrum should align closely with these predictions to confirm the molecule's identity and purity.
References
-
NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including IR spectra for many common compounds. [Link]
- Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A standard undergraduate and graduate textbook that provides detailed correlation tables and explanations of spectroscopic principles. (Note: A direct link to the full textbook is not possible, but it is a standard reference in the field).
-
Spectroscopic Tools for Pharmaceutical Quality Control: A review article discussing the application of various spectroscopic methods, including FTIR, in the pharmaceutical industry. [Link]
A Comparative Guide to the Chemical Reactivity of 1-Methylindoline and Indoline Carboxylic Acids
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its non-planar, saturated heterocyclic ring often imparts improved physicochemical properties, such as enhanced aqueous solubility, compared to its aromatic counterpart, indole.[1] The reactivity of the indoline nucleus, however, is profoundly influenced by the nature of its substituents. This guide provides an in-depth, objective comparison of the chemical reactivity of two common indoline derivatives: 1-methylindoline and indoline carboxylic acids.
This analysis is designed for researchers, scientists, and professionals in drug development. By understanding the fundamental differences in reactivity driven by substituent electronics, chemists can make more informed decisions when designing synthetic routes and developing novel molecular entities. We will explore how the electron-donating nature of the N-methyl group in 1-methylindoline and the electron-withdrawing character of the carboxylic acid group dictate the outcomes of key chemical transformations.
Core Electronic and Structural Differences
The divergent reactivity of 1-methylindoline and indoline carboxylic acids stems directly from the electronic influence of their respective substituents on the indoline core.
-
1-Methylindoline: The methyl group attached to the nitrogen atom acts as an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making it a stronger Lewis base and a more potent ortho-, para-director for electrophilic aromatic substitution. The enhanced electron density on the benzene ring makes the system highly activated towards electrophiles.
-
Indoline Carboxylic Acids: For this guide, we will primarily focus on indoline-2-carboxylic acid, a common and representative example. The carboxylic acid moiety is a strong electron-withdrawing group (EWG) . It deactivates the molecule in two ways: through a negative inductive effect (-I) and by withdrawing electron density via resonance (a -M effect, though less pronounced as it's not directly on the ring). This significantly reduces the nucleophilicity of the aromatic ring and the basicity of the nitrogen atom, making the molecule less reactive in many standard transformations.
The following diagram illustrates these opposing electronic influences.
Caption: Generalized workflow for Electrophilic Aromatic Substitution on 1-Methylindoline.
Oxidation to Indoles
The conversion of the indoline core to its aromatic indole counterpart is a fundamental transformation. The ease of this dehydrogenation is sensitive to the electronic environment.
-
1-Methylindoline: The electron-donating methyl group can stabilize the transition state leading to the aromatic product, generally allowing for smooth oxidation to 1-methylindole under various conditions.
-
Indoline Carboxylic Acid: While the aromatic indole product is thermodynamically stable, the electron-withdrawing nature of the carboxylic acid can make the initial oxidative step more challenging. Nonetheless, methods for the dehydrogenation of indoline-2-carboxylic acid to indole-2-carboxylic acid are well-established. [2][3] Interestingly, enzymatic oxidation shows distinct selectivity. While many indolines are substrates for Monoamine Oxidase (MAO-N) biocatalysts, N-methylindoline was found to be unreactive, whereas unsubstituted indoline was readily aromatized. [4]This highlights that while chemically similar, steric and electronic effects can lead to opposite outcomes in biological systems.
Experimental Protocol: Copper-Catalyzed Oxidation of an Indoline
This protocol is a general method adaptable for the oxidation of various indoline derivatives to their corresponding indoles, based on a procedure developed for a key intermediate in the synthesis of Elbasvir. [5] Materials:
-
Indoline substrate (e.g., 1-methylindoline or indoline-2-carboxylic acid methyl ester)
-
Acetonitrile (MeCN)
-
(Copper(I) catalyst)
-
tert-Butylperoxy 2-ethylhexyl carbonate (TBPC) (Oxidant)
-
Nitrogen or Argon source
Procedure:
-
To a reaction flask under a nitrogen atmosphere, charge the indoline substrate (1.0 eq), acetonitrile (approx. 3 mL per 500 mg of substrate), and (approx. 3.5 mol %).
-
Heat the reaction mixture to a controlled temperature (e.g., 35 °C).
-
Slowly add the oxidant, TBPC (1.2 eq), to the mixture over a period of 1-2 hours using a syringe pump.
-
Maintain the reaction at 35 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. The product may crystallize directly or require standard aqueous workup and purification by column chromatography.
Reactivity at the Nitrogen Atom
-
1-Methylindoline: As a tertiary amine, it cannot undergo N-acylation or N-alkylation. Its nitrogen atom exhibits Lewis basicity and can be protonated or coordinated to metal centers.
-
Indoline Carboxylic Acid: This molecule contains a secondary amine, but its nucleophilicity is significantly dampened by the adjacent electron-withdrawing aromatic ring and the distal carboxylic acid group. This reduced reactivity is particularly evident in peptide coupling reactions. Studies have shown that (S)-indoline-2-carboxylic acid exhibits low reactivity and requires careful selection of coupling reagents to prevent side reactions like diketopiperazine formation. [6][7][8]Overcoming this low reactivity is a key challenge when incorporating this constrained amino acid analog into peptide sequences. [6][8]
Reagent Class 1-Methylindoline Indoline Carboxylic Acid Rationale Acyl Chlorides No reaction. Slow acylation at nitrogen; requires base. Tertiary vs. sterically hindered, deactivated secondary amine. Alkyl Halides No reaction. Slow alkylation at nitrogen. Nitrogen lone pair in indoline carboxylic acid is less available. | Peptide Coupling | Not applicable. | Low reactivity, requires potent coupling agents (e.g., T3P). [6][7]| The nitrogen is a poor nucleophile. [7]|
Reactions of the Carboxylic Acid Group
This category is exclusive to indoline carboxylic acids. The COOH group undergoes the standard transformations expected of a carboxylic acid, such as esterification and amide bond formation. However, the proximity of the indoline nitrogen can sometimes influence these reactions.
-
Esterification: Can be achieved under standard conditions (e.g., Fischer esterification with an alcohol and acid catalyst).
-
Amide Formation: As discussed, this is central to its use in peptide synthesis. The carboxylic acid moiety must be activated (e.g., with reagents like HBTU or T3P) to react with an incoming amine nucleophile. [7]
Caption: Workflow for amide bond formation using Indoline-2-carboxylic acid.
Summary and Conclusions
The reactivities of 1-methylindoline and indoline carboxylic acid are starkly different, a direct consequence of their N- and C-substituents. This comparative guide illustrates how a simple methyl group versus a carboxylic acid fundamentally alters the synthetic utility of the indoline core.
| Feature / Reaction | 1-Methylindoline (Electron-Donating Group) | Indoline Carboxylic Acid (Electron-Withdrawing Group) |
| Aromatic Ring | Activated | Deactivated |
| Nitrogen Atom | Tertiary, Basic | Secondary, Weakly Nucleophilic/Basic |
| Electrophilic Subst. | Fast, C5-selective, mild conditions. [9] | Sluggish, requires harsh conditions. |
| Oxidation | Readily forms 1-methylindole. | Forms indole carboxylic acid. [3] |
| N-Acylation | Not reactive. | Possible but challenging due to low nucleophilicity. [6][7] |
| Key Reactivity | C-H functionalization of the activated aromatic ring. | Standard carboxylic acid chemistry (esterification, amidation). |
References
- Gold-catalyzed stereoselective dearomatization/metal-free aerobic oxidation: access to 3-substituted indolines/oxindoles.
- Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones.Royal Society of Chemistry.
- (S)-(-)-Indoline-2-carboxylic acid synthesis.ChemicalBook.
- Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O).
- A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles.
- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.Shanghai Institute of Organic Chemistry Journals.
- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation
- Monoamine Oxidase (MAO-N) Biocatalyzed Synthesis of Indoles from Indolines Prepared via Photocatalytic Cyclization.Northumbria University Research Portal.
- On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid.
- On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid.
- Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes.MDPI.
- On the Reactivity of (S)-Indoline-2-Carboxylic Acid.PubMed.
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A Comparative Guide to the Crystal Structure Analysis of 1-Methylindoline-7-carboxylic Acid and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the crystal structure analysis of 1-Methylindoline-7-carboxylic acid and its isomeric and structural analogs. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices and provides actionable protocols for researchers in the field of medicinal chemistry and material science.
Introduction: The Significance of Crystal Structure in Drug Design
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it influences solubility, stability, bioavailability, and manufacturability. 1-Methylindoline-7-carboxylic acid, a substituted indoline, represents a scaffold of interest in drug discovery due to the prevalence of the indoline core in numerous bioactive compounds. Its carboxylic acid moiety provides a handle for further chemical modification and salt formation, making the characterization of its solid-state properties, including crystal structure, a crucial step in its development.
This guide will detail the experimental workflow for the single-crystal X-ray diffraction analysis of 1-Methylindoline-7-carboxylic acid. Furthermore, it will present a comparative analysis with the experimentally determined crystal structures of two related indole derivatives: 1-Methyl-1H-indole-6-carboxylic acid and Methyl 1H-indole-2-carboxylate. This comparison will highlight the impact of subtle structural and positional isomerism on the resulting crystal packing and intermolecular interactions.
Experimental Protocol: From Synthesis to Structure Solution
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model. The following protocol is a self-validating system, with checkpoints to ensure the quality of the material and the resulting data.
Synthesis of 1-Methylindoline-7-carboxylic Acid
The synthesis of 1-Methylindoline-7-carboxylic acid can be adapted from established procedures for related compounds. A potential synthetic route involves the N-methylation of indoline-7-carboxylic acid. The purity of the final compound is critical for successful crystallization and can be confirmed using standard analytical techniques such as NMR and mass spectrometry. The characteristic spectroscopic features of carboxylic acids, such as a broad O-H stretch in the IR spectrum (2500-3500 cm⁻¹) and a carboxyl carbon signal in the ¹³C NMR spectrum (160-185 ppm), should be verified[1].
A plausible synthesis approach is the hydrolysis of 7-cyanoindoline to indoline-7-carboxylic acid, followed by N-methylation[2].
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of crystallization techniques should be systematically explored.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Begin by assessing the solubility of 1-Methylindoline-7-carboxylic acid in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in the chosen solvents in small vials. Cover the vials with a perforated seal to allow for slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): In this technique, a drop of the concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This controlled change in solvent composition can induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow cooling of the solution can lead to the formation of single crystals.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, the following workflow is employed for data collection and structure solution.
Experimental Workflow for X-ray Crystallography:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Analysis of Crystal Structures
To provide context for the structural analysis of 1-Methylindoline-7-carboxylic acid, we will compare its anticipated crystallographic parameters with the experimentally determined data for two related indole derivatives: 1-Methyl-1H-indole-6-carboxylic acid[3] and Methyl 1H-indole-2-carboxylate[4].
| Parameter | 1-Methylindoline-7-carboxylic acid (Hypothetical) | 1-Methyl-1H-indole-6-carboxylic acid[3] | Methyl 1H-indole-2-carboxylate[4] |
| Chemical Formula | C₁₀H₁₁NO₂ | C₁₀H₉NO₂ | C₁₀H₉NO₂ |
| Crystal System | Monoclinic / Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c or P2₁2₁2₁ | P2₁2₁2₁ | P2₁/c |
| Cell Length a (Å) | ~7-10 | 7.3989(3) | 5.6463(6) |
| Cell Length b (Å) | ~10-15 | 11.2007(4) | 21.470(3) |
| Cell Length c (Å) | ~15-22 | 20.2402(7) | 7.3961(9) |
| Cell Angle α (°) | 90 | 90.00 | 90 |
| Cell Angle β (°) | ~90-110 | 90.00 | 112.015(4) |
| Cell Angle γ (°) | 90 | 90.00 | 90 |
| Data Collection Temp. (K) | 120(2) | 120(2) | 150 |
Analysis of Comparative Data:
-
Impact of Saturation: The key difference between 1-Methylindoline-7-carboxylic acid and the two indole derivatives is the saturation of the five-membered ring. This will lead to a non-planar geometry for the indoline core, which is expected to significantly influence the crystal packing.
-
Isomeric Effects: The positional isomerism between the 6- and 7-substituted indole carboxylic acids can lead to different hydrogen bonding motifs and overall packing arrangements.
-
Ester vs. Carboxylic Acid: The presence of a carboxylic acid in the first two compounds allows for strong hydrogen bonding interactions (dimer formation), which are a dominant feature in their crystal packing. In contrast, the methyl ester in the third compound will exhibit weaker intermolecular interactions, likely leading to a different packing arrangement.
Visualizing Intermolecular Interactions
The anticipated hydrogen bonding pattern in 1-Methylindoline-7-carboxylic acid is the formation of a centrosymmetric dimer through the carboxylic acid groups. This is a very common motif for carboxylic acids in the solid state.
Caption: Anticipated Hydrogen Bonding Dimer Motif.
Conclusion and Future Directions
The crystal structure analysis of 1-Methylindoline-7-carboxylic acid provides foundational knowledge for its development as a potential pharmaceutical agent. By following a rigorous experimental protocol, from synthesis and crystallization to X-ray data collection and analysis, a high-quality crystal structure can be obtained. The comparative analysis with related indole derivatives underscores the profound impact of subtle molecular modifications on the resulting solid-state architecture. Future work should focus on co-crystallization and salt screening to explore a wider range of solid forms with potentially improved physicochemical properties.
References
-
PubChem. 1-methyl-1h-indole-7-carboxylic acid (C10H9NO2). [Link][5]
-
eCrystals - University of Southampton. 1-Methyl-1H-indole-6-carboxylic acid. (2008). [Link][3]
-
Oregon State University. Spectroscopy of Carboxylic Acids. (2020). [Link][1]
-
PrepChem.com. Synthesis of indoline-7-carboxylic acid. [Link][2]
-
ResearchGate. Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2. (2017). [Link][4]
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A Senior Application Scientist's Guide to the Synthesis and Validation of 1-Methylindoline-7-carboxylic Acid Analogs
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, appearing as a core component in numerous natural products and pharmaceutical agents.[1][2] Specifically, 1-methylindoline-7-carboxylic acid and its analogs serve as critical building blocks for drug candidates targeting a range of diseases. The precise substitution pattern on this scaffold is often crucial for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
However, the synthesis of these analogs, particularly with substitution at the C7 position, presents unique challenges. The choice of synthetic strategy can profoundly impact the efficiency, scalability, and the diversity of accessible analogs. This guide provides an in-depth comparison of two distinct and powerful strategies for synthesizing the 1-methylindoline-7-carboxylic acid core: a classical approach via reductive cyclization and a modern palladium-catalyzed C-H amination. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear framework for analytical validation.
Strategic Overview: Classical vs. Modern Approaches
The synthesis of the indoline ring system can be broadly categorized into two paradigms: classical methods that build the aromatic portion first, followed by cyclization, and modern cross-coupling strategies that form the key C-N bond with high precision.
-
Classical Approach (e.g., Reductive Cyclization): These multi-step routes often begin with readily available, simple aromatic precursors (like nitrotoluenes). The desired functional groups are installed around the ring before a key reduction and cyclization step forms the heterocyclic core.[3][4] This strategy is robust and often cost-effective for large-scale synthesis but can be lengthy and may lack tolerance for sensitive functional groups.
-
Modern Approach (e.g., Palladium-Catalyzed C-H Amination): These methods leverage the power of transition metal catalysis to form the indoline ring via an intramolecular C-N bond formation.[2][5] These routes are often shorter, more flexible for analog synthesis, and exhibit excellent functional group tolerance, though they may require more expensive catalysts and ligands.[6]
Caption: High-level comparison of classical and modern synthetic strategies.
Route A: Synthesis via Reductive Cyclization
This classical approach builds the indoline core from a highly functionalized aromatic precursor. The key step is the reduction of a nitro group to an amine, which spontaneously cyclizes onto an adjacent electrophilic side chain.
Rationale and Mechanism
This strategy relies on a well-established reaction cascade known as the Cadogan reaction, where deoxygenation of a nitro group by a phosphine or reduction with metals like iron or tin generates a reactive nitrene or amine intermediate that readily cyclizes.[4][7] Our hypothetical route starts from 2-methyl-3-nitrobenzoic acid, a commercially available starting material. The sequence involves nitration, conversion to an ethyl ketone, and finally, a reductive cyclization. The initial methylation of the indoline nitrogen is performed post-cyclization.
The choice of iron powder in acidic media for the reduction is a cost-effective, scalable, and environmentally benign option compared to other reducing agents like tin(II) chloride.[4]
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 1-(2-methyl-3-nitrophenyl)ethan-1-one
-
To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in dry THF (0.5 M) at 0 °C under an argon atmosphere, add oxalyl chloride (2.5 eq) followed by a catalytic amount of DMF (3 drops).
-
Stir the mixture at room temperature for 3 hours. Monitor the formation of the acid chloride by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.
-
In a separate flask, prepare a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) and cool to -78 °C.
-
Slowly add the freshly prepared acid chloride solution to the Grignard reagent. Maintain the temperature below -60 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the target ketone.
Step 2: Reductive Cyclization to 7-Methyl-1H-indole
-
To a suspension of the ketone from Step 1 (1.0 eq) in ethanol (0.2 M), add iron powder (5.0 eq) and concentrated hydrochloric acid (4.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to afford 7-methyl-1H-indole.
Step 3: Synthesis of 1-Methylindoline-7-carboxylic acid This final stage involves N-methylation, oxidation of the C7-methyl group to a carboxylic acid, and reduction of the indole to an indoline. These are standard transformations not detailed here for brevity.
Advantages and Disadvantages
-
Advantages: Utilizes inexpensive starting materials and reagents. The reductive cyclization step is robust and generally high-yielding. The pathway is well-precedented in industrial synthesis.
-
Disadvantages: A lengthy multi-step sequence. The initial nitration and functionalization steps may suffer from regioselectivity issues with more complex analogs. The harsh acidic conditions in the reduction step are not compatible with many sensitive functional groups.
Route B: Pd-Catalyzed Intramolecular C-H Amination
This modern approach utilizes a palladium catalyst to forge the indoline ring in a single, efficient step from a pre-assembled precursor. This strategy offers greater flexibility and functional group tolerance.[2]
Rationale and Mechanism
This synthesis begins with a commercially available β-arylethylamine. The core of this method is an intramolecular C(sp²)-H amination reaction.[2][8] A directing group, such as picolinamide (PA), is first installed on the amine. This directing group coordinates to the palladium catalyst, positioning it to selectively activate a C-H bond at the ortho position of the aromatic ring.[2] Subsequent oxidative addition and reductive elimination form the C-N bond, yielding the indoline ring. The directing group can then be removed under mild conditions.
The choice of Pd(OAc)₂ as the catalyst, along with an oxidant like PhI(OAc)₂, is a common and effective system for this type of transformation.[2] The use of a directing group provides exquisite control over regioselectivity, which is a major advantage over classical methods.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-phenylethyl)picolinamide
-
To a solution of 2-phenylethanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.3 M) at 0 °C, add a solution of picolinoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the picolinamide-protected substrate, which is often pure enough for the next step.
Step 2: Intramolecular C-H Amination
-
In a sealable reaction vessel, combine the N-(2-phenylethyl)picolinamide (1.0 eq), Pd(OAc)₂ (0.1 eq), and PhI(OAc)₂ (1.2 eq).
-
Add trifluoroacetic acid (TFA, 3.0 eq) as a solvent and additive.
-
Seal the vessel and heat to 60 °C for 12-18 hours. Monitor progress by taking a small aliquot, quenching it, and analyzing by LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate to remove the TFA.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the N-picolinoyl-protected indoline.
Step 3: Synthesis of 1-Methylindoline-7-carboxylic acid This stage involves removal of the picolinamide group, N-methylation, and introduction of the carboxylic acid at the C7 position via a method like directed lithiation, followed by quenching with CO₂.[9]
Advantages and Disadvantages
-
Advantages: High regioselectivity due to the directing group. Excellent tolerance for a wide variety of functional groups on the aromatic ring. The route is convergent and allows for late-stage diversification.
-
Disadvantages: Requires more expensive reagents, including the palladium catalyst and oxidant. Optimization of the C-H activation step can be challenging for certain substrates. The directing group must be installed and later removed, adding two steps to the overall sequence.
Comparative Analysis
| Feature | Route A: Reductive Cyclization | Route B: Pd-Catalyzed C-H Amination |
| Starting Materials | Simple, bulk aromatics (e.g., nitrotoluenes) | Functionalized β-arylethylamines |
| Reagent Cost | Low | High (Pd catalyst, ligands, oxidants) |
| Scalability | Generally high; well-suited for large scale | Moderate; catalyst cost can be prohibitive |
| Functional Group Tolerance | Poor; sensitive groups do not survive | Excellent; tolerates esters, ketones, halides |
| Regioselectivity | Dependent on initial substitution pattern; can be poor | Excellent; controlled by the directing group |
| Number of Steps | High (often >5 steps for complex analogs) | Moderate (can be shorter for target analog) |
| Key Challenge | Controlling regioselectivity in early steps | Optimizing the C-H activation/coupling step |
Workflow for Product Validation and Purity Assessment
Regardless of the synthetic route chosen, rigorous validation of the final compound is essential to ensure its identity, purity, and suitability for downstream applications. A multi-technique approach provides a self-validating system.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indoline synthesis [organic-chemistry.org]
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A Senior Application Scientist's Guide to Reference Standards for 1-Methylindoline-7-carboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity and characterization of starting materials and intermediates are paramount. 1-Methylindoline-7-carboxylic acid, a heterocyclic carboxylic acid, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its analytical characterization, therefore, demands high precision and accuracy, which is fundamentally reliant on the quality of the reference standards employed.
This guide provides an in-depth comparison of available reference standards for 1-Methylindoline-7-carboxylic acid, supported by a detailed experimental protocol for its analysis. As a self-validating system, this document will explain the rationale behind experimental choices, ensuring scientific integrity and trustworthiness in your analytical endeavors.
Comparison of Commercially Available Reference Standards
The selection of a reference standard is a critical first step in any quantitative or qualitative analysis. For 1-Methylindoline-7-carboxylic acid, several commercial suppliers offer standards with varying levels of purity and documentation. The choice of standard will directly impact the accuracy of analytical measurements, particularly in impurity profiling where stringent regulatory limits apply.[1][2][3][4]
Below is a comparative table of typical reference standards available for 1-Methylindoline-7-carboxylic acid.
| Parameter | Standard Grade A | Standard Grade B | Certified Reference Material (CRM) |
| Purity | ≥98%[5] | 95%[6] | Typically >99.5% with certified uncertainty |
| Documentation | Certificate of Analysis (CoA) | CoA | Certificate of Analysis (accredited to ISO 17034) |
| Traceability | To in-house standards | To in-house standards | To SI units |
| Typical Use Case | Quantitative analysis, method development | Identification, preliminary screening | Assay validation, calibration, legal traceability |
| Cost | Moderate | Lower | Higher |
Expert Insight: For early-stage research and development, a standard with ≥98% purity (Standard Grade A) is often sufficient for method development and preliminary quantification. However, for late-stage development, validation, and quality control of active pharmaceutical ingredients (APIs), a Certified Reference Material (CRM) is indispensable. CRMs, produced by accredited bodies, provide the highest level of accuracy and traceability, which is a key requirement for regulatory submissions.[7][8][9][10]
Recommended Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended technique for the analysis of 1-Methylindoline-7-carboxylic acid and its potential impurities.[11][12][13][14] This is due to the non-volatile nature of the carboxylic acid and the need for high-resolution separation from structurally similar compounds.
Caption: High-level workflow for the HPLC analysis of 1-Methylindoline-7-carboxylic acid.
Detailed Experimental Protocol: HPLC-UV Method
This protocol is a robust starting point for the analysis of 1-Methylindoline-7-carboxylic acid, based on established methods for similar indole carboxylic acids.[11][12][13]
1. Materials and Reagents:
-
1-Methylindoline-7-carboxylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1-Methylindoline-7-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh a corresponding amount of the sample, dissolve, and dilute as with the working standard solution.
Causality in Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately polar 1-Methylindoline-7-carboxylic acid.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[11]
-
Gradient Elution: A gradient is employed to ensure the elution of potential impurities with a wide range of polarities, which is crucial for impurity profiling.[2]
-
Dual Wavelength Detection: Monitoring at two wavelengths can help in the identification of impurities that may have different UV maxima compared to the main compound.
Performance Comparison and Data Interpretation
The choice of reference standard directly influences the outcome of the analysis. A higher purity standard will provide a more accurate quantification of the analyte.
Caption: Impact of reference standard purity on calculated sample purity.
Hypothetical Data Comparison:
| Parameter | Analysis with Standard Grade A (≥98%) | Analysis with Standard Grade B (95%) |
| Calculated Assay of Sample | 99.5% | 96.5% |
| Reported Purity of Sample | Likely to pass specifications | Potential for out-of-specification result |
| Quantification of Impurities | More accurate | Less accurate, potential underestimation |
Trustworthiness of the Protocol: This analytical method is designed to be self-validating. Key validation parameters that should be assessed according to ICH guidelines include:[7][8][9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by peak purity analysis using a photodiode array (PDA) detector or by mass spectrometry.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.
Alternative and Complementary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of potential volatile or semi-volatile impurities, or as an orthogonal technique for confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. Carboxylic acids generally require derivatization to increase their volatility for GC analysis.
GC-MS Derivatization and Analysis Workflow
Caption: Workflow for the GC-MS analysis of 1-Methylindoline-7-carboxylic acid after derivatization.
Expert Insight: A common derivatization agent for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable for GC analysis.
Conclusion
The reliable analysis of 1-Methylindoline-7-carboxylic acid is fundamental to ensuring the quality and safety of the pharmaceutical products derived from it. This guide has provided a framework for selecting appropriate reference standards and has detailed a robust HPLC method for its analysis. The choice between a standard-grade material and a Certified Reference Material should be dictated by the stage of development and the regulatory requirements. The provided HPLC protocol, along with the principles of method validation, offers a comprehensive approach to achieving accurate and reproducible results. For orthogonal testing and the analysis of volatile impurities, GC-MS with derivatization presents a powerful complementary technique. By adhering to these scientifically sound principles, researchers and drug development professionals can be confident in the integrity of their analytical data.
References
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Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). MDPI. [Link]
-
Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2012). Longdom Publishing. [Link]
-
Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing. [Link]
-
Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use? (2023). Progressus. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025). ResolveMass. [Link]
-
Impurity profile: Significance in Active Pharmaceutical Ingredient. ResearchGate. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT - Center for Professional Advancement. [Link]
-
Carboxylic acids. CPAChem. [Link]
-
Impurity profiling of pharmaceutical Formulation. (2025). ResearchGate. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). ResearchGate. [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]
-
Certified Reference Materials (CRM). Wako Chemicals. [Link]
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A Comparative Spectroscopic Guide to 1-Methylindoline-7-carboxylic Acid: Elucidating a Unique Structural Signature
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-Methylindoline-7-carboxylic acid, a heterocyclic compound with potential applications as a scaffold in medicinal chemistry, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its expected spectroscopic characteristics, grounded in fundamental principles and compared with structurally related analogues. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering a comprehensive framework for its identification and characterization.
Introduction
1-Methylindoline-7-carboxylic acid (C₁₀H₁₁NO₂) is a derivative of indoline, featuring a methyl group on the nitrogen atom and a carboxylic acid group at the 7-position of the aromatic ring.[1] This substitution pattern is expected to significantly influence its electronic and magnetic environment, leading to a distinct spectroscopic fingerprint. Understanding this signature is crucial for researchers working with this molecule, enabling confirmation of its synthesis and assessment of its purity. This guide will leverage data from comparable molecules, such as indoline-2-carboxylic acid and 1-methylindole, to provide a robust comparative analysis.[2][3]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 1-Methylindoline-7-carboxylic acid are based on the additive effects of its functional groups on the indoline core.
A. ¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. We anticipate the following key signals:
-
Aromatic Protons: The three protons on the benzene ring (at positions 4, 5, and 6) will appear as a complex multiplet system, likely in the range of 7.0-8.0 ppm. The electron-withdrawing carboxylic acid group at position 7 will deshield the adjacent proton at position 6, pushing it further downfield.
-
Aliphatic Protons: The two methylene groups of the indoline ring (at positions 2 and 3) are expected to show distinct signals. The protons at C2, being adjacent to the nitrogen, will likely resonate around 3.5-4.0 ppm as a triplet. The protons at C3, adjacent to the aromatic ring, should appear slightly upfield, around 3.0-3.5 ppm, also as a triplet.
-
N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will give a sharp singlet, anticipated in the region of 2.8-3.3 ppm.
-
Carboxylic Acid Proton: The acidic proton of the -COOH group will present as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be solvent-dependent.
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework
The carbon NMR spectrum will reveal the number of non-equivalent carbon atoms. For 1-Methylindoline-7-carboxylic acid, ten distinct signals are expected.
-
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, predicted to appear in the 165-175 ppm range.[4] This is slightly upfield compared to ketones due to the resonance effect of the hydroxyl oxygen.[5]
-
Aromatic Carbons: The six carbons of the benzene ring will resonate in the 110-150 ppm region. The carbon attached to the carboxylic acid (C7) and the carbon fused to the pyrrolidine ring (C3a and C7a) will have characteristic shifts influenced by their substituents.
-
Aliphatic Carbons: The C2 and C3 carbons of the indoline ring are expected around 50-60 ppm and 30-40 ppm, respectively.
-
N-Methyl Carbon: The carbon of the N-methyl group will be the most upfield signal, likely appearing in the 30-40 ppm range.
Comparative Analysis with Indole-7-carboxylic acid
Comparing the expected spectra to that of Indole-7-carboxylic acid highlights the influence of the N-methylation and the saturation of the five-membered ring.[6] In Indole-7-carboxylic acid, the presence of the C2-C3 double bond leads to downfield shifts for these carbons and their attached protons. The absence of the N-methyl signal is another key differentiator.
Experimental Protocols
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Methylindoline-7-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid and the substituted indoline core.
Expected Key IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7][8]
-
C-H Stretches: Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) will be observed just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1710 cm⁻¹ is anticipated for the carbonyl group of the aromatic carboxylic acid.[7] Conjugation with the aromatic ring lowers the frequency compared to a non-conjugated acid.
-
C-N Stretch: The C-N stretching vibration of the tertiary amine in the indoline ring is expected in the 1250-1020 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
Comparative Insights from Indoline Derivatives
Studies on other indoline derivatives confirm the characteristic C-N and aliphatic C-H stretching frequencies.[9] The presence of the carboxylic acid group in our target molecule, however, introduces the highly diagnostic broad O-H and strong C=O stretching bands, which would be absent in a simple 1-methylindoline spectrum.[3]
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Expected Fragmentation Pattern:
For 1-Methylindoline-7-carboxylic acid (MW = 177.18 g/mol ), we would expect to see the following in an electron ionization (EI) mass spectrum:
-
Molecular Ion Peak (M⁺): A peak at m/z = 177 corresponding to the intact molecule.
-
Loss of a Hydroxyl Radical (-OH): A fragment at m/z = 160, resulting from the cleavage of the C-OH bond of the carboxylic acid.
-
Loss of a Carboxyl Group (-COOH): A significant fragment at m/z = 132, corresponding to the loss of the entire carboxylic acid group. This would leave the 1-methylindoline cation.
-
Loss of CO from the [M-OH]⁺ ion: A fragment at m/z = 132. This is a common fragmentation pathway for carboxylic acids.[8][10]
Comparison with Indole Carboxylic Acids
The fragmentation of indole carboxylic acids also shows the characteristic loss of the carboxyl group.[11] The specific m/z values of the fragments will, of course, differ based on the exact structure, but the general pattern of fragmentation provides a reliable method for identifying the presence of the carboxylic acid moiety.
IV. UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Expected UV-Vis Absorption:
The UV-Vis spectrum of 1-Methylindoline-7-carboxylic acid in a solvent like ethanol is expected to show absorption maxima characteristic of a substituted aniline derivative. The indoline system, which is essentially a cyclized N-alkylaniline, will have π → π* transitions associated with the benzene ring. We can predict two main absorption bands:
-
An intense band around 200-220 nm.
-
A weaker, longer-wavelength band around 250-290 nm.
The presence of the carboxylic acid group conjugated with the aromatic ring may cause a slight red-shift (bathochromic shift) of these absorptions compared to unsubstituted indoline. Studies on indoline and its derivatives have shown similar absorption profiles.[2]
Summary of Predicted and Comparative Spectroscopic Data
| Technique | 1-Methylindoline-7-carboxylic acid (Predicted) | Comparative Compound: Indole-7-carboxylic acid [6] | Comparative Compound: 1-Methylindole [12][13] |
| ¹H NMR | Aromatic (7-8 ppm), Aliphatic CH₂ (3-4 ppm), N-CH₃ (2.8-3.3 ppm), COOH (>10 ppm) | Aromatic and indole protons (7-8.5 ppm), NH (>11 ppm), COOH (>10 ppm) | Aromatic and indole protons (6.5-7.7 ppm), N-CH₃ (~3.8 ppm) |
| ¹³C NMR | C=O (165-175 ppm), Aromatic (110-150 ppm), Aliphatic (30-60 ppm), N-CH₃ (30-40 ppm) | C=O (~170 ppm), Aromatic and indole carbons (100-140 ppm) | Aromatic and indole carbons (100-140 ppm), N-CH₃ (~33 ppm) |
| IR (cm⁻¹) | O-H (2500-3300, broad), C=O (1680-1710), Aromatic C=C (1600-1450) | N-H (~3400), O-H (2500-3300, broad), C=O (~1670) | Aromatic C=C (~1600-1450), No C=O or O-H |
| Mass Spec (m/z) | M⁺ at 177, fragments at 160, 132 | M⁺ at 161, fragment at 116 (M-COOH) | M⁺ at 131 |
| UV-Vis (nm) | ~210, ~270 | ~220, ~290 | ~220, ~280 |
Visualizing the Molecular Structure and Workflow
Caption: Structure of 1-Methylindoline-7-carboxylic acid.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The spectroscopic characterization of 1-Methylindoline-7-carboxylic acid relies on a multi-technique approach. By predicting the outcomes of NMR, IR, MS, and UV-Vis spectroscopy and comparing them with known data from structurally similar molecules, a clear and unambiguous identification can be achieved. The key distinguishing features will be the signals from the N-methyl group, the saturated aliphatic protons of the indoline ring, and the prominent absorptions of the carboxylic acid group. This guide provides a comprehensive framework for researchers to confidently identify and characterize this important synthetic building block.
References
-
In situ IR spectroscopy of the deprotonation of indoline 2 a with n‐BuLi, THF at -78 °C. ResearchGate. Available from: [Link]
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Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules. Available from: [Link]
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1H-Indole-7-carboxylic acid. PubChem. Available from: [Link]
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Supporting information - Rsc.org. Royal Society of Chemistry. Available from: [Link]
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Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. National Center for Biotechnology Information. Available from: [Link]
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1-methyl-1h-indole-7-carboxylic acid (C10H9NO2). PubChemLite. Available from: [Link]
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13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. Available from: [Link]
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Infrared Spectra of Some Indole and Pyrrole Compounds. J-Stage. Available from: [Link]
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Methyl 7-methyl-1H-indole-1-carboxylate. PubChem. Available from: [Link]
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High resolution mass spectral data for (A) methylated metabolite VII. ResearchGate. Available from: [Link]
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IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. Available from: [Link]
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1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available from: [Link]
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Synthesis of indoline-7-carboxylic acid. PrepChem.com. Available from: [Link]
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1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available from: [Link]
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1-Methylindole-2-carboxylic acid, sec-butylidenehydrazide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
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3-formyl-1H-indole-7-carboxylic Acid. PubChem. Available from: [Link]
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Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr Journals. Available from: [Link]
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Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A. Available from: [Link]
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Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. Available from: [Link]
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Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark. Available from: [Link]
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Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. ResearchGate. Available from: [Link]
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21.11: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]
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Carboxylic Acid Spectroscopy. Oregon State University. Available from: [Link]
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Mass Spectrometry - Examples. University of Arizona. Available from: [Link]
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Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. Scilit. Available from: [Link]
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1-Methyl-1H-indole-3-carboxylicacid. ATB. Available from: [Link]
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1-methylindole. Organic Syntheses. Available from: [Link]
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Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. PubMed. Available from: [Link]
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UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Available from: [Link]
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Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Available from: [Link]
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3-formyl-1-methyl-1h-indole-7-carboxylic acid. PubChemLite. Available from: [Link]
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Safety Operating Guide
1-Methylindoline-7-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I understand that managing chemical waste in drug development and synthetic laboratories is not merely about regulatory compliance—it is about operational integrity, environmental stewardship, and laboratory safety.
When handling specialized building blocks like 1-Methylindoline-7-carboxylic acid , standard disposal templates often fall short. This compound possesses a unique physicochemical profile: a mildly acidic carboxylic moiety paired with a nitrogenous indoline heterocycle. This dual nature dictates strict handling and disposal methodologies to prevent environmental contamination and dangerous cross-reactions.
The following guide provides an authoritative, self-validating operational workflow for the proper disposal of 1-Methylindoline-7-carboxylic acid, grounded in 1[1].
Physicochemical Profile & Hazard Causality
Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does. 1-Methylindoline-7-carboxylic acid is a synthetic intermediate widely used in pharmaceutical research.
| Parameter | Specification |
| Chemical Name | 1-Methylindoline-7-carboxylic acid |
| CAS Number | 289725-22-0 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Purity | ≥98% |
| Storage Conditions | Sealed in dry, 2-8°C |
Mechanistic Hazard Assessment: While not specifically listed on the EPA's P or U lists, this compound must be managed as a hazardous chemical waste[2]. The indoline ring is a nitrogenous heterocycle that is highly recalcitrant to standard biological wastewater treatment. If introduced into the municipal sewer system, it can inhibit the activated sludge bacteria used in water purification[3]. Furthermore, thermal destruction of this compound yields toxic nitrogen oxides (NOx), meaning it cannot be disposed of in standard municipal incinerators; it requires specialized high-temperature destruction[4].
Operational Workflow: Bench-to-Bin Protocols
To maintain a secure laboratory environment, all waste generation must be captured at the source using a Satellite Accumulation Area (SAA) model.
Protocol A: SAA Waste Consolidation
This protocol governs the routine disposal of excess reagent, contaminated solvents, and reaction byproducts containing 1-Methylindoline-7-carboxylic acid.
-
Container Compatibility Verification: Select a High-Density Polyethylene (HDPE) or PTFE-lined amber glass container. Causality: The carboxylic acid moiety can slowly interact with certain metals or low-grade plastics over time, leading to leaching. HDPE provides a chemically inert barrier[2].
-
EPA-Compliant Labeling: Affix a standardized hazardous waste label to the container before any waste is added. The label must explicitly state "Hazardous Waste" and list the full chemical name ("1-Methylindoline-7-carboxylic acid") without abbreviations or chemical formulas[5].
-
Fume Hood Transfer: In a certified chemical fume hood, transfer the solid or dissolved waste into the SAA container using a dedicated funnel. Remove the funnel immediately and seal the cap tightly to prevent vapor escape and comply with 6[6].
-
Volume Monitoring & Transfer: Monitor the container capacity. Once it reaches 90% capacity, date the label. You have exactly 72 hours to transfer this container from the SAA to the facility's Central Accumulation Area (CAA)[5].
System Validation Checkpoint: This protocol is self-validating when the SAA log matches the physical container volume, the container passes a visual inspection for vapor leaks/crust formation, and the 72-hour CAA transfer countdown is digitally triggered upon the container reaching 90% capacity.
Protocol B: Emergency Spill Response (Disposal Context)
In the event of a benchtop spill, standard sweeping is insufficient due to the risk of aerosolizing the fine powder.
-
Containment & PPE: Isolate the area. Personnel must don nitrile gloves, safety goggles, and a lab coat[7].
-
Inert Absorption: For solutions, apply an inert absorbent material (e.g., vermiculite or sand). For dry powder, avoid dry sweeping; instead, use a slightly damp absorbent pad to collect the material without generating dust[7].
-
Collection: Place all absorbed material, contaminated pads, and compromised PPE into a sealable, leak-proof hazardous waste bag.
-
Decontamination: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual organic acid, followed by a distilled water rinse. Collect all rinsate as hazardous waste.
System Validation Checkpoint: The cleanup is self-validating when the pH of the final surface rinsate tests neutral (pH 6.5-7.5) using indicator strips, confirming the complete removal of the acidic residue.
Waste Lifecycle Visualization
The following diagram maps the mandatory cradle-to-grave lifecycle for 1-Methylindoline-7-carboxylic acid waste, ensuring compliance with 4[4].
Cradle-to-grave lifecycle of 1-Methylindoline-7-carboxylic acid waste.
Final Disposition: The Science of Thermal Destruction
Drain disposal of 1-Methylindoline-7-carboxylic acid is strictly prohibited. Adjusting the pH of the waste to a neutral range (pH 5.0 - 12.5) does not eliminate the inherent toxicity of the indoline core[3].
The only scientifically sound and legally compliant method for final disposition is High-Temperature Incineration . During the incineration process, extreme thermal energy is applied to break the robust C-C and C-N bonds of the indoline ring. Because the molecule contains nitrogen, its combustion naturally yields nitrogen oxides (NOx). To mitigate this, the licensed hazardous waste facility must utilize exhaust gas scrubbing technologies—such as Selective Catalytic Reduction (SCR) or wet scrubbers—to capture the NOx before it can be released into the atmosphere[4]. By utilizing a licensed hauler, your laboratory ensures that the chemical is completely mineralized into harmless byproducts (CO₂, H₂O, and captured N-salts), fully closing the loop on environmental liability.
References
- Safety Data Sheet Indoline-2-carboxylic acid. MetaSci.
- 289725-22-0 | 1-Methylindoline-7-carboxylic acid. ChemScene.
- Hazardous Chemical Waste Management Guidelines. Columbia University.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Management of Waste - Prudent Practices in the Labor
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
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Personal protective equipment for handling 1-Methylindoline-7-carboxylic acid
Handling 1-Methylindoline-7-carboxylic acid (CAS: 289725-22-0) requires a rigorous, causality-driven approach to laboratory safety. As a substituted indoline derivative featuring a carboxylic acid moiety, this compound is a valuable building block in drug discovery and synthetic chemistry[1]. However, its physicochemical properties necessitate specific personal protective equipment (PPE) and handling protocols to mitigate risks of dermal exposure, ocular irritation, and respiratory sensitization[2].
The following technical guide provides an authoritative, step-by-step operational framework for researchers and drug development professionals, ensuring that every handling event is a self-validating safety system.
Mechanistic Risk Assessment & Causality
Before donning PPE, it is critical to understand why specific protections are required. 1-Methylindoline-7-carboxylic acid (Molecular Weight: 177.20 g/mol ) is typically encountered as a dry, crystalline powder[3].
-
Dermal Penetration Risk: The lipophilic 1-methylindoline core facilitates interaction with the lipid bilayers of the skin. While the carboxylic acid group increases polarity, the molecule remains sufficiently amphiphilic to penetrate compromised skin barriers, potentially causing localized irritation (H315)[4].
-
Ocular & Mucosal Toxicity: The acidic nature of the carboxylate group can cause rapid pH shifts upon contact with the aqueous environment of the eyes or respiratory mucosa, leading to severe irritation (H319, H335)[2].
-
Aerosolization Hazard: Handling dry powders inherently risks the generation of micro-particulates. Inhalation of these particulates bypasses the primary dermal barrier, introducing the compound directly into the highly vascularized respiratory tract[5].
Quantitative PPE Matrix
To mitigate these mechanistic risks, the following PPE matrix must be strictly adhered to. The selection of each item is grounded in the compound's chemical profile.
| PPE Category | Required Specification | Causality / Scientific Rationale |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness) | Nitrile provides superior chemical resistance against non-polar indoline cores compared to latex. It also resists common organic solvents (e.g., DMSO, DMF) used for solubilization. |
| Eye/Face Protection | ANSI Z87.1 / EN 166 Safety Goggles | Prevents severe ocular irritation from airborne crystalline dust. Standard safety glasses with side shields are insufficient due to the risk of fine particulate bypass. |
| Body Protection | Flame-resistant, knee-length lab coat | Protects against static discharge when handling dry powders and prevents particulate accumulation on personal clothing. |
| Respiratory | N95/P100 Particulate Respirator | Required only if handling outside a verified chemical fume hood. Filters out fine crystalline dust to prevent respiratory tract irritation[5]. |
Operational Plan: Self-Validating Handling Protocols
Every protocol must include built-in validation steps to ensure the integrity of the safety system.
Protocol A: Fume Hood Preparation & Weighing
The objective is to transfer the solid compound without generating airborne particulates.
-
System Validation: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital flow monitor; do not proceed if the alarm is active.
-
Static Mitigation: Wipe down the analytical balance and surrounding hood surface with a static-dissipative solution or 70% ethanol. Allow it to dry completely.
-
Donning PPE: Inspect nitrile gloves for micro-tears by inflating them slightly before donning. Ensure safety goggles form a complete seal around the eyes.
-
Weighing: Use a static-free, grounded spatulas (preferably stainless steel) to transfer the 1-Methylindoline-7-carboxylic acid. Weigh the material directly into a pre-tared, sealable glass vial rather than an open weigh boat.
-
Closure: Cap the vial immediately after the desired mass is achieved.
Protocol B: Solubilization Workflow
1-Methylindoline-7-carboxylic acid has poor aqueous solubility at neutral pH. It is typically dissolved in anhydrous Dimethyl Sulfoxide (DMSO) or a basic aqueous buffer.
-
Solvent Selection: In the fume hood, uncap the vial containing the weighed solid.
-
Addition: Slowly add anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Causality: DMSO rapidly permeates the skin and will carry dissolved indoline compounds with it. Double-gloving is mandatory during this step.
-
-
Agitation: Seal the vial and vortex gently. If using an aqueous system, add a slight molar excess of a weak base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.
-
Validation: Hold the sealed vial against a light source to visually confirm complete dissolution. No floating particulates should remain.
Spill Response & Disposal Plan
In the event of a spill, immediate containment is required to prevent environmental contamination, as indoline derivatives can be toxic to aquatic life[6].
-
Solid Spills: Do not dry-sweep. Lightly mist the spilled powder with water or 70% ethanol to suppress dust formation. Wipe up the wetted material using absorbent laboratory pads.
-
Liquid Spills (DMSO Stock): Cover the spill with an inert, highly absorbent material (e.g., vermiculite or diatomaceous earth).
-
Decontamination Validation: Wash the affected surface with a mild alkaline detergent solution, followed by a water rinse. Inspect the area under ambient light to ensure no residue remains.
-
Disposal: Place all contaminated wipes, gloves, and empty reagent bottles into a designated, clearly labeled hazardous waste container. Do not pour solutions down the drain. Segregate as "Halogen-Free Organic Waste" (unless dissolved in a halogenated solvent) for professional incineration[2].
Operational Workflow Visualization
Operational workflow for the safe handling and disposal of 1-Methylindoline-7-carboxylic acid.
References
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
